Pyridoxine-d3 Hydrochloride
Descripción
Pyridoxine-(methyl-d3) hydrochloride is a deuterated vitamin B6 wherein C-2 methyl protons are replaced by deuterium.0>>An isotope labelled Pyridoxine. Pyridoxine is a form of vitamin B6 found commonly in food and used as dietary supplement. It can be used to treat and prevent pyridoxine deficiency, sideroblastic anaemia, pyridoxine-dependent epilepsy, certain metabolic disorders, problems from isoniazid, and mushroom poisoning.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQODAHGAHPFQ-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Pyridoxine-d3 Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Pyridoxine-d3 Hydrochloride, a deuterated analog of Vitamin B6. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, advanced analytical methodologies, and critical applications of this stable isotope-labeled compound. The insights within are grounded in established scientific principles to ensure technical accuracy and practical utility in a laboratory setting.
Core Physicochemical Characteristics
This compound is a synthetic, isotopically labeled form of pyridoxine hydrochloride where the three hydrogen atoms of the methyl group at the C-2 position of the pyridine ring are replaced with deuterium atoms. This substitution results in a mass shift of +3 Da compared to the unlabeled compound, a feature that is fundamental to its primary application as an internal standard.
Structural and Molecular Data
The incorporation of deuterium does not significantly alter the chemical reactivity or physical behavior of the molecule under typical analytical conditions, a principle that underpins its efficacy as an ideal internal standard. It is a white to off-white crystalline solid.[1][2]
Diagram 1: Structural Comparison of Pyridoxine HCl and Pyridoxine-d3 HCl
Caption: Isotopic labeling of Pyridoxine with Deuterium.
Quantitative Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. This data is critical for preparing standards, understanding storage requirements, and selecting appropriate analytical solvents.
| Property | Value | Source(s) |
| CAS Number | 1189921-12-7 | |
| Molecular Formula | C₈D₃H₈NO₃·HCl | [3] |
| Molecular Weight | 208.66 g/mol | [3] |
| Appearance | White to Off-White Crystalline Powder | [1][2] |
| Melting Point | ~205-212 °C (with decomposition) | [2][4] |
| Solubility | Freely soluble in water; slightly soluble in ethanol; practically insoluble in ether and chloroform. | [2][5] |
| Isotopic Purity | Typically ≥98 atom % D | |
| Mass Shift | M+3 |
Analytical Characterization Methodologies
The utility of this compound is intrinsically linked to its precise characterization. The following sections detail the authoritative analytical techniques used to confirm its identity, purity, and isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a definitive technique for verifying the site and extent of deuteration. The core principle is that deuterium atoms are not observed in a ¹H NMR spectrum. Therefore, the spectrum of Pyridoxine-d3 HCl will be nearly identical to that of its non-deuterated counterpart, with the critical exception of the signal corresponding to the methyl protons.
Causality of Spectral Difference: In the ¹H NMR spectrum of unlabeled Pyridoxine Hydrochloride (in a solvent like DMSO-d₆), the methyl protons at the C-2 position typically appear as a singlet around δ 2.6 ppm.[6][7] Upon successful deuteration, this singlet will be absent or significantly diminished in the spectrum of this compound, providing unequivocal evidence of isotopic substitution. The remaining signals, such as those for the aromatic proton and the hydroxymethyl groups, should remain consistent in their chemical shift and multiplicity.[8]
Diagram 2: Conceptual ¹H NMR Workflow for Identity Confirmation
Caption: Workflow for NMR-based identity and deuteration verification.
Mass Spectrometry (MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Mass spectrometry is the cornerstone application for this compound, where it serves as an internal standard (IS) for the accurate quantification of endogenous or administered pyridoxine in complex biological matrices like plasma, blood, or cerebrospinal fluid.[9][10]
Principle of Isotope Dilution Mass Spectrometry: The technique relies on the assumption that the deuterated standard behaves identically to the native analyte during sample preparation, extraction, and chromatographic separation.[11] Because the IS is added at a known concentration at the beginning of the sample preparation process, any sample loss during these steps will affect both the analyte and the IS proportionally. The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) ratio difference of 3. The ratio of the analyte signal to the IS signal is then used to calculate the precise concentration of the analyte, correcting for experimental variability.
Protocol: Quantification of Pyridoxine in Human Plasma using Pyridoxine-d3 HCl IS
This protocol is a synthesized example based on established methodologies for vitamin B6 analysis.[9][10][12]
1. Preparation of Standards and Internal Standard:
-
Prepare a primary stock solution of Pyridoxine Hydrochloride (analyte) and this compound (IS) in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
From these stocks, prepare a series of calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) covering the expected physiological or therapeutic range.
-
Prepare a working IS solution at a fixed concentration (e.g., 50 ng/mL) in the same solvent.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the IS working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (or a trichloroacetic acid solution) to precipitate proteins.[9][12]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.35 mL/min.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Pyridoxine transition: e.g., m/z 170.2 → 152.1
-
Pyridoxine-d3 transition: e.g., m/z 173.1 → 155.1
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the unknown samples from the calibration curve using their measured peak area ratios.
Stability and Storage
Proper handling and storage are paramount to maintaining the integrity of this reference material.
-
Storage: this compound should be stored in a freezer at -20°C, protected from light and moisture.[3]
-
Stability: The compound is stable under recommended storage conditions.[13] However, like its non-deuterated form, it may be susceptible to degradation under conditions of high heat, extreme pH, and oxidative stress.[14][15] Forced degradation studies, as outlined in ICH guidelines, should be performed when developing stability-indicating methods.[16] Aqueous solutions are generally not recommended for storage for more than one day.[13] A thermal decomposition study noted that significant decomposition occurs above 208°C.[17]
Conclusion
This compound is an indispensable tool in modern bioanalytical chemistry. Its well-defined physicochemical properties and predictable behavior make it an ideal internal standard for high-precision quantification of vitamin B6 by isotope dilution mass spectrometry. The methodologies outlined in this guide provide a robust framework for its characterization and application in research and regulated drug development environments. Adherence to these scientific principles and protocols ensures the generation of reliable, accurate, and reproducible data.
References
-
Sigma-Aldrich. Pyridoxine-(methyl-d3) hydrochloride ≥98 atom % D, ≥96% (CP).
-
Cayman Chemical. Pyridoxine-d3 (hydrochloride) (CAS Number: 1189921-12-7).
-
Simionato, E., et al. (2011). Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use. PubMed Central.
-
Cayman Chemical. Product Information: Pyridoxine.
-
ResearchGate. (PDF) Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study.
-
ChemicalBook. Pyridoxine hydrochloride(58-56-0) 1H NMR spectrum.
-
ResearchGate. (PDF) Determination of Pyridoxine in Dietary Supplements by Liquid Chromatography with UV, Fluorescence, and Mass Spectrometric Detection: Single-Laboratory Validation.
-
Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. PubMed.
-
ResearchGate. Representative spectra of pyridoxine hydrochloride (-) and meclizine....
-
Journal of Chemical & Engineering Data. Solubility, Density, and Metastable Zone Width of Pyridoxine Hydrochloride in Water and Ethanol Solvent Mixtures.
-
National Institutes of Health. Diffusion and Chemical Degradation of Vitamin B6 in Chickpeas (Cicer arietinum L.) during Hydrothermal Treatments: A Kinetic Approach.
-
LGC Standards. Certificate of Analysis - this compound.
-
PubChem. Pyridoxamine, dihydrochloride.
-
SciSpace. Multianalyte Quantification of Vitamin B6 and B2 Species in the Nanomolar Range in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry.
-
The Good Scents Company. Pyridoxine Hydrochloride (CAS 58-56-0).
-
Crimson Publishers. Evaluation of the Structural Properties and Isotopic Abundance Ratios of Consciousness Energy Treated Pyridoxine Using LC-MS, GCMS, and NMR Spectroscopy.
-
IJSDR. Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey.
-
ResearchGate. 1 H-NMR spectrum of Pyr hydrochloride in D2O.
-
LGC Standards. This compound.
-
Carl ROTH. Safety Data Sheet: Pyridoxine hydrochloride.
-
MDPI. Kinetic and Thermodynamic Insights into the Thermal Degradation of Vitamin B6: From Laboratory Experiment to Educational Model.
-
PubChem. Pyridoxine Hydrochloride.
-
Impact Factor. A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine.
-
Google Patents. WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry.
-
National Institutes of Health. The Application of Quantitative 1H-NMR for the Determination of Melatonin and Vitamin B6 in Commercial Melatonin Products.
-
ResearchGate. Evaluation of the Structural Properties and Isotopic Abundance Ratios of Consciousness Energy Treated Pyridoxine Using LC-MS, GC.
-
HiMedia Laboratories. Pyridoxine hydrochloride.
-
NVKC. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI–MS/MS.
-
SciSpace. Stability-indicating HPLC method for determination of vitamins B1, B2, B3 and B6 in pharmaceutical liquid dosage.
Sources
- 1. lgcstandards.com [lgcstandards.com]
- 2. himedialabs.com [himedialabs.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. journalwjarr.com [journalwjarr.com]
- 5. Pyridoxine Hydrochloride | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridoxine hydrochloride(58-56-0) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nvkc.nl [nvkc.nl]
- 11. WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. ijsdr.org [ijsdr.org]
- 17. carlroth.com:443 [carlroth.com:443]
The Unseen Journey: A Technical Guide to Pyridoxine-d3 HCl as a Tracer in Metabolic Pathway Studies
This guide provides an in-depth exploration of Pyridoxine-d3 HCl, a stable isotope-labeled tracer, for elucidating the intricate pathways of vitamin B6 metabolism. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere protocol, offering a foundational understanding of the principles, practical applications, and analytical strategies that underpin the use of this powerful tool in metabolic research.
Introduction: The Imperative for Tracers in Metabolic Research
Understanding the flux and fate of molecules within a biological system is fundamental to unraveling the complexities of health and disease. Stable isotope tracing has emerged as a versatile and informative method for probing in vivo metabolism.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive, ensuring safety for in vivo studies in humans. By introducing a labeled nutrient into a biological system, researchers can track the transfer of the label to downstream metabolites, providing a dynamic view of metabolic activity.[1]
Pyridoxine-(methyl-d3) hydrochloride (Pyridoxine-d3 HCl) is a deuterated form of vitamin B6 where the three hydrogen atoms of the C-2 methyl group are replaced with deuterium. This seemingly subtle modification creates a mass shift of +3, allowing for its differentiation from the endogenous, unlabeled pyridoxine via mass spectrometry. This key feature enables precise quantification and tracking of the exogenous pyridoxine and its metabolites, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME).
The primary advantage of using deuterium-labeled compounds lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve the cleavage of this bond, a principle that has been leveraged in drug discovery to improve pharmacokinetic properties.[2][3] While the primary use of Pyridoxine-d3 HCl in tracer studies is not to alter metabolism but to track it, this inherent stability ensures the label remains intact through various biochemical transformations.
The Central Role of Pyridoxine (Vitamin B6) in Cellular Metabolism
Vitamin B6 is a water-soluble vitamin that exists in several forms, including pyridoxine, pyridoxal, and pyridoxamine.[4] It plays a pivotal role as a cofactor in over 140 enzymatic reactions, primarily in amino acid metabolism.[5][6] The biologically active form is pyridoxal 5'-phosphate (PLP), which is essential for:
-
Amino acid metabolism: Transamination, decarboxylation, and racemization reactions.[7]
-
Neurotransmitter synthesis: Conversion of levodopa to dopamine and glutamate to GABA.[7]
-
Gluconeogenesis and glycogenolysis: Co-factor for glycogen phosphorylase.
-
Heme synthesis: Involved in the initial step of porphyrin synthesis.
-
Nucleic acid synthesis: Plays a role in one-carbon metabolism.[8]
Given its ubiquitous role, dysregulation of vitamin B6 metabolism is implicated in various pathological conditions, including neurological disorders, anemia, and inflammatory diseases.[9]
The Metabolic Journey of Pyridoxine
Upon ingestion, pyridoxine is absorbed in the intestine and transported to the liver.[10] There, it undergoes a series of enzymatic conversions to become the active coenzyme, PLP. This pathway is a critical control point for vitamin B6 homeostasis.
Caption: The metabolic conversion pathway of Pyridoxine to its active form, PLP.
Experimental Design and Protocol: A Self-Validating System
A robust metabolic tracer study using Pyridoxine-d3 HCl requires careful planning and execution to ensure data integrity and reproducibility. The following sections outline a comprehensive workflow.
Synthesis and Characterization of Pyridoxine-d3 HCl
While commercially available, understanding the synthesis of deuterated vitamin B6 compounds is crucial for quality assessment. Deuterium can be inserted into the 2-methyl group of pyridoxine through base-catalyzed exchange using deuterium oxide.[11] The final product, Pyridoxine-d3 HCl, should be characterized to confirm its chemical purity and isotopic enrichment.
| Parameter | Method | Specification |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥96% |
| Isotopic Purity | Mass Spectrometry (MS) | ≥98 atom % D |
| Mass Shift | Mass Spectrometry (MS) | M+3 |
| Table 1: Quality Control Specifications for Pyridoxine-d3 HCl |
In Vivo Dosing and Sample Collection
The administration route (oral or intravenous) and dosage of Pyridoxine-d3 HCl will depend on the specific research question. Oral administration is suitable for studying absorption and first-pass metabolism, while intravenous injection allows for the investigation of systemic distribution and clearance.
A typical experimental workflow involves:
-
Baseline Sampling: Collection of blood, urine, and feces before tracer administration to determine endogenous levels of vitamin B6 vitamers.
-
Tracer Administration: A single bolus dose of Pyridoxine-d3 HCl is administered. The dose should be sufficient to be detected above the natural isotopic background but not so high as to perturb the natural metabolic state.
-
Time-Course Sampling: Serial collection of biological samples (e.g., blood, urine, tissue biopsies) at predefined time points post-administration. This allows for the determination of pharmacokinetic parameters.
-
Sample Processing and Storage: Samples must be processed immediately to prevent degradation of vitamin B6 vitamers. Deproteinization with trichloroacetic acid is a common step for blood samples.[12] All samples should be stored at -80°C until analysis.
Caption: A generalized experimental workflow for a metabolic tracer study.
Analytical Methodology: The Power of Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical cornerstone for metabolic tracer studies due to its high sensitivity, specificity, and ability to differentiate between isotopologues.
Sample Preparation for LC-MS/MS
A crucial step for accurate quantification is the addition of a stable isotope-labeled internal standard. In this context, if one is tracing Pyridoxine-d3, a different isotopologue such as Pyridoxal-d3 5'-phosphate could be used as an internal standard for the metabolite.[12]
Protocol for Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
To 250 µL of plasma, add 50 µL of the internal standard solution (e.g., PLP-d3).[12]
-
Vortex briefly to mix.
-
Add 250 µL of 10% trichloroacetic acid for deproteinization.[12]
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Reversed-phase chromatography is typically employed to separate the different vitamin B6 vitamers. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and labeled compounds.
| Compound | Mass Transition (m/z) |
| Pyridoxal 5'-phosphate (PLP) | 247.8 > 149.8 |
| PLP-d3 | 250.8 > 152.8 |
| Table 2: Example Mass Transitions for PLP and its d3-labeled form. [12] |
The chromatographic run time is typically short, around 4 minutes, allowing for high-throughput analysis.[12]
Data Interpretation and Applications
The data obtained from the LC-MS/MS analysis allows for the calculation of various pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): A measure of total drug exposure over time.
-
Maximum Concentration (Cmax): The highest concentration of the tracer or its metabolite in the biological fluid.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time required for the concentration of the tracer or its metabolite to decrease by half.
By comparing the concentrations of the labeled and unlabeled vitamers, researchers can determine the rate of appearance and disappearance of the tracer and its metabolites, providing a quantitative measure of metabolic flux.
Applications in Research and Drug Development:
-
Nutritional Science: Assessing the bioavailability and metabolic utilization of different forms of vitamin B6 from foods.[11]
-
Disease Modeling: Investigating alterations in vitamin B6 metabolism in various disease states, such as pyridoxine-dependent epilepsy.
-
Drug Metabolism Studies: Pyridoxine-d3 HCl can be used as an internal standard for the quantification of unlabeled pyridoxine in pharmacokinetic studies.
-
Toxicology: Understanding the metabolic pathways of potentially toxic compounds and the role of vitamin B6 in their detoxification.
Conclusion: Advancing Metabolic Research with Precision
Pyridoxine-d3 HCl is a powerful and versatile tool for dissecting the complexities of vitamin B6 metabolism. Its use in stable isotope tracer studies, coupled with the analytical precision of LC-MS/MS, provides an unparalleled window into the dynamic processes that govern nutrient utilization in both health and disease. As our understanding of metabolic pathways continues to grow, the application of such sophisticated tracer methodologies will be instrumental in developing novel diagnostic and therapeutic strategies.
References
-
Coburn, S. P., et al. (1982). Synthesis of deuterated vitamin B6 compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 19(6), 703-716. [Link]
-
Midttun, Ø., et al. (2012). A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood. Journal of Chromatography B, 903, 105-111. [Link]
-
Thanassi, J. W., & Cidlowski, J. A. (1980). Metabolism of pyridoxine in the liver of vitamin B-6-deficient rats. The Journal of Nutrition, 110(9), 1867-1877. [Link]
-
Miyazaki, Y., et al. (2014). Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. Journal of Analytical and Applied Pyrolysis, 109, 277-282. [Link]
-
PubChem. (n.d.). Pyridoxine Hydrochloride. [Link]
-
Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 17(10), 747-762. [Link]
-
Parra, M., Stahl, S., & Hellmann, H. (2018). Vitamin B₆ and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84. [Link]
-
Middleton, H. M. (1986). Transport and metabolism of pyridoxine and pyridoxal in mice. The Journal of Nutrition, 116(4), 551-559. [Link]
-
Trivedi, M. K., et al. (2017). Isotopic Abundance Ratio Evaluation of the Consciousness Energy Treated Pyridoxine Using LC-MS and GC-MS Spectrometry. American Journal of Quantum Chemistry and Molecular Spectroscopy, 1(1), 1-8. [Link]
-
Cox, S. H., & Reed, D. J. (1962). Metabolism of Tritiuni-Labeled Pyridoxine in Rats. Proceedings of the Society for Experimental Biology and Medicine, 110(2), 291-294. [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link]
- Hultquist, M. E., & Germann, R. P. (1950). U.S. Patent No. 2,520,038. Washington, DC: U.S.
-
Faubert, B., et al. (2020). Metabolic pathway analysis using stable isotopes in patients with cancer. Nature Reviews Cancer, 20(10), 557-574. [Link]
-
Ofoefule, S. I., et al. (2013). Formulation of pyridoxine hydrochloride sustained release capsules: Effect of propylene glycol co-solvent on the in vitro properties of the capsules. African Journal of Pharmacy and Pharmacology, 7(14), 735-741. [Link]
-
Brown, M. J., & Beier, K. (2023). Vitamin B6 (Pyridoxine). In StatPearls. StatPearls Publishing. [Link]
-
Trumbo, P. R., & Gregory, J. F. (1989). beta-D-glucoside affects the metabolic utilization of pyridoxine in rats. The Journal of Nutrition, 119(1), 36-39. [Link]
-
Fux, A., et al. (2022). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 23(21), 13264. [Link]
-
Trivedi, M. K., et al. (2017). Evaluation of the Structural Properties and Isotopic Abundance Ratios of Consciousness Energy Treated Pyridoxine Using LC-MS and GC-MS. J Exp Food Chem, 3(113), 2. [Link]
-
Mikkelsen, K., et al. (2021). Vitamin B6 in Health and Disease. Nutrients, 13(9), 3233. [Link]
-
Srividya, K., & Balasubramanian, N. (1997). Spectrophotometric determination of pyridoxine hydrochloride [correction of hydrochlorine] pharmaceutical preparations and foods. Journal of AOAC International, 80(6), 1368-1373. [Link]
-
Svatunek, D., et al. (2018). B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Molecules, 23(8), 2056. [Link]
-
Minich, D. M. (2019). Vitamin B6: Pyridoxine. Integrative Medicine: A Clinician's Journal, 18(1), 56-60. [Link]
-
Gridley, D. S., et al. (2001). The effects of pyridoxine deficiency and supplementation on hematological profiles, lymphocyte function, and hepatic cytochrome P450 in B6C3F1 mice. Journal of Toxicology and Environmental Health Part A, 64(7), 517-533. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
-
Catalyst University. (2019, April 14). Mammalian Pyridoxine (Vitamin B6) Processing & Metabolism [Video]. YouTube. [Link]
Sources
- 1. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PYRIDOXAL 5’-PHOSPHATE-D3 | Buchem BV [buchem.com]
- 8. acrossbiotech.com [acrossbiotech.com]
- 9. mdpi.com [mdpi.com]
- 10. Transport and metabolism of pyridoxine and pyridoxal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of Pyridoxine-d3 Hydrochloride
Introduction: The Role of Stable Isotopes in Vitamin B6 Research
Pyridoxine, commonly known as Vitamin B6, is a water-soluble vitamin crucial for over 140 biochemical reactions in the human body, primarily related to amino acid metabolism[1]. Understanding its absorption, distribution, metabolism, and excretion (ADME) is fundamental in nutrition science, clinical diagnostics, and drug development. Pyridoxine-d3 Hydrochloride is a stable isotope-labeled form of pyridoxine, where three hydrogen atoms on the methyl group are replaced with deuterium[2]. This seemingly minor alteration creates a molecule that is chemically identical to natural pyridoxine in its biological activity but distinguishable by its mass. This property makes this compound an invaluable tool, primarily as an internal standard, for precise quantification in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][4]. The use of stable isotopes mitigates analytical variability, ensuring high accuracy and precision in pharmacokinetic studies[5]. This guide provides a comprehensive overview of the methodologies used to study the pharmacokinetics and bioavailability of pyridoxine, leveraging this compound as a key analytical tool.
Part 1: Foundational Pharmacokinetics of Pyridoxine
To appreciate the application of this compound, one must first understand the pharmacokinetic profile of pyridoxine itself.
Absorption
Pyridoxine is readily absorbed from the gastrointestinal tract, primarily in the jejunum, via a non-saturable, passive diffusion process[6][7]. Its high bioavailability is a key characteristic[6].
Distribution
Following absorption, pyridoxine is distributed throughout the body and is primarily stored in the liver, with smaller amounts in the brain and muscles[6]. It is highly protein-bound and can cross the placental barrier[6].
Metabolism: The Pathway to the Active Coenzyme
The metabolic activation of pyridoxine is a critical process. In the liver, pyridoxine is converted to its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), through a series of enzymatic reactions. This process involves phosphorylation and oxidation. The primary catabolite of vitamin B6 is 4-pyridoxic acid, which is formed in the liver and excreted in the urine[6]. Plasma PLP concentration is considered the most reliable indicator of vitamin B6 stores in the body[6].
Caption: Metabolic pathway of Pyridoxine (Vitamin B6).
Excretion
The inactive metabolite, 4-pyridoxic acid, is the primary form of vitamin B6 excreted from the body, almost entirely via the urine[6]. The elimination half-life of this metabolite is approximately 15 to 20 days[6].
Part 2: Designing a Bioavailability Study Using this compound
A common application for this compound is in bioequivalence studies, which compare the rate and extent of absorption of a test drug product with a reference product.
Experimental Design: A Crossover Study
A randomized, open-label, two-way crossover study design is often employed. This design allows each subject to serve as their own control, minimizing inter-subject variability.
Workflow for a Typical Bioavailability Study:
Caption: Workflow of a randomized crossover bioavailability study.
Detailed Experimental Protocol: In-Vivo Phase
-
Subject Recruitment and Screening: Healthy adult volunteers are recruited. Inclusion and exclusion criteria are strictly followed. Informed consent is obtained from all participants.
-
Randomization: Subjects are randomly assigned to receive either the test or reference formulation of pyridoxine hydrochloride.
-
Dosing: After an overnight fast, subjects receive a single oral dose of the assigned formulation.
-
Blood Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Washout Period: A washout period of at least 7 days is implemented to ensure complete elimination of the drug from the body.
-
Crossover: Subjects then receive the alternate formulation, and the blood sampling schedule is repeated.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
Part 3: Bioanalytical Methodology
The accurate quantification of pyridoxine in plasma samples is paramount. LC-MS/MS is the gold standard for this purpose, offering high sensitivity and selectivity[8].
Protocol for Sample Preparation and LC-MS/MS Analysis
-
Sample Thawing and Spiking: Plasma samples are thawed. A known concentration of this compound (the internal standard) is spiked into each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: A protein precipitation agent (e.g., methanol or acetonitrile) is added to the samples to remove proteins, which can interfere with the analysis. Samples are vortexed and then centrifuged.
-
Supernatant Transfer: The clear supernatant is transferred to a new plate or vial for injection into the LC-MS/MS system.
-
Chromatographic Separation: The sample extract is injected onto a suitable HPLC or UPLC column (e.g., a C18 column) to separate pyridoxine from other endogenous plasma components[9]. A gradient mobile phase is typically used.
-
Mass Spectrometric Detection: The eluent from the column is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both pyridoxine and Pyridoxine-d3.
-
Rationale for Pyridoxine-d3 as an Internal Standard: The deuterated internal standard co-elutes with the non-deuterated analyte and experiences similar ionization effects and potential matrix suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, any variations during sample preparation and analysis are normalized, leading to highly accurate and precise quantification[10].
-
Part 4: Pharmacokinetic Data Analysis and Interpretation
Data Presentation
The concentration-time data for each subject and formulation are tabulated. From these data, the key pharmacokinetic parameters are calculated.
| Parameter | Definition | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | Maximum observed plasma concentration | [Insert Data] | [Insert Data] |
| Tmax (h) | Time to reach Cmax | [Insert Data] | [Insert Data] |
| AUC0-t (ng·h/mL) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | [Insert Data] | [Insert Data] |
| AUC0-∞ (ng·h/mL) | Area under the plasma concentration-time curve from time 0 to infinity | [Insert Data] | [Insert Data] |
| t1/2 (h) | Elimination half-life | [Insert Data] | [Insert Data] |
Statistical Analysis
The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are log-transformed and analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters are calculated. For two products to be considered bioequivalent, these confidence intervals must fall within the pre-defined acceptance range, typically 80.00% to 125.00%.
Conclusion
This compound is an essential tool in the precise characterization of vitamin B6 pharmacokinetics. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data. The methodologies outlined in this guide, from the in-vivo study design to the bioanalytical quantification and pharmacokinetic analysis, represent a robust framework for assessing the bioavailability and bioequivalence of pyridoxine-containing formulations, ultimately contributing to a deeper understanding of this vital nutrient in both research and clinical settings.
References
- Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf. (2023, August 17).
- A Bioequivalence Study of Pyridoxine Hydrochloride and Doxylamine Succinate 20 mg/20 mg, Modified Release Tablets - SciRP.org. (2025, June 30).
- Pyridoxine-d3 (hydrochloride) (CAS Number: 1189921-12-7) | Cayman Chemical.
- This compound (Pyridoxol-d3 hydrochloride) | Stable Isotope | MedChemExpress.
- Vitamin B₆ (pyridoxine·HCl) (methyl-D₃,98%) CP 96% - Cambridge Isotope Laboratories.
- Pyridoxine-(methyl-d3) hydrochloride ≥98 atom % D, ≥96% (CP) | Sigma-Aldrich.
- In vivo absorption and phosphorylation of pyridoxine . HCl in rat jejunum - PubMed.
- Development of chromatographic methods to determine multivitamins formulation depending on their solubility and polarity: comparative study using three greenness assessment tools - PMC - NIH. (2024, January 27).
- Choosing the Best Vitamin Quantification Method for Your Needs - Creative Proteomics.
- Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC - PubMed Central.
- Pyridoxol-D3 5-Phosphate - Veeprho.
Sources
- 1. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vivo absorption and phosphorylation of pyridoxine . HCl in rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Choosing the Best Vitamin Quantification Method for Your Needs - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Development of chromatographic methods to determine multivitamins formulation depending on their solubility and polarity: comparative study using three greenness assessment tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
An In-Depth Technical Guide to the Biological Function of Deuterated Vitamin B6
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the biological function of deuterated Vitamin B6, moving beyond its fundamental role as a vitamin to explore the nuanced impact of isotopic substitution on its biochemical activity and therapeutic potential. We will delve into the core principles of the kinetic isotope effect (KIE) as it applies to the myriad of enzymatic reactions dependent on pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the innovative application of deuterated micronutrients.
Introduction: Vitamin B6 - A Cornerstone of Cellular Metabolism
Vitamin B6 is a water-soluble vitamin that encompasses a group of six chemically related compounds: pyridoxine, pyridoxal, pyridoxamine, and their respective 5'-phosphate esters.[1] The biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), is a critical cofactor for over 140 enzymatic reactions, primarily in the realm of amino acid metabolism.[1][2] These reactions include transamination, decarboxylation, racemization, and beta-elimination, which are fundamental to the synthesis of neurotransmitters, the metabolism of glycogen, and the production of heme, among other vital processes.[2][3] Given its central role, it is unsurprising that Vitamin B6 deficiency can lead to a range of pathological conditions, including anemia, neurological disorders, and a weakened immune system.[4]
The rationale for investigating deuterated Vitamin B6 stems from the kinetic isotope effect (KIE) , a phenomenon where the substitution of an atom with its heavier, stable isotope can alter the rate of a chemical reaction.[5] Specifically, replacing hydrogen (¹H) with deuterium (²H or D) at a position involved in a bond-breaking or bond-forming step of a reaction's rate-determining step can lead to a slower reaction rate. This is due to the greater bond energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
The Kinetic Isotope Effect and its Application to Deuterated Vitamin B6
The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, more energy is required to break a C-D bond, which can manifest as a slower reaction rate if this bond cleavage is part of the rate-limiting step of an enzymatic reaction. This principle is the foundation of using deuteration in drug discovery to modulate pharmacokinetics, often by slowing down metabolic degradation by cytochrome P450 enzymes.[6]
However, the application of deuteration to a vitamin cofactor like B6 presents a more nuanced and potentially powerful therapeutic strategy. Instead of altering the metabolism of the molecule itself, the goal is to modulate the rates of the numerous enzymatic reactions in which it participates as a cofactor.
The core hypothesis is that by strategically deuterating Vitamin B6, we can subtly decrease the reaction rates of specific PLP-dependent enzymes. This could have profound implications for conditions where the overactivity of certain enzymatic pathways contributes to pathology or where slowing down specific metabolic processes could be beneficial, such as in the context of aging.
The Mechanism of Action: How Deuterated PLP Modulates Enzyme Activity
The catalytic versatility of PLP stems from its ability to form a Schiff base with the amino group of a substrate, creating an external aldimine.[7] This intermediate acts as an "electron sink," stabilizing the negative charge that develops during the cleavage of bonds at the α-carbon of the amino acid substrate.[7] Many of the reactions catalyzed by PLP-dependent enzymes involve the breaking of a Cα-H bond in the amino acid substrate.
By introducing deuterium into the Vitamin B6 molecule at a position that becomes involved in these proton transfer steps, it is hypothesized that the rate of these enzymatic reactions can be slowed. The specific position of deuteration is critical. For instance, deuteration at the C4' position of the pyridoxal ring could directly impact the proton transfer steps central to many PLP-catalyzed reactions.
Diagram: Generalized Mechanism of a PLP-Dependent Transamination Reaction
Caption: Figure 1: Simplified workflow of a PLP-dependent transamination reaction.
Potential Therapeutic Applications of Deuterated Vitamin B6
The ability to modulate the activity of a wide range of metabolic enzymes through a single, targeted intervention opens up numerous therapeutic avenues.
Slowing the Pace of Aging
A compelling, though still largely theoretical, application of deuterated Vitamin B6 is in the context of healthy aging. Many of the cellular processes implicated in aging, such as the accumulation of advanced glycation end-products (AGEs) and oxidative stress, are linked to metabolic pathways influenced by PLP-dependent enzymes. By subtly slowing down the rates of certain metabolic reactions, deuterated Vitamin B6 could potentially reduce the formation of harmful metabolic byproducts over a lifetime, thereby contributing to a slower aging phenotype.
Neurological Disorders
The synthesis of several key neurotransmitters, including serotonin, dopamine, and GABA, is dependent on PLP-catalyzed decarboxylation reactions.[2] In certain neurological conditions, an imbalance in neurotransmitter levels is a key pathological feature. Deuterated Vitamin B6 could potentially be used to fine-tune the synthesis of these neurotransmitters, offering a novel therapeutic approach. However, it is important to note that both deficiency and excessive intake of Vitamin B6 have been linked to neurological issues, such as peripheral neuropathy, so careful dose-finding and safety assessments are paramount.[4][8]
Metabolic Diseases
Given the central role of PLP in amino acid and glucose metabolism, deuterated Vitamin B6 could have applications in metabolic disorders. For example, by modulating the activity of transaminases, it may be possible to influence gluconeogenesis. Furthermore, the transsulfuration pathway, which is involved in homocysteine metabolism and glutathione synthesis, is also dependent on PLP-dependent enzymes.[9]
Experimental Protocols for Evaluating Deuterated Vitamin B6
To rigorously assess the biological function and therapeutic potential of deuterated Vitamin B6, a series of well-defined experimental protocols are necessary.
Synthesis of Deuterated Vitamin B6
The synthesis of deuterated Vitamin B6 is the essential first step. Various methods have been described for introducing deuterium at specific positions of the pyridoxine molecule. For instance, deuterium can be inserted into the 2-methyl group via a base-catalyzed exchange with deuterium oxide.[10] The deuterated pyridoxine can then be converted into its various vitamers, including pyridoxal and pyridoxamine, and their phosphorylated forms.[10]
Diagram: Experimental Workflow for Assessing Deuterated Vitamin B6
Caption: Figure 2: A tiered approach to the preclinical and clinical evaluation of deuterated Vitamin B6.
In Vitro Enzyme Kinetic Assays
Objective: To quantify the kinetic isotope effect of deuterated PLP on the activity of specific PLP-dependent enzymes.
Protocol:
-
Enzyme Purification: Purify the target PLP-dependent enzyme (e.g., aspartate aminotransferase, alanine aminotransferase, or a specific decarboxylase) to homogeneity.
-
Apoenzyme Preparation: Prepare the apoenzyme (the enzyme without the PLP cofactor) by dialysis against a buffer containing a reagent that removes PLP, such as hydroxylamine, followed by extensive dialysis to remove the reagent.
-
Holoenzyme Reconstitution: Reconstitute the apoenzyme with either non-deuterated PLP or deuterated PLP to generate the active holoenzyme.
-
Kinetic Measurements: Perform steady-state kinetic assays by monitoring the rate of product formation or substrate consumption under varying substrate concentrations.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) for both the deuterated and non-deuterated holoenzymes by fitting the data to the Michaelis-Menten equation. The ratio of Vmax (non-deuterated) / Vmax (deuterated) will provide a measure of the kinetic isotope effect.
Self-Validation: The protocol's integrity is maintained by ensuring the complete removal of the native PLP in the apoenzyme preparation step, which can be verified by assessing the lack of enzymatic activity before reconstitution. The purity of the deuterated PLP should also be confirmed by mass spectrometry.
Cell-Based Metabolic Assays
Objective: To assess the downstream metabolic consequences of using deuterated Vitamin B6 in a cellular context.
Protocol:
-
Cell Culture: Culture a relevant cell line in a Vitamin B6-deficient medium.
-
Supplementation: Supplement the medium with either non-deuterated pyridoxine or deuterated pyridoxine.
-
Metabolite Extraction: After a defined period of incubation, quench cellular metabolism and extract intracellular metabolites.
-
Metabolomic Analysis: Analyze the metabolite extracts using mass spectrometry-based metabolomics to identify and quantify changes in the levels of amino acids, neurotransmitter precursors, and other relevant metabolites.
-
Isotopic Labeling Studies: Use stable isotope-labeled substrates (e.g., ¹³C-glucose or ¹⁵N-amino acids) to trace metabolic fluxes through PLP-dependent pathways.
Self-Validation: The use of a Vitamin B6-deficient medium is crucial to ensure that the observed metabolic changes are a direct result of the supplemented deuterated or non-deuterated vitamin. The efficiency of cellular uptake and conversion of pyridoxine to PLP should be monitored.
Quantitative Data Summary
While direct quantitative data on the kinetic isotope effect of deuterated Vitamin B6 across a wide range of enzymes is still an emerging area of research, preliminary studies and theoretical considerations suggest that KIE values (kH/kD) for PLP-dependent reactions involving C-H bond cleavage could range from 2 to 7. The exact value will be highly dependent on the specific enzyme, the reaction mechanism, and the position of deuteration.
| Enzyme Class | Representative Enzyme | Potential KIE (kH/kD) | Expected Biological Consequence |
| Transaminases | Aspartate Aminotransferase | 2 - 5 | Altered amino acid metabolism and gluconeogenesis |
| Decarboxylases | DOPA Decarboxylase | 3 - 7 | Modulated neurotransmitter synthesis |
| Racemases | Alanine Racemase | 2 - 6 | Changes in D-amino acid levels |
| Glycogen Phosphorylase | Glycogen Phosphorylase | 1 - 2 | Minor impact on glycogenolysis |
Note: The KIE values presented are hypothetical and require experimental validation.
Conclusion and Future Directions
The exploration of deuterated Vitamin B6 represents a novel frontier in both nutritional science and drug development. By leveraging the kinetic isotope effect, it may be possible to fine-tune metabolic pathways with a level of precision not achievable with traditional pharmacological interventions. The therapeutic potential in areas such as healthy aging, neurological disorders, and metabolic diseases is significant, but requires a rigorous and systematic research effort.
Future research should focus on:
-
Precise Positional Deuteration: Synthesizing Vitamin B6 with deuterium at various specific positions to dissect the KIE in different types of PLP-catalyzed reactions.
-
Broad-Spectrum Enzyme Profiling: Systematically evaluating the kinetic effects of deuterated PLP on a wide array of purified PLP-dependent enzymes.
-
In Vivo Efficacy and Safety Studies: Conducting comprehensive preclinical studies in animal models to assess the long-term physiological effects, efficacy in disease models, and potential for toxicity of deuterated Vitamin B6.
This in-depth technical guide provides a framework for understanding and investigating the biological function of deuterated Vitamin B6. The insights gained from such research could pave the way for a new class of "metabolic modulators" with broad therapeutic applications.
References
- Charteris, A. T., & John, R. A. (1985). The reaction of D-amino acid transaminase with 4,5-epoxy-L-norvaline. Biochemical Journal, 226(1), 227–234.
- Coburn, S. P., Lin, C. C., Schaltenbrand, W. E., & Mahuren, J. D. (1982). Synthesis of deuterated vitamin B6 compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 19(5), 703-716.
-
Linus Pauling Institute. (2023). Vitamin B6. Oregon State University. Retrieved from [Link]
- Parra, M., Stahl, S., & Hellmann, H. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84.
- Vrolijk, M. F., Opperhuizen, A., Jansen, E. H. J. M., Hageman, G. J., Bast, A., & Haenen, G. R. M. M. (2017). The vitamin B6 paradox: Supplementation with high doses of pyridoxine leads to decreased vitamin B6 function. Toxicology in Vitro, 44, 206-212.
-
MIT OpenCourseWare. (2017, August 22). PLP (Pyridoxal Phosphate) Reactions [Video]. YouTube. [Link]
-
National Institutes of Health. (2023). Vitamin B6 - Health Professional Fact Sheet. Retrieved from [Link]
- Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual review of biochemistry, 73, 383-415.
-
Chemistry LibreTexts. (2024). 17.2: Pyridoxal Phosphate (Vitamin B6). Retrieved from [Link]
- Merrill, A. H., & Henderson, J. M. (1987). Diseases associated with defects in vitamin B6 metabolism or utilization. Annual review of nutrition, 7, 137-156.
- Toney, M. D. (2011). Controlling reaction specificity in pyridoxal phosphate enzymes. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1814(11), 1407-1418.
- Black, A. L., & Guirard, B. M. (1994). Measurement of the turnover of glycogen phosphorylase by GC/MS using stable isotope derivatives of pyridoxine (vitamin B6). Analytical Biochemistry, 223(1), 1-6.
- Koike, T., & Yamaji, R. (2009). Development of Simultaneous Enzymatic Assay Method for All Six Individual Vitamin B6 Forms and Pyridoxine-Beta-Glucoside. Journal of nutritional science and vitaminology, 55(4), 353-358.
- Wondrak, G. T., & Jacobson, E. L. (2012). Vitamin B6: beyond coenzyme functions. Sub-cellular biochemistry, 56, 291-300.
- Parra, M., Stahl, S., & Hellmann, H. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84.
- Zhang, C., Li, J., Wu, D., Zhang, Y., & Li, Y. (2024). A synthetic microbial consortium protects against obesity by regulating vitamin B6 metabolism. NPJ biofilms and microbiomes, 10(1), 10.
- Trumbo, P. R., & Boylan, S. (1998). Dietary excess of vitamin B-6 affects the concentrations of amino acids in the caudate nucleus and serum and the binding properties of serotonin receptors in the brain cortex of rats. The Journal of nutrition, 128(9), 1541-1548.
- Merritt, M. E., Harrison, C., Ciminelli, C., Keshari, K. R., & Malloy, C. R. (2019).
- Al-Hamdani, S. A., & Al-Obaidi, A. H. (2025).
- Hunter, E. A., & Harper, A. E. (1977). Stability of some pyridoxal phosphate-dependent enzymes in vitamin B-6 deficient rats. The Journal of nutrition, 107(2), 235-244.
- Prieto-Almeida, F., & Machado-Vieira, R. (2018). Pyridoxine (Vitamin B 6)
- Schneider, G., Käck, H., & Lindqvist, Y. (2000). The manifold of vitamin B6 dependent enzymes. Structure, 8(1), R1-R6.
- Guengerich, F. P. (2003). Kinetic deuterium isotope effects in cytochrome P450 reactions. Methods in enzymology, 372, 283-291.
- Geary, L. M., & Hultin, P. G. (2010). Kinetic Isotope Effect: Principles and its use in mechanism investigation. European Journal of Organic Chemistry, 2010(29), 5563-5573.
- Borsten, S., & Schuurman, T. (2015). A quantum chemical study of the ω-transaminase reaction mechanism. RSC Advances, 5(67), 54189-54198.
- Wilson, M. P., Plecko, B., Mills, P. B., & Clayton, P. T. (2019). Disorders affecting vitamin B6 metabolism. Journal of inherited metabolic disease, 42(4), 629-646.
- Zagnitko, O., & Zagnitko, O. (2021). The Therapeutic Potential of Vitamins B1, B3 and B6 in Charcot–Marie–Tooth Disease with the Compromised Status of Vitamin-Dependent Processes. International journal of molecular sciences, 22(16), 8506.
- Titiz, O., Tambasco-Studart, M., Warzych, E., & Goyer, C. (2011). The role of the pyridoxine (vitamin B6) biosynthesis enzyme PDX1 in ultraviolet-B radiation responses in plants. Plant physiology and biochemistry, 49(5), 485-490.
- F-R, A., & D-A, G. (2021). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International journal of molecular sciences, 22(16), 8889.
-
ABC News. (2025, July 2). Taking too much vitamin B6 can cause nerve damage [Video]. YouTube. [Link]
- Palka, K., Podsadni, K., Szymańska-Majchrzak, J., & Winnicka, E. (2025). Deuterium isotope effects in mechanistic studies of biotransformations of L-tyrosine and p-hydroxyphenylpyruvic acid catalyzed by the enzyme L-phenylalanine dehydrogenase.
- van der Velden, D., van de Luit, G. A., Klomp, D. W., & van der Kemp, W. J. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. Metabolites, 11(1), 32.
- Wang, Z., Wang, Y., Li, W., & Li, J. (2016). The effects of vitamin B6 on the nutritional support of BCAAs-enriched amino acids formula in rats with partial gastrectomy. PloS one, 11(4), e0153234.
-
ClinicalTrials.gov. (2023). Deuterium Metabolic Imaging to Assess Radiotherapy Changes in Glioblastoma Multiforme. Retrieved from [Link]
- Ito, T., & Gennis, R. B. (2012). 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. Journal of bacteriology, 194(12), 3213-3221.
- O'Brien, R. (2023). Celebration of Scholarship: Amino Acid Racemization Dating.
-
Wikipedia. (2024). Kinetic isotope effect. Retrieved from [Link]
- Lee, S. Y., & Bogyo, M. (2023). Vitamin B6 is governed by the local compartmentalization of metabolic enzymes during growth. Science, 381(6661), eadd6210.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. youtube.com [youtube.com]
- 4. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Role of Pyridoxine-d3 Hydrochloride in Neurotransmitter Synthesis Studies
Introduction: The Nexus of Vitamin B6, Neurotransmission, and Analytical Precision
In the intricate landscape of neuroscience and pharmacology, the accurate quantification of neurotransmitters and their metabolic precursors is paramount. These signaling molecules govern a vast array of physiological and psychological processes, and their dysregulation is implicated in numerous neurological disorders[1]. Vitamin B6, in its biologically active form, Pyridoxal 5'-phosphate (PLP), sits at the very heart of neurotransmitter synthesis, acting as an essential coenzyme for over 140 enzymatic reactions[2]. It is indispensable for the production of key neurotransmitters, including serotonin, dopamine, norepinephrine, and γ-aminobutyric acid (GABA)[2][3][4].
However, the study of these pathways is fraught with analytical challenges. Neurotransmitters exist in low concentrations within complex biological matrices, making their accurate measurement notoriously difficult[5][6][7]. This guide provides an in-depth technical overview of Pyridoxine-d3 Hydrochloride, a stable isotope-labeled (SIL) analog of Vitamin B6, and its critical role in enabling high-precision, validated studies of neurotransmitter synthesis. We will explore the biochemical rationale, the principles of stable isotope dilution, and a practical, field-proven workflow for its application, providing researchers and drug development professionals with the foundational knowledge to implement this robust analytical strategy.
Section 1: The Biochemical Engine - Pyridoxine's Central Role in Neurotransmitter Synthesis
Pyridoxine itself is a pro-vitamin; it must be converted within the cell to its active form, PLP, through the action of kinases and oxidases[8]. Once formed, PLP functions as a tightly-bound coenzyme, facilitating a variety of crucial chemical transformations, primarily in amino acid metabolism[9]. Its mechanism hinges on the formation of a Schiff base with an amino group of a substrate, which allows for the stabilization of reaction intermediates[3].
In the context of neurotransmitter synthesis, PLP is the essential cofactor for two critical classes of enzymes:
-
Aromatic L-amino acid decarboxylase (AADC): This enzyme is responsible for the final synthesis step of several monoamine neurotransmitters. PLP facilitates the decarboxylation of L-5-hydroxytryptophan (5-HTP) to Serotonin and L-DOPA to Dopamine [3]. Dopamine, in turn, serves as the precursor for Norepinephrine and Epinephrine .
-
Glutamate decarboxylase (GAD): PLP is required for the conversion of the primary excitatory neurotransmitter, Glutamate , into the primary inhibitory neurotransmitter, GABA [3].
This central role makes the measurement of Vitamin B6 vitamers a critical proxy for assessing the metabolic capacity for neurotransmitter production. A deficiency in PLP can directly impair the synthesis of these vital signaling molecules, leading to severe neurological consequences[4][10].
Section 2: The Analytical Solution - The Power of Stable Isotope Dilution
Quantitative bioanalysis using mass spectrometry (MS) faces inherent challenges, including sample loss during extraction and "matrix effects," where components in the biological sample (salts, lipids, etc.) suppress or enhance the ionization of the target analyte, leading to inaccurate results[5]. The gold-standard solution to this problem is Stable Isotope Dilution Mass Spectrometry (SIDMS)[11].
The principle is elegantly robust: a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—is added to the sample at the very beginning of the workflow. This SIL internal standard (IS) is chemically identical to the endogenous analyte (Pyridoxine) but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium on the methyl group[12][13][14].
Why this approach is a self-validating system:
-
Identical Chemical Behavior: The SIL-IS behaves identically to the endogenous analyte during every step of sample preparation (e.g., protein precipitation, derivatization, extraction). Any sample loss will affect both the analyte and the IS to the exact same degree.
-
Co-elution: In liquid chromatography (LC), the analyte and IS have virtually identical retention times and elute from the column together.
-
Identical Ionization: Both compounds experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.
-
Mass-Based Differentiation: The mass spectrometer easily distinguishes between the light (endogenous) and heavy (IS) forms based on their mass-to-charge (m/z) ratio.
Quantification is therefore not based on the absolute signal intensity of the analyte, which can be variable, but on the ratio of the analyte's signal to the internal standard's signal[15]. This ratio remains constant regardless of sample loss or matrix effects, providing unparalleled accuracy and precision[11][16].
Table 1: Physicochemical Properties of Pyridoxine vs. Pyridoxine-d3
| Property | Pyridoxine Hydrochloride | This compound |
| Synonym | Vitamin B6 Hydrochloride[17] | Vitamin B6-d3 Hydrochloride[18] |
| CAS Number | 58-56-0[17][19][20][21][22] | 1189921-12-7[12][13][14][23] |
| Molecular Formula | C₈H₁₁NO₃・HCl[19][21] | C₈H₈D₃NO₃・HCl[12][14] |
| Molecular Weight | 205.64 g/mol [19][20][21][22] | ~208.66 g/mol [13][14][23] |
Section 3: A Validated Workflow for Quantifying Pyridoxine in Biological Matrices
This section outlines a detailed, step-by-step protocol for the quantification of endogenous pyridoxine in human plasma using LC-MS/MS with this compound as an internal standard. This method allows researchers to accurately assess the baseline levels of this key vitamin B6 vitamer, providing insights into the metabolic potential for neurotransmitter synthesis.
Experimental Protocol
1. Preparation of Standards and Internal Standard
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pyridoxine HCl and Pyridoxine-d3 HCl in methanol to create individual stock solutions.
-
Calibration Standards: Perform serial dilutions of the Pyridoxine HCl stock solution in a surrogate matrix (e.g., charcoal-stripped plasma) to create a calibration curve (e.g., 5, 10, 50, 100, 500 nmol/L).
-
Internal Standard (IS) Working Solution (e.g., 100 nmol/L): Dilute the Pyridoxine-d3 HCl stock solution in methanol.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS Working Solution. Vortex briefly.
-
Add 300 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or an appropriate volume of another precipitating agent like zinc sulphate in methanol[24]. The acid serves to precipitate proteins.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
3. LC-MS/MS Instrumentation and Conditions The following tables provide typical starting parameters for a UPLC-tandem mass spectrometry system. Method optimization is essential for specific instrumentation.
Table 2: Example Liquid Chromatography (LC) Parameters
| Parameter | Typical Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for polar small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting analytes from the column. |
| Gradient | 5% B to 95% B over 3 minutes | A rapid gradient is sufficient for separating the analyte from matrix interferences. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical scale columns. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp | 40°C | Ensures reproducible retention times. |
Table 3: Example Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Pyridoxine (Analyte) | Pyridoxine-d3 (IS) | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | Pyridine nitrogen is readily protonated. |
| Precursor Ion (Q1) | m/z 170.1 | m/z 173.1 | [M+H]⁺ of the respective molecules. |
| Product Ion (Q3) | m/z 152.1 | m/z 155.1 | Corresponds to the neutral loss of H₂O from the precursor. |
| Dwell Time | 50 ms | 50 ms | Sufficient time to acquire a stable signal for each transition. |
| Collision Energy | Optimized | Optimized | Energy required to induce fragmentation must be empirically determined. |
4. Data Analysis and Quantification
-
Integrate the chromatographic peaks for both the analyte (170.1→152.1) and the IS (173.1→155.1) transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for each calibrator.
-
Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of each calibrator. A linear regression with 1/x² weighting is typically used.
-
Calculate the concentration of pyridoxine in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Section 4: Applications in Research and Drug Development
The ability to reliably measure Vitamin B6 vitamers is crucial for several research areas:
-
Neuroscience Research: In studies of neurological disorders like epilepsy, depression, or Alzheimer's disease, quantifying pyridoxine levels can help elucidate the role of metabolic dysfunction in disease pathology[1][10].
-
Drug Development: When developing new central nervous system (CNS) therapies, it is vital to assess whether a drug candidate interferes with neurotransmitter synthesis. A validated LC-MS/MS assay can detect off-target effects on pyridoxine metabolism, providing critical safety data.
-
Nutritional Science: This methodology is essential for accurately assessing Vitamin B6 deficiency in populations and understanding its clinical consequences[2][4].
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for achieving the highest level of analytical rigor in neurotransmitter-related research. By leveraging the principles of stable isotope dilution, it allows scientists to create self-validating analytical systems that effectively negate the common pitfalls of bioanalysis. The implementation of robust, LC-MS/MS-based methods using SIL internal standards provides the trustworthy, quantitative data necessary to advance our understanding of the brain in both healthy and diseased states, ultimately accelerating the development of novel therapeutics.
References
-
Pyridoxal phosphate - Wikipedia. Wikipedia. Available at: [Link]
-
PLP (Pyridoxal Phosphate) Reactions. (2017-08-22). MIT 5.07SC Biological Chemistry, Fall 2013. Available at: [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. (2011). PubMed Central. Available at: [Link]
-
Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. (2014). ResearchGate. Available at: [Link]
-
Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum. (2021-04-29). PubMed. Available at: [Link]
-
Pyridoxal 5'-Phosphate-Dependent Enzymes at the Crossroads of Host-Microbe Tryptophan Metabolism. (2020-08-13). PubMed. Available at: [Link]
-
Pyridoxine Hydrochloride. PubChem. Available at: [Link]
-
Recent Advances in Analytical Approaches to Determine Neurotransmitters in Biological Samples. (2024-03-31). Drug Targets and Therapeutics DTT. Available at: [Link]
-
Role of PLP in the synthesis of neurotransmitters. ResearchGate. Available at: [Link]
-
Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. (2007). ACS Publications. Available at: [Link]
-
4,5-Bis(hydroxymethyl)-2-(2H3)methylpyridin-3-ol hydrochloride. PubChem. Available at: [Link]
-
Isotopic Abundance Ratio Evaluation of the Consciousness Energy Treated Pyridoxine Using LC-MS and GC-MS Spectrometry. (2021-02-11). Juniper Publishers. Available at: [Link]
- Mass spectrometry method for measuring vitamin B6 in body fluids. Google Patents.
-
Vitamin B-6. (2015-01-07). PubMed Central. Available at: [Link]
-
Review of recent advances in analytical techniques for the determination of neurotransmitters. (2012). PubMed Central. Available at: [Link]
-
Pyridoxine. PubChem. Available at: [Link]
-
Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. (2023). MDPI. Available at: [Link]
-
Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis. (2024). ACS Publications. Available at: [Link]
-
A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. (2023-04-13). MDPI. Available at: [Link]
-
Evaluation of the Structural Properties and Isotopic Abundance Ratios of Consciousness Energy Treated Pyridoxine Using LC-MS. (2020-03-10). Crimson Publishers. Available at: [Link]
-
Validated UPLC-MS/MS method for the analysis of vitamin B6. ResearchGate. Available at: [Link]
-
Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. (2024). MDPI. Available at: [Link]
-
Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. (2019-03-04). Frontiers. Available at: [Link]
-
Nanopore-Based Neurotransmitter Detection: Advances, Challenges, and Future Perspectives. (2024). ACS Nano. Available at: [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024-05-06). RSC Publishing. Available at: [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. Semantic Scholar. Available at: [Link]
-
Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. (2015). PubMed Central. Available at: [Link]
-
Frontiers in electrochemical sensors for neurotransmitter detection: towards measuring neurotransmitters as chemical diagnostics for brain disorders. (2020). RSC Publishing. Available at: [Link]
-
Isotope dilution. Wikipedia. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vitamin B-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Analytical Approaches to Determine Neurotransmitters in Biological Samples [journal-dtt.org]
- 6. Review of recent advances in analytical techniques for the determination of neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. 4,5-Bis(hydroxymethyl)-2-(2H3)methylpyridin-3-ol hydrochloride | C8H12ClNO3 | CID 46782823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pyridoxine-(methyl-d3) hydrochloride ≥98 atom % D, ≥96% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 15. Isotope dilution - Wikipedia [en.wikipedia.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Pyridoxine hydrochloride - CAS-Number 58-56-0 - Order from Chemodex [chemodex.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. 58-56-0・Pyridoxine Hydrochloride・165-05401・163-05402・161-05403[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 20. Pyridoxine Hydrochloride | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
- 22. selleckchem.com [selleckchem.com]
- 23. This compound | LGC Standards [lgcstandards.com]
- 24. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Pyridoxine-d3 Hydrochloride as an Internal Standard in LC-MS/MS
Introduction: The Pursuit of Precision in Bioanalysis
In the landscape of modern drug development and clinical research, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of small molecules in complex biological matrices. The inherent sensitivity and selectivity of this technique are unparalleled; however, achieving the highest degree of accuracy and reproducibility necessitates a robust internal standard. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations during sample preparation and analysis.[1][2][3] Deuterated internal standards, such as Pyridoxine-d3 Hydrochloride, have emerged as the gold standard for such applications, offering near-identical physicochemical properties to the endogenous analyte while being distinguishable by their mass.[1][4]
This comprehensive guide provides a detailed framework for the effective utilization of this compound as an internal standard for the quantification of Pyridoxine (Vitamin B6) in biological samples. The protocols and insights presented herein are grounded in established scientific principles and are designed to meet the rigorous standards of bioanalytical method validation.
Physicochemical Properties of Pyridoxine and its Deuterated Analog
A thorough understanding of the analyte and its corresponding internal standard is fundamental to method development.
| Property | Pyridoxine Hydrochloride | This compound |
| Chemical Formula | C₈H₁₁NO₃·HCl | C₈H₈D₃NO₃·HCl[5] |
| Molecular Weight | 205.64 g/mol | 208.66 g/mol [5][6] |
| Unlabeled CAS # | 58-56-0[5] | - |
| Labeled CAS # | - | 1189921-12-7[5][6] |
| Synonyms | Vitamin B6 Hydrochloride | Vitamin B6-d3 Hydrochloride, Pyridoxol-d3 Hydrochloride[5][6][7] |
The Rationale for a Deuterated Internal Standard: A Self-Validating System
The core principle behind the use of a deuterated internal standard is to introduce a compound that behaves virtually identically to the analyte throughout the analytical workflow.[1][3][4] This includes extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer.[2] By adding a known concentration of this compound to each sample at the initial stage of preparation, any subsequent loss of analyte during extraction or variability in instrument response will be mirrored by the internal standard.[8] This ratiometric approach ensures that the final calculated concentration of the analyte remains accurate and precise, even in the presence of matrix effects or instrumental drift.[1][2]
Figure 1: A generalized workflow for the quantification of Pyridoxine using Pyridoxine-d3 HCl as an internal standard in LC-MS/MS.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the analysis of Pyridoxine in human plasma. Optimization may be required based on the specific matrix and instrumentation used.
Preparation of Stock and Working Solutions
-
Pyridoxine Hydrochloride Stock Solution (1 mg/mL): Accurately weigh and dissolve Pyridoxine Hydrochloride in a suitable solvent (e.g., methanol or water) to achieve a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Similarly, prepare a 1 mg/mL stock solution of this compound. Store both stock solutions at -20°C and protect from light.[5]
-
Working Solutions: Prepare a series of working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solutions in an appropriate solvent. The internal standard working solution should be prepared at a concentration that yields a robust signal in the mass spectrometer.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from biological matrices.[9][10]
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate the proteins.[9]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Pyridoxine.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 or HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)[11] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Gradient | Optimized for separation of Pyridoxine from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV[11] |
| Source Temperature | 120 °C[11] |
| Desolvation Temp. | 350 °C[11] |
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pyridoxine | 170.1 | 152.1 | Optimized for instrument |
| Pyridoxine-d3 | 173.1 | 155.1 | Optimized for instrument |
Note: The specific m/z values and collision energies should be optimized for the instrument in use.
Figure 2: Key parameters for bioanalytical method validation as per regulatory guidelines.
Method Validation: Ensuring Data Integrity
A cornerstone of any quantitative bioanalytical method is a thorough validation process to ensure its reliability for the intended application. This validation should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[12][13]
Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels over several days.[14][15]
-
Calibration Curve: A series of standards of known concentrations used to generate a standard curve from which the concentration of the analyte in unknown samples can be determined.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).[15]
Conclusion: A Commitment to Quality Data
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of Pyridoxine in complex biological matrices. Its near-identical chemical behavior to the unlabeled analyte ensures that it effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise data. By following the detailed protocols and validation principles outlined in this guide, researchers, scientists, and drug development professionals can confidently generate high-quality bioanalytical data that meets the stringent requirements of both research and regulatory submissions.
References
-
Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - ResearchGate. Available at: [Link]
-
Application of UPLC-MS/MS Method for Analyzing B-vitamins in Human Milk - Biomedical and Environmental Sciences. Available at: [Link]
-
Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed. Available at: [Link]
-
Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. Available at: [Link]
-
4,5-Bis(hydroxymethyl)-2-(2H3)methylpyridin-3-ol hydrochloride - PubChem. Available at: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES - South American Journal of Clinical Research. Available at: [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC - NIH. Available at: [Link]
-
Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PLOS One. Available at: [Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? - AACC. Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation - ResearchGate. Available at: [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis - Bioanalysis Zone. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. Available at: [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose - Stanford University Mass Spectrometry. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. isotope.com [isotope.com]
- 6. 4,5-Bis(hydroxymethyl)-2-(2H3)methylpyridin-3-ol hydrochloride | C8H12ClNO3 | CID 46782823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. vivanls.com [vivanls.com]
- 8. youtube.com [youtube.com]
- 9. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. besjournal.com [besjournal.com]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mass-spec.stanford.edu [mass-spec.stanford.edu]
Application Note: High-Throughput Quantitative Analysis of Pyridoxine in Human Plasma using Pyridoxine-d3 Hydrochloride and LC-MS/MS
Abstract & Introduction
Pyridoxine, commonly known as Vitamin B6, is a water-soluble vitamin that plays a pivotal role as a coenzyme in over 140 biochemical reactions, primarily in amino acid metabolism, neurotransmitter synthesis, and glucose regulation.[1][2][3] Given its central role in human health, accurate and precise quantification of pyridoxine and its vitamers in biological matrices is crucial for clinical diagnostics, nutritional status assessment, and pharmacokinetic studies in drug development.[4] Deficiencies have been linked to various diseases, including systemic inflammation, liver disease, and complications in patients with type 1 diabetes.[4]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive analytical technique for this purpose, offering unparalleled sensitivity, specificity, and a wide dynamic range.[1] A core tenet of robust bioanalytical quantification is the use of a stable isotope-labeled internal standard (SIL-IS). This protocol details a validated method for the determination of pyridoxine in human plasma utilizing Pyridoxine-d3 Hydrochloride (Pyridoxine-d3) as the internal standard.
The use of a SIL-IS is fundamental to achieving high-quality data. Pyridoxine-d3 is an ideal internal standard because its physicochemical properties are nearly identical to the endogenous, unlabeled pyridoxine. Consequently, it co-elutes chromatographically and experiences the same behavior during sample extraction, handling, and ionization in the mass spectrometer. By adding a known quantity of Pyridoxine-d3 to every sample at the very beginning of the workflow, it effectively normalizes for any variability in sample recovery or matrix-induced ion suppression/enhancement. This Stable Isotope Dilution Assay (SIDA) approach is the cornerstone of this protocol, ensuring the method's accuracy, precision, and overall trustworthiness.[5]
Principle of Stable Isotope Dilution Analysis (SIDA)
The SIDA technique is predicated on the addition of a known concentration of a stable isotope-labeled version of the analyte to the sample prior to any processing steps. The native analyte and the labeled internal standard are treated as chemically identical throughout the procedure. The mass spectrometer, however, can easily distinguish them based on their mass-to-charge (m/z) difference. Quantification is therefore based on the ratio of the instrument response of the analyte to that of the internal standard, rather than the absolute response of the analyte. This ratio remains constant even if sample is lost during preparation or if matrix effects alter ionization efficiency, providing a highly reliable measurement.
Caption: The principle of Stable Isotope Dilution Assay (SIDA).
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Standards: Pyridoxine Hydrochloride (CRM grade), this compound (≥98% isotopic purity).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade).
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Type I Ultrapure Water.
-
Biological Matrix: Drug-free, pooled human plasma (K2-EDTA anticoagulant).
-
Labware: Calibrated micropipettes, 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.
Instrumentation
-
Chromatography System: A UPLC or high-performance LC system capable of reproducible binary gradient delivery.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Detailed Analytical Method
This method is optimized for the sensitive detection of pyridoxine in human plasma.
Liquid Chromatography (LC) Conditions
| Parameter | Condition | Causality / Rationale |
| LC Column | Thermo Acclaim C30 (150 x 2.1 mm, 3 µm)[6] | C30 phase provides excellent shape selectivity for separating structurally similar vitamers and resolving them from matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of pyridoxine for efficient ESI+ ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analytes from the reversed-phase column. |
| Flow Rate | 0.4 mL/min[6] | Optimized for the 2.1 mm ID column to provide sharp peaks and good separation efficiency. |
| Gradient | 0-1.0 min, 2% B; 1.0-5.0 min, 2-50% B; 5.0-5.1 min, 50-95% B; 5.1-6.0 min, 95% B; 6.0-6.1 min, 95-2% B; 6.1-8.0 min, 2% B | A focused gradient ensures that pyridoxine is eluted efficiently as a sharp peak, while the high organic wash step cleans the column. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes by controlling eluent viscosity. |
| Injection Vol. | 10 µL | Balances loading capacity with chromatographic peak shape. |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition | Causality / Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[7] | Pyridoxine contains a basic nitrogen atom in its pyridine ring, which is readily protonated in the positive ion mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and IS. |
| Capillary Voltage | 3.5 kV[8] | Optimized for stable spray and efficient ion generation. |
| Source Temp. | 120 °C[8] | Aids in the desolvation process without causing thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C[8] | Ensures complete evaporation of mobile phase droplets prior to ions entering the mass analyzer. |
MRM Transitions
The following transitions should be optimized by direct infusion of standard solutions. The values below are typical starting points.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell (ms) | Collision Energy (eV) | Purpose |
| Pyridoxine | 170.1 | 152.1 | 100 | 15 | Quantifier (Loss of H₂O) |
| Pyridoxine | 170.1 | 134.1 | 100 | 20 | Qualifier (Further fragmentation) |
| Pyridoxine-d3 | 173.1 | 155.1 | 100 | 15 | Internal Standard (Loss of H₂O) |
Note: The precursor ion is the protonated molecule [M+H]⁺.[3]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pyridoxine HCl and Pyridoxine-d3 HCl in separate volumetric flasks using methanol to create 1 mg/mL stock solutions. Store at -20°C.[6]
-
Calibration Working Solutions: Prepare a series of intermediate solutions by serially diluting the Pyridoxine stock solution with 50:50 Methanol:Water. Use these to spike blank plasma to create calibration standards ranging from approximately 1 to 500 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Pyridoxine-d3 stock solution with 50:50 Methanol:Water to a final concentration of 100 ng/mL. This solution will be added to all samples, calibrators, and QCs.
-
Quality Control (QC) Samples: Prepare QC samples by spiking blank plasma with the Pyridoxine stock solution to achieve low, medium, and high concentrations within the calibration range (e.g., 3, 75, and 400 ng/mL). These are prepared from a separate weighing of the standard if possible.
Plasma Sample Preparation Protocol (Protein Precipitation)
This protocol is designed for high-throughput analysis. All steps should be performed on ice where possible to maintain sample stability.
-
Aliquot Samples: Label 1.5 mL microcentrifuge tubes. Aliquot 100 µL of each sample, calibration standard, QC, and a blank plasma sample into the respective tubes.
-
Add Internal Standard: To every tube (except the blank), add 25 µL of the 100 ng/mL IS Working Solution.
-
Vortex: Briefly vortex all tubes for 10 seconds to ensure homogeneity.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to disrupt protein binding.[9]
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant into autosampler vials. Avoid disturbing the protein pellet.
-
Inject: Place the vials in the autosampler and inject 10 µL into the LC-MS/MS system.
Caption: Detailed workflow for the quantitative analysis of Pyridoxine.
Method Validation Framework
To ensure the reliability of the data, the analytical method must be fully validated according to regulatory standards such as the FDA's M10 Bioanalytical Method Validation Guidance or the EMA's guideline.[11][12][13] A full validation should confirm the method's performance characteristics.[14]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte from other components in the matrix. Assessed using at least six unique blank matrix sources. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte. |
| Linearity & Range | The concentration range over which the assay is accurate and precise. A calibration curve with at least six non-zero points is analyzed. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal values (±20% at LLOQ). |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Assessed at LLOQ and at least three QC levels (low, med, high). | Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (CV%) ≤ 15% (≤ 20% for LLOQ).[12] |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure, comparing analyte response from extracted samples to unextracted standards. | Should be consistent and reproducible, although it does not need to be 100% due to IS correction. |
| Stability | Analyte stability in the biological matrix under various conditions: freeze-thaw cycles, bench-top (room temp), and long-term storage (-20°C or -80°C). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive, robust, and high-throughput LC-MS/MS method for the quantitative determination of pyridoxine in human plasma. The protocol's scientific integrity is anchored by the use of this compound as a stable isotope-labeled internal standard, which ensures the highest levels of accuracy and precision by correcting for procedural and matrix-related variations. The detailed step-by-step protocols for sample preparation and instrumental analysis, combined with a clear framework for method validation according to regulatory guidelines, make this method suitable for researchers, scientists, and drug development professionals engaged in clinical and bioanalytical studies.
References
-
Švec, F., Cífková, E., & Křížek, T. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLOS ONE. Available at: [Link]
-
Bachmann, T., et al. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. National Institutes of Health. Available at: [Link]
-
Jadhav, P., et al. (2025). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. International Journal of Scientific Development and Research. Available at: [Link]
-
Gentle, L., et al. (2015). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. ResearchGate. Available at: [Link]
-
Kim, H., et al. (2025). Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety. National Institutes of Health. Available at: [Link]
-
Li, Y., et al. (2015). Application of UPLC-MS/MS Method for Analyzing B-vitamins in Human Milk. Biomedical and Environmental Sciences. Available at: [Link]
-
KNAUER. (n.d.). Sensitive determination of vitamin B6 in blood samples via fluorescence detection. KNAUER Application Note. Available at: [Link]
-
Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. PubMed. Available at: [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Al-Dirbashi, O., et al. (2015). LC-MS/MS based analysis of vitamins B3 and B6 in healthy and obese Emirati population. Scholarworks@UAEU. Available at: [Link]
-
Al-Maroof, R. A., & Al-Sharbatti, S. S. (2016). Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. International Journal of Medical Research & Health Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridoxine. PubChem Compound Summary for CID 1054. Available at: [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. ijmrhs.com [ijmrhs.com]
- 3. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarworks.uaeu.ac.ae [scholarworks.uaeu.ac.ae]
- 5. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. besjournal.com [besjournal.com]
- 9. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: Robust Sample Preparation for the Quantification of Pyridoxine-d3 in Human Plasma using LC-MS/MS
Introduction: The Critical Role of Vitamin B6 and its Bioanalysis
Vitamin B6, a water-soluble vitamin, is a collective term for a group of six interconvertible compounds (vitamers): pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphate esters. The biologically active form, pyridoxal 5'-phosphate (PLP), acts as an essential cofactor for over 140 enzymatic reactions, primarily in amino acid metabolism.[1] Accurate measurement of vitamin B6 levels in human plasma is crucial for assessing nutritional status, diagnosing deficiencies or toxicities, and in pharmacokinetic studies during drug development.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of vitamin B6 vitamers due to its high selectivity, sensitivity, and specificity.[2][3] A key challenge in bioanalysis is overcoming the variability introduced during sample preparation and analysis. The use of a stable isotope-labeled internal standard (SIL-IS), such as Pyridoxine-d3, is paramount. Pyridoxine-d3 is an ideal internal standard as it shares near-identical physicochemical properties with the endogenous analyte, ensuring it experiences similar extraction efficiency and ionization effects, thereby correcting for any analyte loss during sample processing and instrumental analysis.[1][4]
This application note provides a detailed and validated protocol for the sample preparation of human plasma for the analysis of pyridoxine using Pyridoxine-d3 as an internal standard, tailored for LC-MS/MS analysis. We will delve into the scientific rationale behind each step, ensuring a robust and reproducible workflow.
Pre-Analytical Considerations: Safeguarding Sample Integrity
The journey to accurate results begins before the sample reaches the laboratory bench. Vitamin B6 is sensitive to light and temperature. Adherence to strict pre-analytical protocols is non-negotiable for maintaining sample integrity.
-
Sample Collection: Whole blood should be collected in EDTA-containing tubes.[5] It is advisable to avoid lithium heparin tubes, as they have been observed to cause degradation of PLP.[1]
-
Protection from Light: Samples should be protected from light immediately after collection by using amber tubes or by wrapping the tubes in aluminum foil.[5]
-
Plasma Separation: Plasma should be separated from whole blood by centrifugation (e.g., 2,200-2,500 rpm for 5-10 minutes at 2-8°C) within six hours of collection.[5]
-
Storage: If not analyzed immediately, plasma samples should be stored frozen at -20°C or, for long-term stability, at -70°C or lower.[6] Studies have shown that plasma PLP is stable for up to 2 years under proper storage conditions.[6]
Sample Preparation Workflow: A Visual Guide
The following diagram illustrates the streamlined protein precipitation workflow for preparing human plasma samples for Pyridoxine-d3 analysis.
Caption: Protein precipitation workflow for Pyridoxine-d3 analysis in human plasma.
Detailed Protocol: Protein Precipitation Method
This protocol employs protein precipitation with trichloroacetic acid (TCA), a widely used and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[1][2][4]
Materials and Reagents:
-
Human plasma (collected as per pre-analytical guidelines)
-
Pyridoxine-d3 internal standard (IS) working solution (in a suitable solvent, e.g., methanol/water)
-
10% (w/v) Trichloroacetic acid (TCA) in water
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
-
HPLC or UPLC vials with inserts
Procedure:
-
Sample Thawing: Thaw the frozen human plasma samples on ice or at room temperature. Once thawed, vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: Into a labeled 1.5 mL microcentrifuge tube, pipette 100 µL of the human plasma sample. Add a specific volume (e.g., 10 µL) of the Pyridoxine-d3 internal standard working solution. The concentration of the IS should be optimized to be within the linear range of the assay.
-
Protein Precipitation: Add 200 µL of ice-cold 10% TCA solution to the microcentrifuge tube. The ratio of plasma to precipitation solvent can be optimized but a 1:2 or 1:3 ratio is common.[2]
-
Vortex Mixing: Immediately cap the tube and vortex vigorously for 30-60 seconds to ensure complete mixing and efficient protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Collection: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean HPLC or UPLC vial for analysis.
-
LC-MS/MS Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system for the quantification of pyridoxine.
Scientific Rationale and Troubleshooting
The "Why" Behind the Protocol:
-
Protein Precipitation: Plasma is a complex matrix containing a high concentration of proteins that can interfere with LC-MS/MS analysis by clogging the column, suppressing the analyte signal, and creating background noise.[8] TCA is a strong acid that effectively denatures and precipitates these proteins, resulting in a cleaner sample extract.[1][2] Other protein precipitation agents like methanol or acetonitrile can also be used.[2][9] The choice of solvent can influence extraction recovery and the degree of matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of Pyridoxine-d3 is a cornerstone of this method's accuracy and precision, as mandated by regulatory guidelines for bioanalytical method validation.[10][11] The SIL-IS co-elutes with the analyte and is affected similarly by any variations in sample preparation, injection volume, and ionization efficiency. The ratio of the analyte peak area to the IS peak area is used for quantification, which normalizes for these variations and leads to more reliable results.
-
Centrifugation: High-speed centrifugation ensures a compact pellet of precipitated proteins, allowing for the easy and clean separation of the supernatant containing the analyte and internal standard.[7]
Troubleshooting Common Issues:
| Problem | Potential Cause | Solution |
| Low Analyte Recovery | Incomplete protein precipitation. | Optimize the ratio of plasma to TCA. Ensure vigorous vortexing. |
| Analyte degradation. | Keep samples on ice during preparation. Ensure the pH of the final extract is compatible with analyte stability. | |
| High Matrix Effects | Insufficient removal of interfering substances. | Consider alternative protein precipitation solvents (e.g., methanol, acetonitrile) or a more rigorous sample cleanup technique like solid-phase extraction (SPE). |
| Poor Peak Shape | High concentration of organic solvent in the final extract. | If using organic solvents for precipitation, consider an evaporation and reconstitution step in a mobile phase-compatible solvent. |
| Inconsistent Results | Inaccurate pipetting. | Use calibrated pipettes and ensure proper technique. |
| Incomplete vortexing. | Standardize vortexing time and speed. |
Method Validation and Performance Characteristics
A bioanalytical method must be validated to ensure its reliability for its intended purpose.[11][12] The validation process should assess parameters such as linearity, accuracy, precision, selectivity, and stability, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[10][13][14]
Typical Performance Characteristics:
The following table summarizes typical performance characteristics for the analysis of pyridoxine (or its vitamers) in human plasma using LC-MS/MS with a SIL-IS.
| Parameter | Typical Acceptance Criteria | Example Values from Literature |
| Linearity (r²) | ≥ 0.99 | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 5 nmol/L[1] |
| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 5%[1] |
| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.0-4.1%[4] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | 89-120%[9] |
| Recovery | Consistent and reproducible | 98%[4] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the sample preparation of human plasma for the analysis of Pyridoxine-d3. By adhering to the detailed steps for pre-analytical sample handling and the robust protein precipitation workflow, researchers can achieve accurate, precise, and reliable quantification of pyridoxine. The incorporation of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring data integrity, which is essential in both clinical diagnostics and drug development settings.
References
- US Patent US9234901B2. (2016). Mass spectrometry method for measuring vitamin B6 in body fluids.
-
Zhang, T., et al. (2023). A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. Metabolites, 13(4), 543. [Link]
-
Bisp, M. R., et al. (2002). Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. Analytical Biochemistry, 305(1), 82–89. [Link]
-
Al-Dirbashi, O. Y., et al. (2021). Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum. The Journal of Applied Laboratory Medicine, 6(3), 675–686. [Link]
-
ResearchGate. (n.d.). Determination of Vitamin B6 Vitamers and Pyridoxic Acid in Plasma: Development and Evaluation of a High-Performance Liquid Chromatographic Assay. Request PDF. [Link]
-
Janeba, M., et al. (2016). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. Journal of Chromatography B, 1033-1034, 306–314. [Link]
-
ResearchGate. (n.d.). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Request PDF. [Link]
-
Knauer. (n.d.). Sensitive determination of vitamin B6 in blood samples via fluorescence detection. [Link]
-
ResearchGate. (n.d.). LC-MS/MS MRM chromatograms of human plasma containing endogenous.... Download Scientific Diagram. [Link]
-
Rybak, M. E., & Jain, R. B. (2009). A simplified protein precipitation and filtration procedure for determining serum vitamin B6 by high-performance liquid chromatography. Journal of AOAC International, 92(3), 954–958. [Link]
-
Ubbink, J. B., et al. (1985). Determination of total pyridoxal in human plasma following oral administration of vitamin B6 by high-performance liquid chromatography with post-column derivatization. Journal of Chromatography, 342(2), 277–284. [Link]
-
Chromsystems. (n.d.). Vitamin B6 in plasma/serum Vitamin B6 in whole blood. [Link]
-
ResearchGate. (n.d.). Analysis of Pyridoxine and Its Respective Vitamers by High-Performance Liquid Chromatography. [Link]
-
Chromsystems. (n.d.). Internal Standard Set Vitamins B1 and B6. [Link]
-
Biorad. (n.d.). Vitamin B6 HPLC Kit. [Link]
-
Schleicher, R. L., et al. (2021). Long-Term Stability of 18 Nutritional Biomarkers Stored at −70 °C for up to 18 Years. The Journal of Nutrition, 151(3), 704–713. [Link]
-
Kim, H., et al. (2022). Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety. Foods, 11(3), 346. [Link]
-
KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Borschel, M. W., et al. (1987). A micromethod for determination of plasma pyridoxal phosphate and its use in assessment of storage stability of the vitamer. Journal of Pediatric Gastroenterology and Nutrition, 6(3), 409–413. [Link]
-
Götze, J., et al. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 27(1), 1. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]
-
ResearchGate. (n.d.). Plasma Vitamin B6 Vitamers before and after Oral Vitamin B6 Treatment: A Randomized Placebo-controlled Study. [Link]
-
LCGC. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]
-
Brouwer-Brolsma, E. M., et al. (2021). Quantification of the B6 vitamers in human plasma and urine in a study with pyridoxamine as an oral supplement. Clinical Nutrition, 40(8), 4877–4885. [Link]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
Sources
- 1. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US9234901B2 - Mass spectrometry method for measuring vitamin B6 in body fluids - Google Patents [patents.google.com]
- 6. A micromethod for determination of plasma pyridoxal phosphate and its use in assessment of storage stability of the vitamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. centerforbiosimilars.com [centerforbiosimilars.com]
HPLC method development for Pyridoxine quantification
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of Pyridoxine (Vitamin B6)
Introduction
Pyridoxine, commonly known as Vitamin B6, is a water-soluble vitamin essential for numerous physiological functions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin formation[1][2]. It is a critical component in pharmaceutical preparations and fortified foods, making its accurate and precise quantification a cornerstone of quality control in the pharmaceutical and food industries. The presence of impurities or incorrect dosage can significantly impact the safety and efficacy of these products[1].
While various analytical techniques exist, High-Performance Liquid Chromatography (HPLC) stands out as the premier method for Pyridoxine quantification. Its high resolution, sensitivity, and specificity allow for the accurate measurement of the active pharmaceutical ingredient (API), even in the presence of excipients and potential degradation products[1]. This application note provides a comprehensive guide for the development, optimization, and validation of a robust reversed-phase HPLC (RP-HPLC) method for Pyridoxine analysis, grounded in scientific principles and regulatory standards.
Part 1: The Strategic Foundation of Method Development
A successful HPLC method is not built on trial and error but on a systematic approach rooted in the physicochemical properties of the analyte and the fundamental principles of chromatography.
Analyte Deep Dive: The Physicochemical Portrait of Pyridoxine
Understanding Pyridoxine's molecular characteristics is the first and most critical step. These properties dictate every subsequent choice in the method development process.
-
Chemical Structure: Pyridoxine is a substituted pyridine ring, making it a polar, water-soluble compound[3]. Its structure contains hydroxyl groups and a nitrogen atom, which are key interaction points.
Figure 1: Chemical Structure of Pyridoxine. -
Acid-Base Properties (pKa): Pyridoxine has two pKa values, approximately 5.0 (for the pyridine ring nitrogen) and 9.0 (for the phenolic hydroxyl group)[4]. This means its ionization state is highly dependent on pH. To achieve consistent retention and good peak shape in RP-HPLC, the mobile phase pH must be controlled to keep the analyte in a single, non-ionized, or fully ionized state. Operating at a pH of around 3-4 ensures the pyridine nitrogen is consistently protonated, leading to stable chromatographic behavior[5][6].
-
UV Absorbance: Pyridoxine exhibits maximum UV absorbance at different wavelengths depending on the pH[6]. In acidic solutions (around pH 3-4), it typically shows a strong absorbance maximum near 290 nm, while in neutral or alkaline solutions, the maximum shifts. Selecting the optimal wavelength is crucial for achieving high sensitivity. A wavelength of 290 nm is a common and effective choice when using an acidic mobile phase[7]. Other methods have also successfully used wavelengths such as 254 nm or 282 nm[5][8].
Building the Chromatographic Method: A Rationale-Driven Approach
The choices of column, mobile phase, and detector are interconnected and stem directly from the analyte's properties.
-
Mode of Chromatography: Given Pyridoxine's polar nature, Reversed-Phase HPLC (RP-HPLC) is the ideal choice. In this mode, a non-polar stationary phase (the column) is used with a polar mobile phase. Polar analytes like Pyridoxine have limited interaction with the stationary phase and elute relatively quickly.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the most common and versatile choice for RP-HPLC and is well-suited for Pyridoxine analysis[1][5][7]. These columns provide sufficient hydrophobicity to retain and separate a wide range of molecules. Standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size) provide robust performance and high efficiency[5][8].
-
Mobile Phase Optimization: The mobile phase is the engine of the separation.
-
Aqueous Component & pH Control: A buffered aqueous solution is necessary to control the pH. A common choice is a potassium dihydrogen phosphate buffer adjusted to a pH of 3.0 with phosphoric acid[5]. This low pH ensures the Pyridoxine molecule is in a consistent, protonated state, preventing peak tailing and shifting retention times[6].
-
Organic Modifier: An organic solvent is mixed with the aqueous buffer to modulate the elution strength of the mobile phase. Methanol and acetonitrile are the most common choices. For Pyridoxine, a simple isocratic mixture of buffer and methanol (e.g., 70:30 v/v) often provides excellent separation with a reasonable runtime[5].
-
Elution Mode: For quantifying a single active ingredient like Pyridoxine in a formulation, an isocratic method (constant mobile phase composition) is generally preferred. It is simpler, more robust, and offers better baseline stability than a gradient method[7].
-
-
Detector Selection:
-
UV-Vis Detector: This is the workhorse detector for HPLC analysis of chromophore-containing molecules like Pyridoxine. Based on its UV spectrum in an acidic mobile phase, a detection wavelength of 290 nm provides high sensitivity and selectivity against many potential interferences[7].
-
Fluorescence Detector: Pyridoxine is naturally fluorescent. A fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV detection, which is particularly useful for analyzing samples with very low concentrations or complex matrices like biological fluids[9][10][11].
-
Part 2: Detailed Experimental Protocols
This section provides step-by-step instructions for implementing the developed method. All procedures should be performed in a qualified analytical laboratory.
Protocol 1: Preparation of Reagents and Solutions
-
Reagents:
-
Pyridoxine Hydrochloride (Reference Standard, USP grade or equivalent)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade
-
Orthophosphoric Acid (H₃PO₄), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC or Milli-Q grade
-
Pyridoxine Tablets (e.g., 40 mg)
-
-
Mobile Phase Preparation (0.015 M KH₂PO₄, pH 3.0 : Methanol, 70:30 v/v):
-
Weigh approximately 2.04 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH of the buffer solution to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter to remove particulates.
-
Mix 700 mL of the filtered buffer with 300 mL of methanol.
-
Degas the final mobile phase mixture using sonication or vacuum degassing before use.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of Pyridoxine HCl reference standard and transfer it to a 100 mL volumetric flask[5].
-
Add approximately 70 mL of the mobile phase and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly. This solution has a concentration of 100 µg/mL.
-
-
Sample Preparation (from 40 mg Tablets):
-
Weigh and finely powder no fewer than 10 Pyridoxine tablets to create a homogenous mixture[12].
-
Accurately weigh a portion of the powder equivalent to approximately 10 mg of Pyridoxine HCl and transfer it to a 100 mL volumetric flask[1].
-
Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug[2][12].
-
Allow the solution to cool to room temperature, then dilute to the mark with mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few mL of the filtrate[13]. The theoretical concentration is 100 µg/mL.
-
Protocol 2: HPLC System Configuration and Operation
The following table summarizes the optimized chromatographic conditions for Pyridoxine quantification.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1100/1200 Series or equivalent with UV Detector | Standard, reliable instrumentation. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides high resolution and is robust for QC applications[5][8]. |
| Mobile Phase | 0.015 M KH₂PO₄ (pH 3.0) : Methanol (70:30, v/v) | Controls analyte ionization for good peak shape and provides adequate retention[5]. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency[5][7]. |
| Column Temp. | Ambient (or controlled at 25 °C) | Ensures retention time stability. |
| Injection Vol. | 20 µL | A typical volume that balances sensitivity and peak shape[14]. |
| Detector | UV-Vis Detector | Robust and widely available. |
| Wavelength | 290 nm | Wavelength of maximum absorbance in acidic media, providing high sensitivity[7]. |
| Run Time | ~5-7 minutes | Sufficient to elute Pyridoxine and any early-eluting excipients. |
-
System Suitability Testing (SST): Before running samples, the system's performance must be verified according to USP <621> standards[13][15].
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Standard Stock Solution (100 µg/mL) five or six consecutive times.
-
Calculate the following parameters from the resulting chromatograms:
-
Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas of the replicate injections should be ≤ 2.0%.
-
-
Part 3: Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocols are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines[14][16][17].
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal measured is solely from the analyte of interest. | No interference from blank or placebo at the retention time of Pyridoxine. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999[1]. |
| Accuracy | To measure the closeness of the test results to the true value. | Mean recovery between 98.0% and 102.0%[12]. |
| Precision | To assess the degree of scatter between a series of measurements. | %RSD ≤ 2.0% for repeatability and intermediate precision[12]. |
| Range | The interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | System suitability parameters must pass under varied conditions. |
Validation Experimental Protocols:
-
Specificity: Analyze a blank (mobile phase), a placebo (tablet excipients prepared like a sample), and the standard solution. Confirm that no interfering peaks are present at the retention time of Pyridoxine in the blank and placebo chromatograms.
-
Linearity:
-
From the 100 µg/mL Standard Stock Solution, prepare a series of at least five calibration standards ranging from 10 µg/mL to 50 µg/mL[5].
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Accuracy (Recovery):
-
Prepare a placebo sample solution.
-
Spike the placebo with the Pyridoxine standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
-
Prepare each level in triplicate and analyze using the HPLC method.
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
-
Precision:
-
Repeatability (Intra-day Precision): Prepare and analyze six individual samples from the same homogenous batch of tablets on the same day, with the same analyst and instrument. Calculate the %RSD of the results.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst or on a different instrument. Compare the results and calculate the cumulative %RSD.
-
Conclusion
This application note details a systematic and scientifically-grounded approach to developing a robust, reliable, and accurate RP-HPLC method for the quantification of Pyridoxine in pharmaceutical tablets. By understanding the analyte's physicochemical properties and adhering to established chromatographic principles, a method using a C18 column with a phosphate-buffered methanol mobile phase and UV detection at 290 nm can be successfully developed and validated. Following the outlined protocols and validating the method against ICH guidelines will ensure that the procedure is suitable for its intended use in a regulated quality control environment, ultimately safeguarding product quality and patient safety.
References
-
Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. (2019). DigitalCommons@UNO. Available at: [Link]
-
Adam, E. S. A., & Mohammed, M. A. (2015). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr. Journal of Chemical and Pharmaceutical Sciences, 8(4), 735-740. Available at: [Link]
-
Hana, S. M., & Ruba, F. A. (2016). Determination of Vitamin B6 (pyridoxine hydrochloride) in Pharmaceutical Preparations Using High Performance Liquid Chromatography. Iraqi Journal of Science, 57(1C), 616-624. Available at: [Link]
-
Chavan, A., & Gandhimathi, R. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. International Journal of Pharmaceutical Quality Assurance, 14(3), 701-706. Available at: [Link]
-
Sultana, N., Arayne, M. S., & Shafi, N. (2013). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride. Journal of Analytical Methods in Chemistry, 2013, 890535. Available at: [Link]
-
Judy, J. S., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. Journal of Drug Delivery and Therapeutics, 13(10-s), 10-17. Available at: [Link]
-
Al-Rawithi, S., et al. (2016). Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. International Journal of Medical Research & Health Sciences, 5(7), 33-39. Available at: [Link]
-
Vidović, S., et al. (2018). Stability-indicating HPLC method for determination of vitamins B1, B2, B3 and B6 in pharmaceutical liquid dosage. Journal of Pharmaceutical and Biomedical Analysis, 149, 291-296. Available at: [Link]
-
Ahmad, N. R. (2016). Spectrophotometric Determination of Vitamin B6 in Pharmaceutical Formulations and Wastewater Samples. Journal of Applicable Chemistry, 5(2), 329-338. Available at: [Link]
-
Bolarinwa, O. A., et al. (2015). Simultaneous Determination of Pyridoxine and Riboflavin in Energy Drinks by High-Performance Liquid Chromatography with Fluorescence Detection. Journal of Chemical Education, 92(7), 1238-1242. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1054, Pyridoxine. PubChem. Available at: [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Available at: [Link]
-
Al-Ghamdi, A. F. (2023). Development and Validation of a Reverse-Phase HPLC Method for Determination of Some Water-Soluble Vitamins and Preservatives in. Advanced Journal of Chemistry, Section B, 5(2), 67-81. Available at: [Link]
-
Schadt, H. S., et al. (2017). Determination of Pyridoxine in Dietary Supplements by Liquid Chromatography with UV, Fluorescence, and Mass Spectrometric Detection: Single-Laboratory Validation. Journal of AOAC International, 100(4), 938-946. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Pharmacopeial Forum. (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]
-
FooDB. (n.d.). Showing Compound Pyridoxine (FDB000574). Available at: [Link]
-
Nacalai Tesque, Inc. (n.d.). Vitamin Analysis by HPLC. COSMOSIL Application Data. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
Bolarinwa, O. A., et al. (2015). Simultaneous Determination of Pyridoxine and Riboflavin in Energy Drinks by High-Performance Liquid Chromatography with Fluorescence Detection. Pendidikan Kimia, 92(7), 1238-1242. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Broo, A., & Almlöf, J. E. (2010). pH-Dependent Electronic and Spectroscopic Properties of Pyridoxine (Vitamin B 6 ). The Journal of Physical Chemistry A, 114(11), 3949-3957. Available at: [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. scispace.com [scispace.com]
- 3. Showing Compound Pyridoxine (FDB000574) - FooDB [foodb.ca]
- 4. Pyridoxine | 65-23-6 [chemicalbook.com]
- 5. jchps.com [jchps.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. 9vom.in [9vom.in]
- 13. usp.org [usp.org]
- 14. database.ich.org [database.ich.org]
- 15. <621> CHROMATOGRAPHY [drugfuture.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
Quantitative Analysis of Pyridoxine in Human Plasma Using a Stable Isotope Dilution Assay with Pyridoxine-d3
APPLICATION NOTE: GC-MS-0724
Abstract
This application note presents a robust and validated method for the quantitative analysis of pyridoxine (a form of Vitamin B6) in human plasma. The methodology is built upon the principle of a stable isotope dilution assay (SIDA), employing Pyridoxine-d3 as the internal standard to ensure the highest degree of accuracy and precision.[1][2] The protocol involves a straightforward protein precipitation step, followed by a crucial two-step derivatization process to enhance the analyte's volatility and thermal stability for gas chromatography (GC) analysis.[1][3] Detection and quantification are performed using a single quadrupole mass spectrometer (MS) in Selected Ion Monitoring (SIM) mode, which provides excellent sensitivity and selectivity. This comprehensive guide is intended for researchers, clinical scientists, and drug development professionals who require a reliable means of measuring pyridoxine concentrations in a biological matrix.
Introduction: The Rationale for a Robust Pyridoxine Assay
Pyridoxine and its vitamers are essential coenzymes involved in a multitude of metabolic processes, including amino acid and neurotransmitter synthesis. Accurate measurement of pyridoxine levels in biological fluids like plasma is critical for assessing nutritional status, diagnosing deficiencies, and conducting pharmacokinetic analyses during drug development.[4]
Gas chromatography-mass spectrometry is a powerful analytical technique offering high sensitivity and selectivity.[2] However, polar, non-volatile compounds like pyridoxine, which contain multiple hydroxyl groups, are not directly amenable to GC analysis.[5] They require a chemical modification process known as derivatization to increase their volatility and prevent thermal decomposition in the GC inlet and column.[3] This protocol employs a well-established silylation technique to create a more volatile trimethylsilyl (TMS) derivative of pyridoxine.
To correct for analyte loss during sample preparation and potential variations in instrument response, a Stable Isotope Dilution Assay (SIDA) is the gold standard.[6][7] This method utilizes a stable isotope-labeled version of the analyte—in this case, Pyridoxine-d3—as an internal standard (IS). Since the IS is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation, but is differentiated by its mass-to-charge ratio (m/z) in the mass spectrometer. This ensures highly accurate and precise quantification.[2]
Principle: Stable Isotope Dilution Assay (SIDA)
The core of this method is the addition of a known quantity of Pyridoxine-d3 (the internal standard) to an unknown quantity of native Pyridoxine (the analyte) in the plasma sample at the very beginning of the sample preparation process. The ratio of the MS signal of the analyte to the IS is then used to calculate the analyte's concentration against a calibration curve. This approach effectively normalizes for any variability introduced during the multi-step workflow.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade/Purity | Recommended Supplier |
| Pyridoxine hydrochloride | ≥99% | Sigma-Aldrich |
| Pyridoxine-d3 hydrochloride | Isotopic Purity ≥98% | BenchChem, Alsachim |
| Methanol | HPLC or LC-MS Grade | Fisher Scientific |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization Grade | Sigma-Aldrich, Thermo Scientific |
| Human Plasma (drug-free) | K2 EDTA | BioIVT |
| Deionized Water | Type I, 18.2 MΩ·cm | Millipore Milli-Q System |
| Microcentrifuge Tubes | 1.5 mL, Polypropylene | Eppendorf |
| GC Vials with Inserts | 2 mL vial, 250 µL insert | Agilent Technologies |
Preparation of Solutions
-
Pyridoxine Stock Solution (1 mg/mL): Accurately weigh 10 mg of pyridoxine hydrochloride and dissolve in 10 mL of deionized water.
-
Pyridoxine-d3 (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of deionized water.
-
Pyridoxine Working Standards (Calibration Curve): Perform serial dilutions of the Pyridoxine Stock Solution with deionized water to create calibration standards with concentrations of 1000, 500, 250, 100, 50, 25, and 10 ng/mL.
-
Pyridoxine-d3 (IS) Working Solution (1 µg/mL): Dilute the IS stock solution 1:100 with deionized water.[1]
Sample Preparation Workflow
The sample preparation involves three key stages: protein precipitation to remove macromolecules, evaporation to concentrate the sample, and derivatization to prepare the analyte for GC analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative Analysis of Vitamin B6 in Human Plasma using Pyridoxine-d3 HCl and Clinical LC-MS/MS
Audience: Researchers, clinical scientists, and drug development professionals engaged in quantitative bioanalysis.
Abstract: This document provides a comprehensive technical guide for the quantitative determination of pyridoxine (a key Vitamin B6 vitamer) in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The core of this methodology is the application of Pyridoxine-d3 Hydrochloride (HCl) as a stable isotope-labeled internal standard (SIL-IS), which ensures the highest level of accuracy and precision by correcting for sample preparation variability and matrix-induced ion suppression. We will explore the clinical imperative for accurate Vitamin B6 measurement, the theoretical underpinnings of stable isotope dilution analysis, and a detailed, field-proven protocol for immediate implementation.
The Clinical & Analytical Imperative for Vitamin B6 Quantification
Vitamin B6 is not a single molecule but a group of six water-soluble compounds called vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphate esters.[1][2] The metabolically active coenzyme form, pyridoxal 5'-phosphate (PLP), is involved in over 100 enzymatic reactions, primarily related to protein and amino acid metabolism.[2][3] It plays a critical role in neurotransmitter synthesis, hemoglobin formation, and maintaining normal levels of homocysteine in the blood.[2][3][4]
Clinical Significance:
-
Deficiency: Inadequate Vitamin B6 status can lead to microcytic anemia, dermatitis, neurological issues like depression and confusion, and a weakened immune system.[2][5]
-
Toxicity: Conversely, excessive intake of pyridoxine from supplements can cause severe peripheral neuropathy.[5]
-
Disease Correlation: Vitamin B6 deficiency is associated with an increased risk of cardiovascular disease, systemic inflammation, and certain types of cancer.[1][6][7]
Given this narrow therapeutic window, precise and reliable quantification of B6 vitamers is essential for clinical diagnostics, nutritional assessment, and drug development safety studies. While older methods like microbiological assays or HPLC with fluorescence detection exist, they often suffer from matrix interferences, low specificity, or require cumbersome derivatization steps.[1][8] LC-MS/MS has emerged as the gold standard, offering unparalleled sensitivity, specificity, and the ability to multiplex the analysis of multiple vitamers simultaneously.[8][9][10]
The Gold Standard: Stable Isotope Dilution Analysis (SIDA)
The most robust approach for quantitative mass spectrometry is Stable Isotope Dilution Analysis (SIDA). This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, Pyridoxine-d3 HCl—to every sample, calibrator, and quality control at the very beginning of the sample preparation process.[10][11][12]
Causality Behind the Choice: The SIL-IS is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). Because it is chemically identical, the SIL-IS experiences the exact same processing, extraction loss, and ionization suppression or enhancement in the mass spectrometer's ion source as the target analyte.[1][11] By measuring the ratio of the analyte's signal to the internal standard's signal, we can calculate the analyte's concentration with exceptional accuracy, as any experimental variability is effectively nullified.
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
Pyridoxine-d3 HCl: An Optimized Internal Standard
Pyridoxine-(methyl-d3) hydrochloride is a deuterated form of pyridoxine where the three hydrogen atoms on the methyl group at the C-2 position of the pyridine ring are replaced with deuterium atoms.[13] This modification increases the molecular weight by 3 Daltons (a "M+3" mass shift) without significantly altering its chemical or physical properties.[13]
Key Advantages:
-
Chromatographic Co-elution: It has virtually identical retention time to native pyridoxine, ensuring that both compounds experience the same matrix effects at the point of elution into the MS source.
-
Identical Ionization Efficiency: Its chemical structure is so similar to the analyte that it ionizes with the same efficiency in the electrospray source.
-
Clear Mass Differentiation: The +3 Da mass difference is easily resolved by a tandem mass spectrometer, preventing any signal overlap between the analyte and the internal standard.
-
Chemical Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making the standard highly stable and preventing back-exchange of deuterium for hydrogen during sample processing. This is a key advantage of deuteration in medicinal chemistry and analysis.[14][15]
-
Commercial Availability: High-purity Pyridoxine-d3 HCl is readily available as a certified analytical standard.[13][16][17]
Caption: Structures of Pyridoxine and its d3-labeled counterpart.
Detailed Application Protocol: Pyridoxine in Human Plasma
This protocol is optimized for the quantification of pyridoxine in human plasma and is validated according to established bioanalytical guidelines.[9]
Part A: Required Materials & Reagents
| Item | Vendor/Grade | CAS Number |
| Pyridoxine hydrochloride | Sigma-Aldrich (or equivalent) | 58-56-0 |
| Pyridoxine-(methyl-d3) hydrochloride | Sigma-Aldrich (or equivalent) | 1189921-12-7 (labeled) |
| Water, LC-MS Grade | Fisher Scientific (or equivalent) | 7732-18-5 |
| Methanol, LC-MS Grade | Fisher Scientific (or equivalent) | 67-56-1 |
| Formic Acid, 99% | Thermo Scientific (or equivalent) | 64-18-6 |
| Trichloroacetic Acid (TCA) | Sigma-Aldrich (or equivalent) | 76-03-9 |
| Human Plasma, K2-EDTA | BioIVT (or equivalent) | N/A |
Part B: Preparation of Solutions
-
Analyte Stock (1.0 mg/mL): Accurately weigh ~10 mg of Pyridoxine HCl and dissolve in 10.0 mL of 50:50 Methanol/Water.
-
Internal Standard Stock (1.0 mg/mL): Accurately weigh ~1 mg of Pyridoxine-d3 HCl and dissolve in 1.0 mL of 50:50 Methanol/Water.
-
Working Internal Standard (IS) Spiking Solution (100 nmol/L): Perform serial dilutions of the IS Stock solution with 50:50 Methanol/Water to achieve a final concentration of 100 nmol/L. This concentration may be optimized based on instrument sensitivity.
-
Calibration Standards & QCs: Prepare a series of working standard solutions by serially diluting the Analyte Stock. Spike these into blank human plasma to create a calibration curve (e.g., 5-200 nmol/L) and at least three levels of Quality Control (QC) samples (Low, Mid, High).
Part C: Plasma Sample Preparation (Protein Precipitation)
Causality Note: Protein precipitation is a rapid and effective method to remove the majority of interfering proteins from plasma. Trichloroacetic acid (TCA) is highly efficient for precipitating plasma proteins and has been shown to be effective for liberating protein-bound B6 vitamers.[9][18] All steps should be performed on ice and protected from light, as B6 vitamers are light-sensitive. [7][19]
-
Aliquot: Label 1.5 mL microcentrifuge tubes. Pipette 60 µL of each calibrator, QC, or unknown plasma sample into the appropriate tube.[18]
-
Spike IS: Add 60 µL of the Working IS Spiking Solution (100 nmol/L) to every tube.
-
Precipitate: Add 60 µL of 50 g/L TCA in water.[18]
-
Vortex: Vortex each tube for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate: Place tubes on ice for 10 minutes.[18]
-
Centrifuge: Centrifuge the tubes at >6000 x g for 12 minutes at 4°C.[18]
-
Transfer: Carefully collect the clear supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.
Part D: LC-MS/MS Instrumental Parameters
Causality Note: A C18 reversed-phase column is used to retain the polar vitamin B6 compounds. A gradient elution with a weak acid (formic acid) in the mobile phase is used to ensure good peak shape and efficient protonation for positive mode electrospray ionization (ESI).
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| LC System | Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 2% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1 min, return to 2% B |
| Total Run Time | ~5 minutes |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting |
| MS System | Sciex 6500+, Waters Xevo TQ-S, or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4.0 kV[1] |
| Source Temp. | 400°C[1] |
| MRM Mode | Scheduled Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| Pyridoxine (PN) | 170.1 |
| Pyridoxine-d3 (IS) | 173.1 |
Note: Collision energies and other source-dependent parameters should be optimized for the specific instrument in use by infusing a standard solution.[1]
Caption: Experimental workflow for plasma sample preparation.
Data Analysis & Interpretation
-
Calibration Curve: For each calibrator level, calculate the peak area ratio of Pyridoxine to Pyridoxine-d3.
-
Regression: Plot the peak area ratio (y-axis) against the known concentration of the calibrators (x-axis). Apply a linear regression with 1/x or 1/x² weighting. The regression should yield a correlation coefficient (r²) > 0.99.
-
Quantification: Determine the peak area ratio for the unknown samples and use the regression equation (y = mx + b) to calculate their pyridoxine concentrations.
-
Acceptance Criteria: The calculated concentrations of the QC samples must be within ±15% (±20% for the Lower Limit of Quantification) of their nominal values for the analytical run to be considered valid, in accordance with FDA/EMA guidelines.[9]
Conclusion
This application note details a robust, specific, and highly accurate LC-MS/MS method for the clinical quantification of pyridoxine in human plasma. The strategic use of Pyridoxine-d3 HCl as a stable isotope-labeled internal standard is central to the method's success, effectively compensating for analytical variability and matrix effects. This SIDA-based approach provides the trustworthiness required for clinical diagnostic applications and advanced pharmaceutical research, ensuring that measurements of this vital nutrient are both reliable and reproducible.
References
-
Midttun, Ø., Hustad, S., & Ueland, P. M. (2005). Multianalyte Quantification of Vitamin B6 and B2 Species in the Nanomolar Range in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 51(7), 1206-1216. [Link]
-
Hampel, D., & Allen, L. H. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. Food Chemistry, 323, 126815. [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. IJSDR. [Link]
-
Li, Y., et al. (2023). A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. Molecules, 28(8), 3456. [Link]
-
Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of Chromatography B, 1211, 123503. [Link]
-
Abe, J., et al. (2012). Thermal decomposition of pyridoxine: an evolved gas analysis-ion attachment mass spectrometry study. Rapid Communications in Mass Spectrometry, 26(7), 759-764. [Link]
-
Al-Dhaheri, A. S. (2016). LC-MS/MS BASED ANALYSIS OF VITAMINS B3 AND B6 IN HEALTHY AND OBESE EMIRATI POPULATION. Scholarworks@UAEU. [Link]
-
National Institutes of Health. (2023). Vitamin B6 - Health Professional Fact Sheet. [Link]
-
Trivedi, M. K., et al. (2021). Isotopic Abundance Ratio Evaluation of the Consciousness Energy Treated Pyridoxine Using LC-MS and GC-MS Spectrometry. Global Journal of Pharmacy & Pharmaceutical Sciences, 8(2). [Link]
-
Phillips, M. M. (2015). Liquid chromatography with isotope-dilution mass spectrometry for determination of water-soluble vitamins in foods. Analytical and Bioanalytical Chemistry, 407(11), 2965-74. [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Sensitive determination of vitamin B6 in blood samples via fluorescence detection. [Link]
-
Coburn, S. P., et al. (1981). Synthesis of deuterated vitamin B6 compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 18(5), 707-716. [Link]
-
RECIPE Chemicals + Instruments GmbH. (2023). Vitamin B6 in plasma/serum Vitamin B6 in whole blood. [Link]
-
Medscape. (2025). Vitamin B6: Reference Range, Interpretation, Collection and Panels. [Link]
-
Trivedi, M. K., et al. (2020). Evaluation of the Structural Properties and Isotopic Abundance Ratios of Consciousness Energy Treated Pyridoxine Using LC-MS. Crimson Publishers. [Link]
-
Hisham, A. N. (2017). Determination of Vitamin B6 (pyridoxine hydrochloride) in Pharmaceutical Preparations Using High Performance Liquid Chromatography. Iraqi Journal of Science, 58(2C), 1083-1093. [Link]
-
Schantz, M. M. (2010). Isotope Dilution Liquid Chromatography - Mass Spectrometry Methods for Fat- and Water-Soluble Vitamins in Nutritional Formulations. Analytical Chemistry, 82(15), 6709-6715. [Link]
-
RECIPE Chemicals + Instruments GmbH. (n.d.). Vitamin B6 in Plasma. [Link]
-
Wang, T., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 22(10), 806-823. [Link]
-
Schüppel, V., et al. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Metabolites, 14(10), 629. [Link]
-
ResearchGate. (2022). Request PDF: Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. [Link]
-
Ueland, P. M., et al. (2015). Direct and Functional Biomarkers of Vitamin B6 Status. Annual Review of Nutrition, 35, 33-70. [Link]
- Google Patents. (n.d.).
-
Centers for Disease Control and Prevention (CDC). (n.d.). Lab 43 Vitamin B6. [Link]
-
South Tees Hospitals NHS Foundation Trust. (n.d.). Vitamin B6 (Pyrixodine). [Link]
-
ResearchGate. (2014). A new sensitive LC/MS/MS analysis of Vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. [Link]
-
Lee, S., et al. (2025). Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety. Foods, 14(3), 395. [Link]
-
Dempsey, W. B. (1966). Synthesis of Pyridoxine by a Pyridoxal Auxotroph of Escherichia coli. Journal of Bacteriology, 92(2), 333-337. [Link]
-
Lietz, G., et al. (2012). An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans. Journal of Lipid Research, 53(4), 818-826. [Link]
-
Linus Pauling Institute, Oregon State University. (n.d.). Vitamin B6. [Link]
-
ResearchGate. (2020). Applications of Deuterium in Medicinal Chemistry. [Link]
-
JoVE. (2022). Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography Protocol Preview. YouTube. [Link]
Sources
- 1. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. southtees.nhs.uk [southtees.nhs.uk]
- 6. scholarworks.uaeu.ac.ae [scholarworks.uaeu.ac.ae]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. mdpi.com [mdpi.com]
- 9. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography with isotope-dilution mass spectrometry for determination of water-soluble vitamins in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridoxine-(methyl-d3) hydrochloride ≥98 atom % D, ≥96% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 14. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyridoxine Hydrochloride (B6) analytical standard 58-56-0 [sigmaaldrich.com]
- 17. isotope.com [isotope.com]
- 18. scispace.com [scispace.com]
- 19. wwwn.cdc.gov [wwwn.cdc.gov]
Spectrophotometric Determination of Pyridoxine (Vitamin B6) Using an Internal Standard Method: A Comprehensive Application Note and Protocol
Abstract
This application note presents a robust and accurate spectrophotometric method for the quantitative determination of Pyridoxine Hydrochloride (Vitamin B6) in pharmaceutical preparations. By employing an internal standard, this protocol mitigates common sources of error in spectrophotometric analysis, such as variations in sample volume and instrumental drift, thereby enhancing the precision and reliability of the results. This document provides a detailed methodology, including the rationale for the selection of the internal standard, preparation of reagents, analytical procedure, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction: The Rationale for an Internal Standard in Spectrophotometry
Pyridoxine, a vital water-soluble vitamin of the B complex, is crucial for numerous metabolic processes in the human body. Accurate quantification of Pyridoxine in pharmaceutical formulations is paramount for ensuring product quality and therapeutic efficacy. While UV-Visible spectrophotometry is a widely accessible and straightforward analytical technique, its accuracy can be compromised by various experimental inconsistencies.
The internal standard method is a powerful technique used to enhance the precision and accuracy of quantitative analysis.[1] It involves adding a constant, known amount of a non-interfering compound—the internal standard—to all calibration standards and samples. The concentration of the analyte is then determined by comparing the ratio of the analyte's signal to that of the internal standard. This approach effectively compensates for random errors such as minor variations in pipetting, dilutions, and instrumental fluctuations, as both the analyte and the internal standard are affected proportionally.[2]
Principle of the Method
This method is based on the measurement of the absorbance of Pyridoxine Hydrochloride and a selected internal standard, Caffeine, at their respective wavelength maxima (λmax) in a 0.1 M hydrochloric acid (HCl) solution. Pyridoxine Hydrochloride exhibits a maximum absorbance at approximately 290 nm in 0.1 M HCl.[3][4] Caffeine, chosen as the internal standard, has a distinct absorption maximum around 273 nm under the same conditions and does not interfere with the Pyridoxine peak.[5][6]
The concentration of Pyridoxine in an unknown sample is determined by calculating the ratio of the absorbance of Pyridoxine to the absorbance of the internal standard. This ratio is then compared to a calibration curve constructed from standard solutions containing known concentrations of Pyridoxine and a constant concentration of the internal standard.
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 2 nm or less, equipped with 1 cm quartz cuvettes.
-
Reagents and Standards:
-
Pyridoxine Hydrochloride (USP reference standard or equivalent)
-
Caffeine (anhydrous, analytical grade)
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Deionized or distilled water
-
Preparation of Solutions
3.2.1. 0.1 M Hydrochloric Acid (Diluent)
-
Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of deionized water in a 1000 mL volumetric flask.
-
Dilute to the mark with deionized water and mix well.
3.2.2. Stock Standard Solution of Pyridoxine Hydrochloride (100 µg/mL)
-
Accurately weigh approximately 10 mg of Pyridoxine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1 M HCl. Mix thoroughly.
3.2.3. Stock Internal Standard Solution of Caffeine (100 µg/mL)
-
Accurately weigh approximately 10 mg of anhydrous caffeine and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1 M HCl. Mix thoroughly.
3.2.4. Preparation of Calibration Standards
-
Into a series of five 10 mL volumetric flasks, pipette 1.0 mL of the Stock Internal Standard Solution (Caffeine, 100 µg/mL).
-
To these flasks, add varying volumes of the Stock Standard Solution of Pyridoxine Hydrochloride (100 µg/mL) as indicated in Table 1.
-
Dilute each flask to the mark with 0.1 M HCl and mix well.
Table 1: Preparation of Calibration Standards
| Standard No. | Volume of Pyridoxine Stock (mL) | Volume of Caffeine IS Stock (mL) | Final Volume (mL) | Final Pyridoxine Conc. (µg/mL) | Final Caffeine Conc. (µg/mL) |
| 1 | 0.5 | 1.0 | 10 | 5.0 | 10.0 |
| 2 | 1.0 | 1.0 | 10 | 10.0 | 10.0 |
| 3 | 1.5 | 1.0 | 10 | 15.0 | 10.0 |
| 4 | 2.0 | 1.0 | 10 | 20.0 | 10.0 |
| 5 | 2.5 | 1.0 | 10 | 25.0 | 10.0 |
Sample Preparation
-
For a tablet formulation, weigh and finely powder not fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to approximately 10 mg of Pyridoxine Hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 M HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with 0.1 M HCl, mix well, and filter through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Pipette 5.0 mL of the filtered sample solution and 5.0 mL of the Stock Internal Standard Solution (Caffeine, 100 µg/mL) into a 50 mL volumetric flask.
-
Dilute to the mark with 0.1 M HCl and mix well.
Spectrophotometric Measurement
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use 0.1 M HCl as the blank.
-
Record the absorbance spectra for each calibration standard and the sample preparation.
-
Measure the absorbance of Pyridoxine at 290 nm and Caffeine at 273 nm for each solution.
Data Analysis and Calculations
The core of the internal standard method lies in the calculation of a response factor, which relates the absorbance of the analyte to that of the internal standard.[2]
Calculation of the Response Factor (RF)
For each calibration standard, calculate the response factor (RF) using the following formula:
RF = (Absorbance of Pyridoxine at 290 nm / Concentration of Pyridoxine) / (Absorbance of Caffeine at 273 nm / Concentration of Caffeine)
Alternatively, a calibration curve can be constructed by plotting the ratio of the absorbances (Pyridoxine/Caffeine) against the concentration of Pyridoxine.
Construction of the Calibration Curve
-
For each calibration standard, calculate the ratio of the absorbance of Pyridoxine to the absorbance of Caffeine:
-
Absorbance Ratio = Absorbance at 290 nm / Absorbance at 273 nm
-
-
Plot a graph of the Absorbance Ratio (y-axis) versus the concentration of Pyridoxine (µg/mL) (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good linear relationship.
Calculation of Pyridoxine Concentration in the Sample
-
For the sample preparation, measure the absorbance at 290 nm and 273 nm.
-
Calculate the Absorbance Ratio for the sample.
-
Using the equation of the line from the calibration curve, calculate the concentration of Pyridoxine in the sample solution:
-
Concentration of Pyridoxine (µg/mL) = (Sample Absorbance Ratio - y-intercept) / slope
-
-
To determine the amount of Pyridoxine in the original tablet powder, account for the dilution factors used during sample preparation.
Method Validation
The developed analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8] The key validation parameters are summarized in Table 2.
Table 2: Validation Parameters for the Spectrophotometric Method
| Parameter | Acceptance Criteria |
| Specificity | The absorbance spectra of the diluent, placebo, Pyridoxine, and Caffeine should demonstrate no interference at the respective analytical wavelengths. |
| Linearity | A linear relationship between the absorbance ratio and concentration over the range of 5-25 µg/mL with a correlation coefficient (R²) ≥ 0.999.[1] |
| Accuracy | The percentage recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9] |
| Precision | - Repeatability (Intra-day): The relative standard deviation (%RSD) should be ≤ 2% for multiple analyses of the same sample on the same day. - Intermediate Precision (Inter-day): The %RSD should be ≤ 2% for analyses conducted on different days, by different analysts, or with different equipment. |
| Range | The range should be established based on the linearity, accuracy, and precision studies. |
| Limit of Detection (LOD) | Determined based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., wavelength, concentration of HCl). |
Visualization of the Experimental Workflow
Figure 1: Workflow for the spectrophotometric determination of Pyridoxine using an internal standard.
Conclusion
The internal standard method described in this application note provides a reliable and precise approach for the spectrophotometric determination of Pyridoxine Hydrochloride. The use of Caffeine as an internal standard effectively compensates for potential errors, leading to more accurate and trustworthy results. This method is suitable for routine quality control analysis of Pyridoxine in pharmaceutical formulations and can be readily validated to meet regulatory requirements.
References
-
Asian Journal of Pharmacy and Technology. (n.d.). Development and Estimation of Pyridoxine HCl in Bulk and Formulation by Second Order Derivative Area under Curve UV-Spectrophotometric Methods. Retrieved from [Link]
-
Belay, A. (2019). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. DigitalCommons@UNO. Retrieved from [Link]
- European Pharmacopoeia. (n.d.). Pyridoxine Hydrochloride.
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2022). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. Retrieved from [Link]
- Mosa, A. A., & Qadir, R. M. (2008). Spectrophotometric Assay of Pyridoxine Hydrochloride (Vitamin B 6 ) in Pharmaceutical Preparations and Serum Via Arsenazo III-Cerium (III) Reaction. Rafidain Journal of Science, 19(2), 28-41.
-
Wikipedia. (n.d.). Response factor. Retrieved from [Link]
-
OASK Publishers. (2024). Spectrophotometric Determination of Vitamin B6 in Pharmaceutical Formulations and Wastewater Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrophotometric Determination of Pyridoxine Hydrochloride (Vitamin B6) in Bulk and Tablets by Charge-Transfer Complexation with Chloranil. Retrieved from [Link]
-
PMC. (n.d.). Spectrophotometric Analysis of Caffeine. Retrieved from [Link]
-
PJSIR. (1980). Determinations of Pyridoxine Hydrochloride (Vitamin B6) in Multivitamin Preparations. Retrieved from [Link]
- US EPA. (n.d.). Method 311.
-
Food Research. (2021). Spectrophotometric determining of caffeine content in the selection of teas, soft and energy drinks available on the Croatian market. Retrieved from [Link]
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
-
Chemistry LibreTexts. (2020). Internal Standard. Retrieved from [Link]
-
JoVE. (2015). Video: Internal Standards for Quantitative Analysis. Retrieved from [Link]
-
Dr. Babasaheb Ambedkar Marathwada University. (2022). Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). Analysis of caffeine contents in commercial beverages and tea samples of Pakistan using UV/Visible spectrometry. Retrieved from [Link]
-
SciSpace. (n.d.). Optimization of a uv-vis spectrometric method for caffeine analysis in tea, coffee and other beverages. Retrieved from [Link]
- ResearchGate. (n.d.). Representative spectra of pyridoxine hydrochloride (-) and meclizine....
-
Bibliomed. (n.d.). Spectrophotometic Determination of Caffeine and Vitamin B6 in Selected Beverages, Energy/Soft Drinks and Herbal Products. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridoxine. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrophotometric determination of pyridoxine hydrochloride via complexation with Fe( III )in pharmaceutical and environmental wastewater samples. Retrieved from [Link]
-
PMC. (n.d.). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. Retrieved from [Link]
Sources
- 1. ajptonline.com [ajptonline.com]
- 2. Response factor - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Spectrophotometric Analysis of Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. database.ich.org [database.ich.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Vitamin B6 Vitamers in Human Plasma for Deficiency Studies Using Pyridoxine-d3 Enabled Isotope Dilution LC-MS/MS
Abstract
Vitamin B6 is an essential nutrient that, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), plays a critical role in over 140 enzymatic reactions governing amino acid, glucose, and lipid metabolism.[1] Deficiency can lead to a range of clinical manifestations, including neurological disorders and anemia.[2] Accurate measurement of vitamin B6 status, primarily by quantifying PLP in biological matrices, is crucial for both clinical diagnostics and research.[3][4] This application note provides a detailed protocol for the robust and sensitive quantification of vitamin B6 vitamers in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Pyridoxine-d3. The use of isotope dilution is the ideal strategy to correct for variability during analyte extraction, separation, and detection, ensuring the highest level of accuracy and precision.[5]
Introduction: The Challenge of Vitamin B6 Quantification
Vitamin B6 exists as a group of six interconvertible compounds called vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms, pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP).[6] PLP is the primary bioactive form and its concentration in plasma is considered the most reliable indicator of vitamin B6 status.[7]
Traditional methods for B6 analysis, such as microbiological assays or HPLC with fluorescence detection, often suffer from limitations.[8][9] HPLC methods, for instance, typically require complex pre- or post-column derivatization to achieve necessary sensitivity, leading to longer analysis times and potential for variability.[3][9]
LC-MS/MS offers superior specificity, sensitivity, and throughput for the analysis of small molecules in complex biological matrices.[10] The gold standard for quantitative bioanalysis using LC-MS/MS is the isotope dilution method.[11] This approach involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, Pyridoxine-d3—at the very beginning of the sample preparation process.
Scientific Rationale: Pyridoxine-d3 is chemically identical to its unlabeled, endogenous counterpart (the analyte) and thus behaves identically during extraction, chromatography, and ionization. However, it is distinguishable by the mass spectrometer due to its higher mass (a result of deuterium atoms replacing hydrogen atoms). Any sample loss or variation during the analytical process will affect both the analyte and the internal standard to the same degree. By measuring the ratio of the analyte's signal to the internal standard's signal, one can accurately calculate the analyte's initial concentration, effectively canceling out procedural errors.[5][12]
Principle of the Method: Isotope Dilution Mass Spectrometry (IDMS)
The core of this protocol is the application of Isotope Dilution Mass Spectrometry (IDMS). A known concentration of Pyridoxine-d3 (and/or other deuterated vitamers like PLP-d3) is spiked into every calibrator, quality control sample, and unknown plasma sample.[12] Following a protein precipitation step to remove interfering macromolecules, the sample extract is injected into an LC-MS/MS system.
The liquid chromatograph separates the different B6 vitamers. The tandem mass spectrometer then isolates the specific precursor ions for both the endogenous analyte (e.g., Pyridoxine) and the stable isotope-labeled internal standard (Pyridoxine-d3) and fragments them. Unique product ions for each are then detected. Quantification is achieved by creating a calibration curve that plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the prepared calibrators.
Visualization of Key Processes
Vitamin B6 Salvage Pathway
The following diagram illustrates the interconversion of B6 vitamers within the cell, a process known as the salvage pathway. This highlights the central role of PLP, the primary target for quantification in deficiency studies.[13]
Caption: Simplified Vitamin B6 salvage pathway showing the conversion of dietary forms to the active coenzyme PLP.
Analytical Workflow
This diagram outlines the complete analytical workflow from sample collection to final data reporting, emphasizing the critical step of internal standard addition.
Caption: Workflow for LC-MS/MS analysis of Vitamin B6 using isotope dilution.
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls (QCs)
Rationale: Accurate preparation of calibrators and QCs is fundamental to the accuracy of the entire assay. A surrogate matrix (e.g., stripped serum or a buffered solution) is often used for calibration to avoid interference from endogenous B6 vitamers.
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pyridoxine, Pyridoxal, PLP, and Pyridoxine-d3 in a suitable solvent (e.g., 0.1 M HCl or high-purity water). Store at -80°C.
-
Working Standard Mixture: Create a combined working standard solution containing all unlabeled B6 vitamers at a known concentration (e.g., 10 µg/mL) by diluting the primary stocks in high-purity water.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Pyridoxine-d3 (and other deuterated standards if used, such as d2-PLP) at a concentration that yields a robust signal (e.g., 100 nmol/L).[5] This solution will be used for spiking all samples.
-
Calibration Curve: Perform serial dilutions of the working standard mixture to prepare a multi-point calibration curve (typically 7-8 non-zero points) covering the expected physiological range (e.g., 5 to 500 nmol/L).[3][10]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 15, 150, and 400 nmol/L). These should be prepared from a separate stock solution from the calibrators to ensure an independent check of accuracy.
Protocol 2: Plasma Sample Preparation
Rationale: This protocol uses protein precipitation with Trichloroacetic Acid (TCA) to efficiently remove large proteins that would otherwise interfere with the analysis.[3][5] The immediate addition of the IS ensures that any subsequent variability is corrected.
-
Sample Thawing: Thaw frozen plasma samples, calibrators, and QCs on ice to prevent degradation.[5]
-
Aliquoting: In labeled microtubes, aliquot 50-100 µL of each sample (calibrator, QC, or unknown plasma).[8]
-
Internal Standard Spiking: To each tube, add a precise volume (e.g., 50 µL) of the Internal Standard Working Solution.
-
Protein Precipitation: Add an equal or double volume (e.g., 100 µL) of ice-cold 10% TCA solution to each tube.[12]
-
Scientist's Note: TCA is highly effective, but other agents like acetonitrile can also be used.[10] The choice may depend on the specific vitamers being analyzed and the chromatographic conditions.
-
-
Vortexing: Immediately vortex each tube for 30-60 seconds to ensure complete mixing and protein denaturation.
-
Incubation: Incubate the tubes on ice for at least 10 minutes (or up to 60 minutes) to allow for complete protein precipitation.[5]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 6,000-14,000 g) for 10-15 minutes at 4°C to pellet the precipitated protein.[5]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial, avoiding the protein pellet.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Instrumentation and Analysis
Rationale: The chromatographic and mass spectrometric parameters must be optimized to ensure the separation of different vitamers and their specific and sensitive detection. A heated electrospray ionization (HESI) source in positive mode is commonly used.[8]
| Parameter | Typical Condition | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm) | Provides good retention and separation for the polar B6 vitamers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analytes for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Organic solvent to elute the analytes from the C18 column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale UHPLC/HPLC. |
| Injection Volume | 5 - 20 µL | Balances sensitivity with chromatographic peak shape.[8] |
| Run Time | 3 - 6 minutes | Allows for separation and column re-equilibration.[3][8] |
| Ionization Source | Heated Electrospray Ionization (HESI), Positive Mode | Efficiently ionizes the B6 vitamers. |
| Detection Mode | Selected Reaction Monitoring (SRM) | Provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions.[8] |
Example LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 0.5 | 2 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 2 |
| 5.5 | 2 |
Example SRM Transitions (illustrative):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pyridoxine (PN) | 170.1 | 152.1 | 15 |
| Pyridoxine-d3 (IS) | 173.1 | 155.1 | 15 |
| Pyridoxal 5'-Phosphate (PLP) | 248.1 | 150.0 | 18 |
| PLP-d2 (IS) | 250.1 | 152.0 | 18 |
Note: Specific m/z values and collision energies must be optimized for the specific instrument used.
Method Validation and Quality Assurance
To ensure the trustworthiness and reliability of the results, the method must be validated according to guidelines from regulatory bodies like the FDA or organizations such as the Clinical and Laboratory Standards Institute (CLSI).[10][14]
Key Validation Parameters:
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between concentration and instrument response over a defined range.[10] |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) | Measures the closeness of the measured value to the true value.[10] |
| Precision | Coefficient of Variation (%CV) ≤ 15% (≤20% at LLOQ) | Assesses the repeatability (intra-assay) and reproducibility (inter-assay) of the method.[12] |
| Limit of Quantification (LOQ) | Lowest concentration on the calibration curve that meets accuracy and precision criteria. | Defines the lowest concentration that can be reliably quantified.[3] |
| Matrix Effect | Assessed but should be minimal due to the use of a co-eluting stable isotope-labeled internal standard. | Evaluates the influence of co-eluting matrix components on analyte ionization. |
| Stability | Analyte stable under defined storage and processing conditions (e.g., freeze-thaw, bench-top). | Ensures that the sample concentration does not change during handling and storage. |
Self-Validating System: In routine analysis, each analytical batch MUST include the full calibration curve and at least two sets of QCs (low, mid, high). The batch is considered valid only if the back-calculated calibrator concentrations and the measured QC concentrations fall within the pre-defined acceptance criteria (e.g., within ±15% of the nominal value). This system provides a continuous check on the method's performance.
Conclusion
The use of Pyridoxine-d3 as an internal standard in an isotope dilution LC-MS/MS method provides a highly accurate, precise, and robust platform for the quantitative analysis of vitamin B6 vitamers in plasma. This methodology overcomes the limitations of older techniques and is ideally suited for clinical research and drug development studies investigating vitamin B6 deficiency. The detailed protocols and validation framework presented here offer a comprehensive guide for researchers and scientists to implement this gold-standard bioanalytical approach in their laboratories.
References
-
Midttun, Ø., Hustad, S., Solheim, E., Schneede, J., & Ueland, P. M. (n.d.). Multianalyte Quantification of Vitamin B6 and B2 Species in the Nanomolar Range in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry. SciSpace. Available at: [Link]
-
Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of Chromatography B, 1211, 123503. Available at: [Link]
- Hachey, D. L., Coburn, S. P., Brown, L. T., & Erbelding, W. F. (1985). Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry. Analytical Biochemistry, 151(1), 159-168.
-
Celli, A., et al. (2020). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 9(3), 757. Available at: [Link]
-
Knappe, S. (n.d.). Sensitive determination of - vitamin B6 in blood samples via fluorescence detection. KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2019). Guidelines on Clinical Method Validation & Verification. Available at: [Link]
-
PathWhiz. (n.d.). Vitamin B6 Metabolism. Available at: [Link]
-
Chromsystems Instruments & Chemicals GmbH. (n.d.). Validation of a new fully automated assay of Thiamine-PyroPhosphate and Pyridoxal-5'-Phosphate in whole blood using LC-MS/MS. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of Pyridoxine and Its Respective Vitamers by High-Performance Liquid Chromatography. Available at: [Link]
-
RECIPE Chemicals + Instruments GmbH. (n.d.). Vitamin B6 in plasma/serum Vitamin B6 in whole blood. Available at: [Link]
-
Wikipedia. (n.d.). Vitamin B6. Available at: [Link]
- Darweesh, M. Z., & Ahmed, S. (2011). Vitamin B6: Deficiency diseases and methods of analysis. Pakistan Journal of Pharmaceutical Sciences, 24(3), 395-405.
-
Goodman, K., et al. (2021). Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum. The Journal of Applied Laboratory Medicine, 6(3), 676-688. Available at: [Link]
-
RECIPE Chemicals + Instruments GmbH. (n.d.). Vitamin B6 in Plasma. Available at: [Link]
-
Theodorsson, E. (2016). Validation in Clinical chemistry. Eurachem. Available at: [Link]
- Shabir, G. A. (2018). Eight Steps to Method Validation in a Clinical Diagnostic Laboratory.
-
van de Lagemaat, D., de Rijke, Y. B., & van der Spek, A. (2012). A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood. Journal of Chromatography B, 903, 1-6. Available at: [Link]
- Ueland, P. M., et al. (2007). A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma. Clinical Chemistry, 53(9), 1673-1679.
-
Goth, W. A., et al. (2016). Evolution of Vitamin B6 (Pyridoxine) Metabolism by Gain and Loss of Genes. Molecular Biology and Evolution, 33(5), 1234-1246. Available at: [Link]
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
Li, Y., et al. (2023). A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. Metabolites, 13(4), 536. Available at: [Link]
-
Dr.Oracle. (2025). What is the metabolism of Vitamin B6 (Pyridoxine)?. Available at: [Link]
- Li, Y., et al. (2015). Application of UPLC-MS/MS Method for Analyzing B-vitamins in Human Milk. Biomedical and Environmental Sciences, 28(10), 738-750.
Sources
- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. PathWhiz [smpdb.ca]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines on Clinical Method Validation & Verfication | CLSI [clsi.org]
Application Note: Pyridoxine-d3 Hydrochloride as a Sensitive Probe for Investigating Aldehyde Oxidase (AO)-Mediated Drug-Drug Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Evolving Landscape of Drug-Drug Interaction Studies
The assessment of drug-drug interaction (DDI) potential is a cornerstone of modern drug development, mandated by regulatory agencies worldwide to ensure patient safety.[1] While the cytochrome P450 (CYP) enzyme system has historically been the primary focus of these investigations, there is a growing recognition of the significant role that non-CYP enzymes play in drug metabolism.[2][3] One such enzyme, Aldehyde Oxidase (AO), has emerged as a critical player in the clearance of numerous new chemical entities (NCEs), particularly those containing nitrogen-containing heterocyclic moieties.[4][5][6]
The increasing prevalence of AO substrates in drug discovery pipelines necessitates robust clinical tools to evaluate the potential for an NCE to act as an inhibitor or inducer of AO.[3][6] This application note details the use of Pyridoxine-d3 Hydrochloride, a stable isotope-labeled version of Vitamin B6, as a selective and sensitive clinical probe substrate for interrogating the in vivo activity of Aldehyde Oxidase. The use of stable isotope-labeled probes offers distinct advantages in clinical studies, including the ability to reduce inter-subject variability and facilitate innovative study designs.[7][8]
The Scientific Rationale: Pyridoxine Metabolism and Aldehyde Oxidase
Pyridoxine (Vitamin B6) is an essential nutrient that undergoes extensive metabolism in the body. While it exists in several forms (vitamers), its metabolic fate is what makes it an ideal probe for AO activity.[9][10] After administration, pyridoxine is converted to pyridoxal. This pyridoxal is then oxidized in the liver to its primary, inactive, and excretory metabolite, 4-pyridoxic acid.[9] Crucially, this final oxidative step is catalyzed predominantly by Aldehyde Oxidase (AO).[8][11][12]
Unlike many DDI probes that are metabolized by multiple CYP enzymes, the conversion of pyridoxal to 4-pyridoxic acid is a relatively specific pathway. This specificity makes Pyridoxine-d3 a powerful tool to isolate and assess the activity of AO in vivo. An NCE that inhibits AO will decrease the formation of 4-pyridoxic acid-d3, leading to a measurable change in the pharmacokinetic profiles of both pyridoxal-d3 and its metabolite.
Advantages of Using this compound
-
Specificity: The metabolic pathway is primarily dependent on AO.
-
Safety: Pyridoxine has a well-established safety profile in humans.[13]
-
Stable Isotope Label: The use of a deuterated (d3) version allows for its unambiguous detection by mass spectrometry (LC-MS/MS), distinguishing it from endogenous or dietary Vitamin B6.[14] This eliminates the need for dietary restrictions and provides a clean background for analysis.
-
Bioanalytical Feasibility: Robust and sensitive LC-MS/MS methods for the quantification of B6 vitamers in biological matrices are well-established.[7][15][16]
Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic activation of Pyridoxine and its subsequent AO-catalyzed conversion to the excretory metabolite, 4-Pyridoxic Acid.
Caption: Metabolic pathway of Pyridoxine-d3 to 4-Pyridoxic Acid-d3 via Aldehyde Oxidase.
Clinical DDI Study Protocol: A Step-by-Step Guide
This section outlines a typical two-way crossover study design to evaluate the effect of an NCE (the "perpetrator") on the pharmacokinetics of Pyridoxine-d3 (the "probe").
Study Design
A randomized, open-label, two-period, two-sequence crossover design is recommended. This design allows each subject to serve as their own control, significantly reducing inter-subject variability.
-
Period 1: Subjects receive a single oral dose of this compound alone.
-
Washout: A sufficient washout period (at least 5-7 half-lives of the NCE and pyridoxine) is implemented.
-
Period 2: Subjects receive the NCE for a specified number of days to reach steady-state, followed by co-administration of a single oral dose of this compound with the final NCE dose.
Subject Population
Healthy male and female volunteers, typically aged 18-55 years, are recruited. Key inclusion criteria include normal liver and kidney function. Exclusion criteria should include use of medications known to inhibit or induce metabolic enzymes, high-dose vitamin B6 supplementation, and excessive alcohol consumption.
Dosing and Administration
The doses should be selected based on safety and the ability to generate measurable plasma concentrations.
| Compound | Dose | Route | Notes |
| Pyridoxine-d3 HCl (Probe) | 50 - 100 mg | Oral | Administered as a single dose after an overnight fast. |
| NCE (Perpetrator) | As per NCE protocol | Oral | Dosed to achieve steady-state concentrations prior to co-administration with the probe. |
Pharmacokinetic Sample Collection
Serial blood samples are collected to characterize the plasma concentration-time profile of pyridoxal-d3 and 4-pyridoxic acid-d3.
| Analyte | Matrix | Sampling Time Points (hours post-probe dose) |
| Pyridoxal-d3 | K2 EDTA Plasma | Pre-dose (0), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48 |
| 4-Pyridoxic Acid-d3 | K2 EDTA Plasma | Pre-dose (0), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48 |
Samples should be placed on ice immediately, centrifuged under refrigerated conditions, and the resulting plasma stored at -70°C or below until analysis.
Bioanalytical Methodology
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of pyridoxal-d3 and 4-pyridoxic acid-d3 in plasma. The method should be validated according to FDA and/or EMA guidelines for bioanalytical method validation.
Visualizing the Experimental Workflow
The following diagram outlines the complete workflow for the clinical DDI study.
Caption: Workflow diagram for a crossover DDI study using a Pyridoxine-d3 probe.
Data Analysis and Interpretation
Pharmacokinetic parameters (AUC₀₋ₜ, AUC₀₋ᵢₙf, Cₘₐₓ, Tₘₐₓ) for pyridoxal-d3 and 4-pyridoxic acid-d3 are calculated using non-compartmental analysis.
The primary endpoint for assessing a DDI is the geometric mean ratio (GMR) of the AUC and Cₘₐₓ for the probe drug when administered with and without the NCE. A key metric specific to this probe is the Metabolite-to-Parent Ratio (MR) for AUC.
MR = AUC of 4-Pyridoxic Acid-d3 / AUC of Pyridoxal-d3
Interpreting the Results
| Scenario | Effect on Pyridoxal-d3 (Parent) | Effect on 4-Pyridoxic Acid-d3 (Metabolite) | Effect on Metabolite Ratio (MR) | Interpretation |
| No Interaction | GMR for AUC & Cₘₐₓ within 80-125% | GMR for AUC & Cₘₐₓ within 80-125% | Ratio ≈ 1.0 | No effect on Aldehyde Oxidase. |
| AO Inhibition | ↑ AUC, ↑ Cₘₐₓ | ↓ AUC, ↓ Cₘₐₓ | Ratio < 0.8 | NCE is an inhibitor of Aldehyde Oxidase. |
| AO Induction | ↓ AUC, ↓ Cₘₐₓ | ↑ AUC, ↑ Cₘₐₓ | Ratio > 1.25 | NCE is an inducer of Aldehyde Oxidase. |
Note: The boundaries of 0.8 and 1.25 are typical but should be defined in the study protocol.
Conclusion
This compound serves as a safe, specific, and effective clinical probe for evaluating the potential of new chemical entities to cause drug-drug interactions via inhibition or induction of Aldehyde Oxidase. By focusing on a well-defined, AO-dependent metabolic pathway, this tool allows for a clear and unambiguous assessment of DDI risk. Incorporating this probe into early clinical development plans can provide critical information, de-risk development programs, and ultimately contribute to safer medicines.
References
-
StatPearls. (2023, August 17). Vitamin B6 (Pyridoxine). NCBI Bookshelf. Available at: [Link]
-
A Cocktail Interaction Study Evaluating the Drug‐Drug Interaction Potential of the Perpetrator Drug ASP8477 at Multiple Ascending Dose Levels. (2019, February 7). PMC - PubMed Central. Available at: [Link]
-
Coburn, S. P., et al. (1982). Synthesis of deuterated vitamin B6 compounds. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
European Medicines Agency. (2024, May 21). ICH M12 Guideline on drug interaction studies - Step 5. Available at: [Link]
-
Garattini, E., & Terao, M. (2012, February 16). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Stanulović, M., & Chaykin, S. (1976). New Pathway of Conversion of Pyridoxal to 4-Pyridoxic Acid. Karger Publishers. Available at: [Link]
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Tang, C., et al. (2024). Inhibition of aldehyde oxidase mediated metabolism of OS1-930 by erlotinib. Hypha Discovery. Available at: [Link]
-
OMMBID. Vitamin B6 Metabolism and Inborn Errors. McGraw Hill Medical. Available at: [Link]
-
Al-Massaein, A., et al. (2011). LC-MS/MS BASED ANALYSIS OF VITAMINS B3 AND B6 IN HEALTHY AND OBESE EMIRATI POPULATION. Scholarworks@UAEU. Available at: [Link]
-
Zempleni, J. (1995). Pharmacokinetics of vitamin B6 supplements in humans. Journal of the American College of Nutrition. Available at: [Link]
-
RxList. (2023). Pyridoxine: Side Effects, Uses, Dosage, Interactions, Warnings. Available at: [Link]
-
Massive Bio. (2025, December 23). Cytochrome P450 Enzyme System. Available at: [Link]
-
Sanada, H., et al. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed. Available at: [Link]
-
Drug Hunter. (2025, May 26). Aldehyde Oxidase: An Underestimated Player in Drug Metabolism. Available at: [Link]
-
Charles River Laboratories. UGT Inhibition, Induction and Phenotyping Assays. Available at: [Link]
-
Drugs.com. pyridoxine hydrochloride (vitamin B6). Available at: [Link]
-
Wikipedia. Pyridoxine. Available at: [Link]
-
LibreTexts Medicine. (2020, August 13). Vitamin B6 (Pyridoxine). Available at: [Link]
-
VCU Scholars Compass. Role of pyridoxine 5'-phosphate oxidase in metabolism and transfer of pyridoxal 5'. Available at: [Link]
-
Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. Available at: [Link]
-
PLOS One. (2021, September 8). Is impaired energy production a novel insight into the pathogenesis of pyridoxine-dependent epilepsy due to biallic variants in ALDH7A1?. Available at: [Link]
-
Taylor & Francis Online. (2009, July 28). The effects of pyridoxine deficiency and supplementation on hematological profiles, lymphocyte function, and hepatic cytochrome P450 in B6C3F1 mice. Available at: [Link]
-
MDPI. (2009, January 12). Vitamin B6: A Long Known Compound of Surprising Complexity. Available at: [Link]
-
University of Queensland eSpace. (2015, June 24). A novel fully validated LC-MS/MS method for quantification of pyridoxal-5 -phosphate concentrations in samples of. Available at: [Link]
-
Springer Nature Experiments. CYP Time-Dependent Inhibition (TDI) Using an IC 50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses. Available at: [Link]
Sources
- 1. LC–MS‐Based Simultaneous Determination of Biomarkers in Dried Urine Spots for the Detection of Cofactor‐Dependent Metabolic Disorders in Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massivebio.com [massivebio.com]
- 3. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 9. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. med.libretexts.org [med.libretexts.org]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 12. karger.com [karger.com]
- 13. Pyridoxine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. scholarworks.uaeu.ac.ae [scholarworks.uaeu.ac.ae]
- 16. besjournal.com [besjournal.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Sensitivity of Pyridoxine-d3 in LC-MS/MS
Welcome to the technical support center for the analysis of Pyridoxine-d3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low sensitivity. The following question-and-answer format provides in-depth, experience-driven insights and actionable protocols to enhance your analytical performance.
Troubleshooting Guide: Enhancing Pyridoxine-d3 Signal
Low sensitivity of an internal standard like Pyridoxine-d3 can compromise the accuracy and reliability of your entire assay. This section addresses specific issues you may encounter during method development and routine analysis.
Question 1: My Pyridoxine-d3 signal is extremely low or absent. Where should I start my investigation?
This is a common and critical issue. A systematic approach is essential to pinpoint the root cause. The investigation should begin with the mass spectrometer and progress backward to the liquid chromatography system and sample preparation.
The Causality: A complete loss of signal often points to a fundamental issue with either the instrument's ability to detect the ion or the presence of the analyte in the sample being injected.
Troubleshooting Workflow:
Caption: A decision tree for initial troubleshooting of low Pyridoxine-d3 signal.
Step-by-Step Protocol: Direct Infusion Analysis
-
Prepare a Standard Solution: Create a 100-500 ng/mL solution of Pyridoxine-d3 in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Direct Infusion Setup: Bypass the LC column and infuse the standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Manual Tuning: In your MS software, manually tune for the Pyridoxine-d3 precursor ion. Optimize the declustering potential (DP) and entrance potential (EP).
-
Product Ion Scan: Perform a product ion scan to identify the most intense fragment ions. Optimize the collision energy (CE) and collision cell exit potential (CXP) for the most abundant transitions.[1]
-
Evaluate Signal:
-
Strong Signal: If you observe a stable and strong signal, the issue likely lies within your LC system or chromatographic method.
-
Weak or No Signal: If the signal remains poor, the problem is likely with the MS parameters, the standard solution itself, or a hardware issue with the mass spectrometer.
-
Question 2: I've confirmed my MS is tuned correctly, but the signal is still poor when using my LC method. What chromatographic factors could be the cause?
Chromatography plays a pivotal role in analyte ionization. For a polar compound like Pyridoxine, mobile phase composition and column chemistry are critical.
The Causality: Inefficient protonation in the ESI source is a primary cause of low sensitivity for compounds like Pyridoxine. The mobile phase must facilitate the transfer of a proton to the analyte. Additionally, poor peak shape due to secondary interactions on the column can diminish the signal-to-noise ratio.
Key Chromatographic Considerations:
-
Mobile Phase pH and Modifier: Pyridoxine is a basic compound and ionizes best in an acidic mobile phase.
-
Recommendation: Use a mobile phase containing 0.1% to 0.5% formic acid in both the aqueous and organic phases.[2] This ensures a low pH environment, promoting the formation of the [M+H]+ ion.
-
-
Column Chemistry: While a standard C18 column can be used, alternative chemistries may provide better retention and peak shape for polar compounds.
-
Recommendation: Consider using a Pentafluorophenyl (PFP) or a polar-embedded column, which can offer different selectivity and reduce peak tailing for polar analytes.[2]
-
-
Ion-Pairing Reagents: For highly polar compounds that exhibit poor retention, ion-pairing reagents can be effective, but they come with risks.
-
Insight: While reagents like heptafluorobutyric acid (HFBA) or 1-octanesulfonic acid (OSA) can significantly improve retention and peak shape, they are known to cause ion suppression and can be difficult to flush from the LC-MS system.[3] A less aggressive approach is to add an ion-pairing reagent post-extraction but before injection, which can enhance the signal-to-noise ratio without contaminating the LC system.[3]
-
Experimental Protocol: Mobile Phase Optimization
-
Prepare Mobile Phases: Prepare three sets of mobile phases:
-
Set A: 0.1% Formic Acid in Water/Methanol
-
Set B: 0.1% Acetic Acid in Water/Methanol
-
Set C: 5 mM Ammonium Formate with 0.1% Formic Acid in Water/Methanol
-
-
Systematic Injections: Inject a known concentration of Pyridoxine-d3 using each mobile phase set, keeping all other LC and MS parameters constant.
-
Data Analysis: Compare the peak area, peak height, and signal-to-noise ratio across the different conditions to identify the optimal mobile phase.
Question 3: My Pyridoxine-d3 signal is inconsistent and seems to be suppressed in the presence of my matrix. How can I diagnose and mitigate matrix effects?
Matrix effects are a notorious challenge in LC-MS/MS, especially in complex biological samples like plasma or urine.[4] The co-eluting endogenous components from the matrix can suppress or enhance the ionization of the analyte and internal standard.
The Causality: When the analyte and its deuterated internal standard co-elute, they are generally assumed to experience the same degree of ion suppression or enhancement.[5] However, significant matrix effects can still lead to poor data quality, especially if the internal standard's response varies widely across samples.[6]
Diagnosing Matrix Effects:
Caption: A workflow for diagnosing matrix effects.
Step-by-Step Protocol: Post-Extraction Spike Experiment
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Pyridoxine-d3 spiked into the mobile phase or reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract blank matrix (e.g., plasma) and then spike the Pyridoxine-d3 into the final, extracted sample.
-
Set 3 (Pre-Extraction Spike): Spike Pyridoxine-d3 into the blank matrix before the extraction process.
-
-
Analysis: Inject all three sets of samples and record the peak areas.
-
Calculations:
-
Matrix Factor (MF): (Peak Area of Set 2) / (Peak Area of Set 1)
-
Recovery (RE): (Peak Area of Set 3) / (Peak Area of Set 2)
-
Process Efficiency (PE): (Peak Area of Set 3) / (Peak Area of Set 1) or MF x RE
-
Mitigation Strategies:
| Strategy | Description | Advantages | Disadvantages |
| Improved Sample Cleanup | Employ more rigorous extraction techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[7] | Effectively removes interfering matrix components. | Can be more time-consuming and costly. |
| Chromatographic Separation | Modify the LC gradient to better separate Pyridoxine-d3 from co-eluting matrix components. | Can be a simple and effective solution. | May not be possible to separate all interferences. |
| Dilution | Dilute the sample with the mobile phase to reduce the concentration of matrix components. | Simple and can be effective for highly concentrated matrices. | May dilute the analyte below the limit of quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions and collision energies for Pyridoxine-d3?
While optimal parameters should be determined empirically on your specific instrument, common transitions for Pyridoxine are derived from its protonated molecule [M+H]+ at m/z 170.08.[8][9] For Pyridoxine-d3, the precursor ion will be shifted by the number of deuterium atoms. For example, a commonly used Pyridoxine-d3 has a precursor ion of m/z 173.1.
Typical MRM Transitions for Pyridoxine (for reference):
| Precursor Ion (m/z) | Product Ion (m/z) | Common Use |
| 170.1 | 152.1 | Quantifier |
| 170.1 | 134.1 | Qualifier |
Note: The collision energy for these transitions should be optimized, but a starting point is often between 10-20 eV.[10] You should perform a collision energy ramp experiment to determine the optimal value for your instrument.[11][12]
Q2: How should I prepare my stock solutions and what are the stability considerations for Pyridoxine-d3?
Pyridoxine is a water-soluble vitamin.[13]
-
Stock Solution Preparation: Prepare stock solutions in LC-MS grade water or a mild organic solvent like methanol.[2] Store these solutions in amber vials at -20°C or below to protect from light and prevent degradation.[2]
-
Stability: Pyridoxine can be sensitive to light and pH.[14] It is generally stable in acidic conditions but may degrade in neutral or alkaline solutions, especially when exposed to heat or light. Studies have shown good stability in various formulations for extended periods when stored properly.[15] It's crucial to evaluate the stability of your working solutions and samples under your specific storage and handling conditions.
Q3: Can the position of the deuterium labels on Pyridoxine-d3 affect its performance as an internal standard?
Yes, absolutely. The ideal deuterated internal standard should have the labels in a stable position where they are not susceptible to back-exchange with protons from the solvent or matrix.
-
Expert Insight: For robust analytical methods, it is recommended to use an internal standard with at least three deuterium atoms.[16] This mass difference helps to ensure that there is no isotopic crosstalk between the analyte and the internal standard. If the deuterated standard shows unexpected behavior, such as a signal that changes with analyte concentration, it could indicate issues with isotopic purity or stability.[5][6]
References
-
Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. National Institutes of Health (NIH). Available from: [Link]
-
LC-MS/MS BASED ANALYSIS OF VITAMINS B3 AND B6 IN HEALTHY AND OBESE EMIRATI POPULATION. Scholarworks@UAEU. Available from: [Link]
-
MRM transitions used for detection of the vitamin D metabolites. ResearchGate. Available from: [Link]
-
Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use. PubMed Central (PMC). Available from: [Link]
-
Hidden Problems in Your LC–MS Data?. Chromatography Online. Available from: [Link]
-
A Simplified Method for Determination of Pyridoxal Phosphate in Biological Samples. Journal of Inherited Metabolic Disease. Available from: [Link]
-
Overcoming the Chromatographic Challenges when Performing LC-MS/MS Measurements of Pyridoxal-5′-Phosphate. ResearchGate. Available from: [Link]
-
SCIEX Application Note: Analysis of the Vitamin B Complex. SCIEX. Available from: [Link]
-
Sensitive determination of vitamin B6 in blood samples via fluorescence detection. KNAUER Application Note. Available from: [Link]
-
Isotopic Abundance Ratio Evaluation of the Consciousness Energy Treated Pyridoxine Using LC-MS and GC-MS Spectrometry. Juniper Publishers. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. Available from: [Link]
-
Validation of the Vitamin B 6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety. MDPI. Available from: [Link]
-
Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLOS One. Available from: [Link]
-
Internal standard in LC-MS/MS. Chromatography Forum. Available from: [Link]
-
A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. MDPI. Available from: [Link]
-
Vitamin B6 in plasma/serum Vitamin B6 in whole blood. Recipe Chemicals + Instruments GmbH. Available from: [Link]
-
Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. PubMed Central (PMC). Available from: [Link]
-
QUANTITATIVE ANALYSIS OF PYRIDOXINE HYDROCHLORIDE IN VIVO AND IN DOSAGE FORM FOR INJECTION. Web of Journals. Available from: [Link]
-
Retention times, MRM transitions, and collision energy conditions of each analyte. ResearchGate. Available from: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC.org. Available from: [Link]
-
A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impactfactor.org. Available from: [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC.org. Available from: [Link]
-
Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. PubMed Central (PMC). Available from: [Link]
-
Evaluation of the Structural Properties and Isotopic Abundance Ratios of Consciousness Energy Treated Pyridoxine Using LC-MS, GCMS, and NMR Spectroscopy. Crimson Publishers. Available from: [Link]
-
Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS?. ResearchGate. Available from: [Link]
-
AB SCIEX Analysis of the Vitamin B Complex in Infant Formula Samples by LC-MS/MS. The Analytical Scientist. Available from: [Link]
-
Determination of Vitamin B6 Vitamers and Pyridoxic Acid in Plasma: Development and Evaluation of a High-Performance Liquid Chromatographic Assay. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood | PLOS One [journals.plos.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
- 13. impactfactor.org [impactfactor.org]
- 14. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
Navigating the Separation of Pyridoxine-d3: A Technical Support Guide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on optimizing the mobile phase for the chromatographic separation of Pyridoxine-d3. Authored from the perspective of a seasoned application scientist, this document moves beyond simplistic protocols to explain the underlying scientific principles, ensuring you can not only troubleshoot existing methods but also proactively develop robust and reliable analytical workflows.
Introduction to the Challenge: The Unique Properties of Pyridoxine-d3
Pyridoxine, a water-soluble B vitamin, is a polar compound. Its deuterated form, Pyridoxine-d3, is frequently used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). While structurally very similar to its non-deuterated counterpart, the presence of deuterium atoms can introduce subtle chromatographic differences, known as isotopic effects. Furthermore, as a basic compound, pyridoxine is susceptible to peak tailing due to interactions with residual silanols on silica-based reversed-phase columns.
This guide will address the common challenges encountered during the separation of Pyridoxine-d3 and provide a systematic approach to mobile phase optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Pyridoxine-d3 peak is showing significant tailing. What is the primary cause and how can I fix it?
A1: The primary cause of peak tailing for pyridoxine, a basic compound, is secondary interactions with acidic silanol groups on the surface of silica-based reversed-phase columns.[1] To mitigate this, a multi-pronged approach to mobile phase optimization is recommended:
-
Mobile Phase pH Adjustment: The most critical parameter to control is the pH of the aqueous portion of your mobile phase. Pyridoxine has a pKa of approximately 5.0 and 9.0.[2][3] By operating at a low pH (typically between 2.5 and 3.5), you ensure that the pyridinium nitrogen is protonated, and more importantly, the majority of surface silanols are not ionized. This minimizes the undesirable ionic interactions that lead to peak tailing.
-
Choice of Acidic Modifier: For LC-MS applications, volatile acids are essential. Formic acid (0.1%) is a common and effective choice for achieving the desired low pH while being compatible with mass spectrometry.[4][5] Trifluoroacetic acid (TFA) can also be effective at improving peak shape but may cause ion suppression in the MS source.[5]
-
Buffer Selection: If a consistent pH is difficult to maintain, a buffer is necessary. For LC-MS, volatile buffers such as ammonium formate or ammonium acetate are recommended.[6][7] Non-volatile phosphate buffers, while excellent for UV-based HPLC, should be avoided as they will contaminate the mass spectrometer.[5]
Q2: I'm observing that my Pyridoxine-d3 peak elutes slightly earlier than the unlabeled Pyridoxine. Is this expected?
A2: Yes, this is an expected phenomenon known as the chromatographic isotope effect.[3] In reversed-phase liquid chromatography, deuterated compounds often exhibit slightly weaker interactions with the nonpolar stationary phase compared to their non-deuterated analogs.[8][9] This results in a slightly shorter retention time for the deuterated compound. The magnitude of this effect is typically small but can be more pronounced with a higher degree of deuteration.[9]
Key Considerations:
-
Co-elution vs. Near Co-elution: While complete co-elution is not always necessary for LC-MS/MS analysis (as the mass spectrometer can differentiate the two compounds), a consistent and reproducible separation is crucial for accurate quantification.
-
Impact on Quantification: This slight shift in retention time generally does not impact the accuracy of quantification when using a stable isotope-labeled internal standard, as the internal standard is expected to track the analyte's behavior closely through the system.
Q3: What is the best starting point for my mobile phase composition?
A3: A good starting point for reversed-phase separation of Pyridoxine-d3 is a gradient elution using:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
A typical starting gradient could be 5-95% Mobile Phase B over 5-10 minutes. Acetonitrile is often preferred as the organic modifier as it can provide sharper peaks and lower backpressure compared to methanol.[6]
Table 1: Example Starting Gradient for Pyridoxine-d3 Separation
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Advanced Troubleshooting & Optimization
Q4: I have tried adjusting the pH, but I still see poor peak shape. What are my other options?
A4: If pH adjustment alone is insufficient, consider the following:
-
Column Chemistry: Not all C18 columns are the same. A column with a high degree of end-capping or a modern "base-deactivated" silica will have fewer accessible silanol groups, leading to improved peak shape for basic compounds.[1] Alternatively, a column with a different stationary phase, such as a Pentafluorophenyl (PFP) phase, can offer different selectivity and improved peak shape for polar compounds.[4]
-
Organic Modifier: While acetonitrile is common, switching to methanol can alter the selectivity of your separation and sometimes improve peak shape. Methanol is a more polar and protic solvent, which can change its interaction with the analyte and the stationary phase.
-
Gradient Optimization: A shallower gradient at the elution point of Pyridoxine-d3 can improve peak shape and resolution from nearby impurities.
-
Flow Rate: Reducing the flow rate can sometimes improve peak shape, although this will increase the analysis time.
Q5: My Pyridoxine-d3 is poorly retained, even with a low percentage of organic modifier. What should I do?
A5: For highly polar compounds that are difficult to retain on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[10]
In HILIC, a polar stationary phase (e.g., bare silica, diol, or amide) is used with a mobile phase that has a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous modifier.[6][7][11][12] This creates a water-rich layer on the surface of the stationary phase, and polar analytes are retained through partitioning between this layer and the bulk mobile phase.
Table 2: Comparison of Reversed-Phase and HILIC for Pyridoxine-d3
| Parameter | Reversed-Phase Chromatography | HILIC |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica, Diol) |
| Mobile Phase | High aqueous content | High organic content (typically >80% ACN) |
| Elution Order | Non-polar compounds retained longer | Polar compounds retained longer |
| Typical Use for Pyridoxine-d3 | Good starting point, may have retention issues | Excellent for retaining highly polar analytes |
Experimental Workflow for HILIC Method Development:
Caption: A systematic workflow for developing a HILIC method for Pyridoxine-d3.
Q6: Should I use an isocratic or gradient elution for my analysis?
A6: The choice between isocratic and gradient elution depends on the complexity of your sample matrix.
-
Isocratic Elution: This method uses a constant mobile phase composition. It is simpler to set up and can be more robust. However, it is best suited for samples with a limited number of components with similar polarities. For complex samples, isocratic elution can lead to long analysis times and broad peaks for late-eluting compounds.[13][14]
-
Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic modifier. Gradient elution is generally preferred for complex samples as it can improve peak resolution, reduce analysis time, and increase peak height (sensitivity).[13][15][16][17]
Logical Decision Flow for Elution Mode:
Caption: Decision tree for selecting between gradient and isocratic elution.
References
-
Hebel, J., et al. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. National Institutes of Health. [Link]
-
Waters Corporation. (n.d.). Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. Waters. [Link]
-
Al-Dirbashi, O. Y. (2018). LC-MS/MS BASED ANALYSIS OF VITAMINS B3 AND B6 IN HEALTHY AND OBESE EMIRATI POPULATION. Scholarworks@UAEU. [Link]
-
Zhang, Y., et al. (2022). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. National Institutes of Health. [Link]
-
ResearchGate. (2006). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. [Link]
-
Chirita, R., et al. (2010). HILIC separation and quantitation of water-soluble vitamins using diol column. National Institutes of Health. [Link]
-
Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Phenomenex. (2024). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
ResearchGate. (1978). HPLC troubleshooting - Tricky, tedious, time-consuming. ResearchGate. [Link]
-
ResearchGate. (2010). HILIC separation and quantitation of water-soluble vitamins using diol column. ResearchGate. [Link]
-
Jenkinson, C., et al. (2016). High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. National Institutes of Health. [Link]
-
ResearchGate. (2013). (PDF) Determination of Pyridoxine in Dietary Supplements by Liquid Chromatography with UV, Fluorescence, and Mass Spectrometric Detection: Single-Laboratory Validation. ResearchGate. [Link]
-
ResearchGate. (2019). Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS. ResearchGate. [Link]
-
CNR-IRIS. (n.d.). Effect of deuteration degree of amphetamine on isotope effect in HPLC was studied. CNR-IRIS. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
IJSDR. (2023). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. IJSDR. [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Biotage. [Link]
-
myadlm.org. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. [Link]
-
MDPI. (2023). A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. MDPI. [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]
-
Jones, D. J., et al. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. National Institutes of Health. [Link]
-
Waters Corporation. (2021). Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. Waters. [Link]
-
Agilent. (n.d.). Isocratic v. Gradient. Agilent. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Vitamins Group B such as Nicotinic Acid, Pyridoxine, Niacinamide, Pantothenic Acid, Riboflavin on Obelisc N Column. SIELC Technologies. [Link]
- Google Patents. (2016). Mass spectrometry method for measuring vitamin B6 in body fluids.
-
ResearchGate. (2014). A new sensitive LC/MS/MS analysis of Vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. ResearchGate. [Link]
-
Journal of Chromatographic Science. (2009). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. [Link]
-
ResearchGate. (2020). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. ResearchGate. [Link]
-
Chromatography Forum. (2013). How to retain a highly polar compound on RP column. Chromatography Forum. [Link]
-
Pure. (2016). High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. Pure. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Welch Materials. (2024). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Welch Materials. [Link]
-
SciSpace. (2006). Multianalyte Quantification of Vitamin B6 and B2 Species in the Nanomolar Range in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry. SciSpace. [Link]
-
Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
PubMed. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. PubMed. [Link]
-
ResearchGate. (2005). Improvements in reversed-phase HPLC columns designed for polar compound retention: Introducing Atlantis® T3 columns. ResearchGate. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. HILIC separation and quantitation of water-soluble vitamins using diol column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Separation of Vitamins Group B such as Nicotinic Acid, Pyridoxine, Niacinamide, Pantothenic Acid, Riboflavin on Obelisc N Column | SIELC Technologies [sielc.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. welch-us.com [welch-us.com]
- 15. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 16. biotage.com [biotage.com]
- 17. agilent.com [agilent.com]
Technical Support Center: LC-MS/MS Method Development for Pyridoxine-d3 Hydrochloride
Welcome to the technical support center for the LC-MS/MS analysis of Pyridoxine-d3 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies. As a stable isotope-labeled internal standard (SIL-IS), this compound is critical for the accurate quantification of Pyridoxine (Vitamin B6) in various biological matrices. This document provides the foundational knowledge and practical steps to optimize and troubleshoot your bioanalytical method, ensuring data integrity and regulatory compliance.
Introduction to this compound in Bioanalysis
Pyridoxine, a key vitamer of the Vitamin B6 family, plays a crucial role in numerous metabolic processes.[1] Accurate quantification of its levels in biological fluids like plasma, serum, and urine is vital in clinical diagnostics and nutritional studies. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its sensitivity and specificity.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is indispensable in modern bioanalysis. A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic substitution. This near-perfect analogy ensures that the internal standard co-elutes with the analyte and experiences the same effects of sample preparation, chromatographic separation, and ionization, thereby correcting for variability and matrix effects.[2] Pyridoxine-d3 HCl, with its three deuterium atoms, provides a distinct mass shift, making it an ideal partner for the precise measurement of pyridoxine.
Part 1: Method Development and Parameter Optimization
Optimizing your LC-MS/MS parameters is the cornerstone of a robust and reproducible assay. This section provides a step-by-step guide to tuning your instrument for this compound and its unlabeled counterpart, Pyridoxine.
Mass Spectrometry (MS/MS) Parameter Optimization
The first step is to determine the optimal precursor and product ions (MRM transitions) and the collision energy required for fragmentation. This is typically achieved by direct infusion of a standard solution of Pyridoxine and this compound into the mass spectrometer.
Experimental Protocol: Direct Infusion and MRM Optimization
-
Prepare Standard Solutions: Prepare individual standard solutions of Pyridoxine and this compound in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Direct Infusion: Infuse each solution separately into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan (Q1 Scan): Acquire full scan mass spectra in positive electrospray ionization (ESI) mode to identify the protonated precursor ions ([M+H]+).
-
For Pyridoxine (C8H11NO3, MW: 169.18 g/mol ), the expected [M+H]+ is m/z 170.1.
-
For Pyridoxine-d3 (C8H8D3NO3, MW: 172.20 g/mol ), the expected [M+H]+ is m/z 173.2.
-
-
Product Ion Scan: Select the identified precursor ion in Q1 and perform a product ion scan to identify the most abundant and stable fragment ions generated in the collision cell (Q2).
-
MRM Transition Selection: Choose at least two of the most intense and specific product ions for each compound to create Multiple Reaction Monitoring (MRM) transitions. One transition will serve as the "quantifier" for concentration measurement, and the other as a "qualifier" for identity confirmation.[3]
-
Collision Energy (CE) Optimization: For each MRM transition, perform a collision energy optimization experiment by ramping the CE voltage and monitoring the product ion intensity to find the value that yields the maximum signal.
Table 1: Typical MRM Transitions and Optimized MS Parameters for Pyridoxine and this compound
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Role | Typical Collision Energy (V) |
| Pyridoxine | 170.1 | 152.1 | Quantifier | -15 to -25 |
| 134.1 | Qualifier | -20 to -30 | ||
| Pyridoxine-d3 HCl | 173.2 | 155.1 | Quantifier | -15 to -25 |
| 137.1 | Qualifier | -20 to -30 |
Note: The optimal collision energy is instrument-dependent and should be determined empirically.
Liquid Chromatography (LC) Parameter Optimization
Effective chromatographic separation is key to minimizing matrix effects and ensuring accurate quantification. For a polar compound like pyridoxine, reversed-phase chromatography is commonly employed.
Experimental Protocol: Chromatographic Method Development
-
Column Selection: Start with a C18 column, which is a good general-purpose choice. For improved retention of polar compounds, consider columns with alternative chemistries such as those with polar-embedded groups or HILIC columns.[4][5]
-
Mobile Phase Selection: A typical mobile phase consists of:
-
Aqueous Phase (A): Water with an acidic modifier (e.g., 0.1% formic acid) to promote protonation in positive ESI mode.
-
Organic Phase (B): Methanol or acetonitrile with the same acidic modifier.
-
-
Gradient Elution: Develop a gradient elution method to ensure good peak shape and separation from endogenous matrix components. A shallow gradient often provides the best results for polar analytes.
-
Flow Rate and Temperature: A flow rate of 0.3-0.5 mL/min for a standard 2.1 mm ID column is a good starting point. A column temperature of 30-40 °C can improve peak shape and reproducibility.
Table 2: Example Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 2.1 x 50 mm, 1.9 µm | HILIC, 2.1 x 100 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 35 °C |
| Injection Vol. | 5 µL | 10 µL |
| Gradient | 5% B to 95% B over 5 min | 95% B to 50% B over 7 min |
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard peak showing a fronting or tailing shoulder?
A1: This can be indicative of several issues:
-
Isotopic Contribution: The unlabeled pyridoxine standard may contain a small percentage of naturally occurring heavy isotopes (¹³C) that can contribute to the signal at the m/z of the deuterated standard, especially at high concentrations of the analyte. Ensure that the isotopic purity of your deuterated standard is high (≥98%).
-
In-source Fragmentation: If the MS source conditions are too harsh, the unlabeled analyte might fragment in the source, and a fragment could have the same m/z as the deuterated precursor. Try reducing the source temperature or voltages.
-
Hydrogen/Deuterium (H/D) Exchange: Deuterium atoms on certain positions of a molecule can exchange with protons from the solvent, particularly under certain pH and temperature conditions.[6][7] For Pyridoxine-d3, the deuterium atoms are on the methyl group, which is generally stable. However, prolonged exposure to harsh pH or high temperatures in the autosampler or LC system could potentially lead to some back-exchange.
Q2: I'm observing significant signal suppression for both pyridoxine and the internal standard in my plasma samples. What can I do?
A2: Signal suppression, a common form of matrix effect, occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte and internal standard.[8]
-
Improve Sample Preparation: A simple protein precipitation might not be sufficient to remove all interfering phospholipids. Consider more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize Chromatography: Modify your LC gradient to better separate pyridoxine from the region where phospholipids typically elute (early in the run). A shallower gradient or a different column chemistry might be necessary.
-
Dilution: If the analyte concentration is high enough, diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby mitigating suppression.
Q3: The response of my this compound internal standard is highly variable across my analytical run. What are the potential causes?
A3: High variability in the internal standard response can compromise the accuracy and precision of your results.[9]
-
Inconsistent Sample Preparation: Ensure that the internal standard is added precisely and consistently to every sample, standard, and QC. Use a calibrated pipette and ensure thorough vortexing after addition.
-
Sample Adsorption: Pyridoxine can be susceptible to non-specific binding to plasticware. Using low-adsorption tubes and pipette tips can help.
-
LC System Issues: Check for leaks in the LC system, inconsistent injector performance, or a partially clogged column.
-
MS Source Instability: A dirty or unstable ESI source can lead to fluctuating signal. Perform routine source cleaning and calibration.
Q4: My assay fails the accuracy and precision criteria at the Lower Limit of Quantification (LLOQ). How can I improve it?
A4: LLOQ failures are common during method development.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential matrix effects and chromatographic peak shape distortion.
-
Optimize MS/MS Parameters: Re-optimize the collision energy and other MS parameters to maximize sensitivity.
-
Improve Sample Clean-up: A cleaner sample extract will have less background noise, improving the signal-to-noise ratio at the LLOQ.
-
Re-evaluate LLOQ: It's possible that the chosen LLOQ is below the true sensitivity of the method. Prepare a new set of standards and QCs to determine a more realistic LLOQ. According to FDA guidelines, the analyte response at the LLOQ should be at least 5 times the response of a blank sample.[10]
Part 3: Visual Workflows and Data Presentation
Visual aids are essential for understanding complex analytical processes. The following diagrams and tables summarize the key workflows and expected performance parameters.
Method Optimization Workflow
The following diagram illustrates the logical flow for developing a robust LC-MS/MS method for this compound.
Caption: Workflow for LC-MS/MS Method Development and Validation.
Troubleshooting Logic Flow
This diagram provides a structured approach to diagnosing common analytical problems.
Caption: Systematic Troubleshooting Flowchart for LC-MS/MS Analysis.
Method Validation Acceptance Criteria
Bioanalytical method validation must adhere to guidelines set by regulatory bodies like the FDA and EMA.[10][11] The following table summarizes the typical acceptance criteria for small molecules.
Table 3: FDA/ICH M10 Bioanalytical Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Intra-day Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ)[12] |
| Inter-day Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Intra-day Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | CV of IS-normalized matrix factor across ≥ 6 lots of matrix should be ≤ 15% |
| Stability | Mean concentration within ±15% of nominal concentration at T=0 |
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of Chromatography B, 1211, 123503. [Link]
-
Vogeser, M., & Seger, C. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Clinical Biochemistry, 43(18), 1371-1376. [Link]
-
ResearchGate. (n.d.). MRM transitions monitored for natural and labeled forms of vitamins. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
-
Bachmann, T., et al. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. Analytical and Bioanalytical Chemistry, 412(26), 7197-7210. [Link]
-
Patel, D. P., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(2), 80-92. [Link]
-
Al-Dirbashi, O. Y., et al. (2015). LC-MS/MS based analysis of vitamins B3 and B6 in healthy and obese Emirati population. Scholarworks@UAEU. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Jakobsen, J., & Nexo, E. (2005). Determination of total vitamin B6 in foods by isocratic HPLC: A comparison with microbiological analysis. Food Chemistry, 92(2), 379-385. [Link]
-
MassBank. (2009). Pyridoxine; LC-ESI-QTOF; MS2. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Vitamins Group B on Obelisc N Column. [Link]
-
Bisp, S. L., et al. (2002). Analysis of vitamin B6 derivatives in biological samples with high performance liquid chromatography. Journal of Chromatography B, 773(1), 117-126. [Link]
-
Wales, T. E., & Engen, J. R. (2006). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(12), 1731-1736. [Link]
-
Jenkins, R., et al. (2015). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link]
-
ResearchGate. (n.d.). MRM transitions used for detection of the vitamin D metabolites. [Link]
-
FDA. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. [Link]
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 001-011. [Link]
-
Shimadzu. (n.d.). Simultaneous Quantitative Analysis of Five Vitamers of B3 and B6 in Banana by LC/MS/MS. [Link]
-
Liu, A., et al. (2011). On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 670-678. [Link]
-
CPUT. (n.d.). HPLC ANALYSIS OF VITAMIN B1, B2, B3, B6, B9, B12 AND VITAMIN C IN VARIOUS FOOD MATRICES. [Link]
-
Labcompare. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. [Link]
-
Wu, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 455-465. [Link]
-
Prajapati, K., et al. (2019). A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. Journal of Lipid Research, 60(2), 430-440. [Link]
-
ICH. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Matuszewski, B. K. (2006). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS: A comparison of two approaches. Analytical Chemistry, 78(9), 3054-3061. [Link]
-
Nacalai Tesque. (n.d.). Vitamin Analysis by HPLC. [Link]
-
Whitmire, M. L. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques, S5. [Link]
-
Dolan, J. W. (2013). When Should an Internal Standard be Used?. LCGC North America, 31(11), 942-947. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Owen, L. J., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 5), 483-485. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Islam, M. R. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-5. [Link]
-
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
Atkinson, R. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. [Link]
Sources
- 1. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Separation of Vitamins Group B such as Nicotinic Acid, Pyridoxine, Niacinamide, Pantothenic Acid, Riboflavin on Obelisc N Column | SIELC Technologies [sielc.com]
- 5. nacalai.com [nacalai.com]
- 6. biorxiv.org [biorxiv.org]
- 7. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Minimizing Ion Suppression for Pyridoxine-d3 Quantification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with ion suppression during the LC-MS/MS quantification of Pyridoxine-d3. It is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your analytical methods effectively.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for Pyridoxine-d3 quantification?
A: Ion suppression is a type of matrix effect where the signal of the target analyte, in this case, Pyridoxine-d3, is reduced due to the presence of other co-eluting components from the sample matrix.[1][2] This phenomenon occurs within the ion source of the mass spectrometer, where analytes and matrix components compete for ionization.[3][4] The consequence is a decreased detector response, which can lead to inaccurate and imprecise quantification, and a higher limit of detection.[4] Even with the high selectivity of MS/MS, ion suppression remains a significant challenge because it affects the initial ionization step.[3]
Q2: My Pyridoxine-d3 internal standard is supposed to correct for ion suppression. Why am I still seeing issues?
A: While a stable isotope-labeled internal standard like Pyridoxine-d3 is the best tool to compensate for matrix effects, it's not infallible. For effective correction, the internal standard must co-elute perfectly with the analyte and experience the exact same degree of ion suppression.[3] If the chromatographic separation is poor, or if there are highly concentrated interfering substances that cause differential suppression between the analyte and the internal standard, the correction will be inaccurate. It is crucial that the analyte and internal standard have identical or very close retention times to ensure they are exposed to the same co-eluted compounds.[3]
Q3: What are the most common sources of ion suppression in biological matrices like plasma or serum?
A: In bioanalysis, the primary culprits for ion suppression are phospholipids, salts, and proteins.[5][6][7] Phospholipids are particularly problematic in positive electrospray ionization (+ESI) mode and are present in high concentrations in blood-based samples.[5] Salts from buffers or the biological matrix itself can also significantly suppress the signal, especially at the beginning of the chromatogram.[8] While protein precipitation is a common sample preparation technique, it may not effectively remove all ion-suppressing components.[4]
Q4: How can I determine if ion suppression is affecting my assay?
A: A post-column infusion experiment is the most direct way to visualize and locate regions of ion suppression in your chromatogram.[3][8] This involves continuously infusing a solution of your analyte (Pyridoxine) and internal standard (Pyridoxine-d3) into the LC flow after the analytical column, while injecting a blank matrix extract.[8] Any dip in the otherwise stable baseline signal of the infused compounds indicates a region of ion suppression caused by eluting matrix components.[8]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during Pyridoxine-d3 quantification and provides a systematic approach to resolving them.
Symptom 1: Poor Peak Shape and/or Inconsistent Retention Time for Pyridoxine-d3
Potential Cause: Matrix components are interfering with the chromatography, leading to peak distortion or shifts in retention time. This can be exacerbated by inadequate sample cleanup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and inconsistent retention time.
Detailed Steps & Explanations:
-
Review Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all problematic matrix components, especially phospholipids.[4][5] Consider if the precipitating solvent and ratio are optimal.
-
Action: If using PPT, ensure complete protein removal by centrifugation at an appropriate speed and for a sufficient duration.[9]
-
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by retaining the analyte on a solid support while washing away interfering matrix components.[10] This is a highly effective method for reducing ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating Pyridoxine-d3 from polar matrix components.
-
Action: Develop an SPE or LLE method. A well-designed protocol can significantly improve the cleanliness of your sample extract.
-
-
Evaluate and Optimize Chromatography:
-
Principle: Good chromatographic separation is key to moving the analyte peak away from regions of significant ion suppression.[3]
-
Action:
-
Gradient Optimization: Adjust the gradient profile to increase the separation between Pyridoxine-d3 and any co-eluting interferences identified through post-column infusion.[3]
-
Mobile Phase Modification: Altering the mobile phase composition (e.g., pH, organic solvent) can change the selectivity of the separation.
-
Column Choice: Consider a different column chemistry that may offer better separation for your specific matrix.
-
-
Symptom 2: High Variability in Pyridoxine-d3 Signal Intensity (High %CV)
Potential Cause: Inconsistent ion suppression across different samples or injections. This can be due to variations in the sample matrix or carryover.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high signal variability.
Detailed Steps & Explanations:
-
Assess Matrix Variability:
-
Rationale: Different lots of biological matrix can have varying compositions, leading to different degrees of ion suppression.
-
Action: Prepare samples using at least six different lots of blank matrix and evaluate the signal consistency of Pyridoxine-d3. If significant variation is observed, a more robust sample preparation method is needed.
-
-
Enhance Sample Cleanup:
-
Investigate and Mitigate Carryover:
-
Cause: Residual analyte from a previous high-concentration injection can adsorb to surfaces in the autosampler or column, leading to artificially high signals in subsequent injections.
-
Action: Inject a blank solvent after a high concentration standard. If a peak for Pyridoxine-d3 is observed, optimize the autosampler wash method by using a stronger solvent and/or increasing the wash volume.
-
-
Ensure MS Source Stability:
-
Principle: A contaminated or unstable ion source can lead to erratic signal intensity.[10]
-
Action: Regularly clean the ion source components as recommended by the instrument manufacturer. Ensure that gas flows and temperatures are stable.
-
Symptom 3: Inaccurate Quantification (Poor Recovery or Bias)
Potential Cause: The internal standard is not adequately compensating for the ion suppression of the analyte. This could be due to differential suppression or a non-optimal calibration strategy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Detailed Steps & Explanations:
-
Confirm Co-elution:
-
Importance: The fundamental assumption of internal standard correction is that the analyte and internal standard experience the same analytical conditions, including ion suppression.[3] This requires them to have identical retention times.
-
Action: Overlay the chromatograms of Pyridoxine and Pyridoxine-d3. If their retention times differ, adjust the chromatographic method to achieve co-elution.
-
-
Implement Matrix-Matched Calibration:
-
Rationale: Preparing calibration standards in the same matrix as the samples helps to normalize the effects of ion suppression across the calibration curve and the unknown samples.
-
Action: If not already doing so, prepare your calibration standards and quality control samples in a blank matrix that is representative of your study samples.
-
-
Investigate Differential Ion Suppression:
-
Concept: In some cases, even with co-elution, the analyte and its deuterated internal standard can experience slightly different degrees of ion suppression.
-
Action: A detailed post-column infusion experiment, monitoring both the analyte and internal standard m/z values, can help to identify if the suppression effect is different for each. If differential suppression is observed, further optimization of sample cleanup and chromatography is necessary to minimize the matrix effects.
-
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece and necessary tubing
-
Standard solution of Pyridoxine and Pyridoxine-d3 (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the post-column infusion by connecting the syringe pump to the LC flow path between the analytical column and the MS source using a tee-piece.
-
Begin infusing the Pyridoxine/Pyridoxine-d3 standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable signal for both compounds is observed in the mass spectrometer, inject the blank matrix extract.
-
Acquire data for the entire chromatographic run time.
-
Analysis: Examine the resulting chromatogram for the infused compounds. A stable baseline indicates no ion suppression. Dips in the baseline correspond to regions of ion suppression caused by eluting matrix components.[8]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To effectively remove matrix interferences, including phospholipids and salts, prior to LC-MS/MS analysis.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges
-
SPE vacuum manifold
-
Sample (e.g., plasma) pre-treated with internal standard (Pyridoxine-d3)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 90% Methanol with 2% Formic Acid)
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Pass 1 mL of the wash solvent through the cartridge to remove salts and other polar interferences.
-
Elute: Elute the Pyridoxine and Pyridoxine-d3 with 1 mL of the elution solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Relative Pyridoxine-d3 Signal Intensity (Area) | %CV (n=6) |
| Protein Precipitation | 45,000 | 18% |
| Liquid-Liquid Extraction | 85,000 | 9% |
| Solid-Phase Extraction | 150,000 | 4% |
Table 2: Recommended LC-MS/MS Parameters for Pyridoxine Quantification
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for Pyridoxine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Elutes the analyte from the reversed-phase column. |
| Gradient | 5% to 95% B over 5 minutes | Ensures separation from early-eluting salts and late-eluting phospholipids. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC. |
| Ionization Mode | ESI Positive | Pyridoxine readily forms a protonated molecule [M+H]+.[12] |
| MRM Transition | Pyridoxine: Specify Q1/Q3 | To be optimized based on instrument. |
| Pyridoxine-d3: Specify Q1/Q3 | To be optimized based on instrument. | |
| Source Temp. | 500 °C | Facilitates desolvation. |
| Gas Flows | Optimize for instrument | Crucial for efficient ionization and desolvation. |
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry & Research. Retrieved from [Link]
-
Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 23(4), 376-382. Retrieved from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMS Biotechnology (AMSBIO). Retrieved from [Link]
-
Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]
-
Wittoesch, S., He-Schenk, S., & Rychlik, M. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. Analytical and Bioanalytical Chemistry, 412(27), 7575–7588. Retrieved from [Link]
-
Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2021). Isotopic Abundance Ratio Evaluation of the Consciousness Energy Treated Pyridoxine Using LC-MS and GC-MS Spectrometry. Global Journal of Pharmacy & Pharmaceutical Sciences, 8(2). Retrieved from [Link]
-
Baranowska, I., & Koper, M. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3643. Retrieved from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Restek. Retrieved from [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. Retrieved from [Link]
-
Tran, T. C., & Loo, J. A. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Pharmaceutical Review. Retrieved from [Link]
-
Ion Suppression in Mass Spectrometry: Challenges and Solutions. (n.d.). SlideShare. Retrieved from [Link]
-
Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104–122. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. Retrieved from [Link]
-
Overcoming the Chromatographic Challenges when Performing LC-MS/MS Measurements of Pyridoxal-5′-Phosphate. (2018). ResearchGate. Retrieved from [Link]
-
Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2020). Evaluation of the Structural Properties and Isotopic Abundance Ratios of Consciousness Energy Treated Pyridoxine Using LC-MS. Crimson Publishers. Retrieved from [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. (2017). AACC. Retrieved from [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 1(1), 1-13. Retrieved from [Link]
-
Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. (2019). National Institutes of Health. Retrieved from [Link]
-
Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. (2018). ResearchGate. Retrieved from [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2011). Spectroscopy Online. Retrieved from [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved from [Link]
-
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023, August 29). YouTube. Retrieved from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International. Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved from [Link]
-
Minimizing Interaction of Phospholipids with LC Hardware. (2024, October 15). Agilent. Retrieved from [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. juniperpublishers.com [juniperpublishers.com]
Navigating the Nuances of Pyridoxine-d3 Hydrochloride: A Technical Support Guide for Researchers
Welcome to the technical support center for Pyridoxine-d3 Hydrochloride. As researchers and drug development professionals, you understand that the stability and integrity of your reagents are paramount to the validity of your experimental outcomes. This guide is designed to provide you with in-depth, field-proven insights into the degradation pathways of this compound and practical, scientifically-grounded strategies for its prevention. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of trustworthiness and technical accuracy.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. It can be shipped at ambient temperatures for short durations (less than two weeks).
Q2: How should I prepare and store solutions of this compound?
This compound is freely soluble in water, methanol, and ethanol, and slightly soluble in acetonitrile. For aqueous solutions, use purified, deoxygenated water to minimize oxidative degradation. Stock solutions can be stored at -20°C for up to one month or for extended periods (up to six months) at -80°C. To ensure stability, it is recommended to prepare fresh solutions for critical experiments.
Q3: What is the expected stability of this compound in solution under typical laboratory conditions?
The stability of this compound in solution is influenced by temperature, light, and pH. In a study of pyridoxine hydrochloride in parenteral nutrition solutions, the compound was found to be relatively stable over 72 hours, with 97.5% remaining at 4°C and over 93% remaining at 25°C when protected from light.[1] Another study on a compounded oral suspension showed that at least 94.2% of the initial concentration was maintained for 91 days at room temperature.[1] However, exposure to regular laboratory light can accelerate degradation, especially at neutral to alkaline pH.
Q4: Does the deuterium labeling in this compound affect its stability compared to the non-labeled compound?
While specific long-term stability data for this compound is not extensively published, it is generally assumed that the deuteration at the methyl group does not significantly alter the core stability of the molecule under typical storage conditions. The fundamental degradation pathways are expected to be the same as those for unlabeled pyridoxine hydrochloride.
Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a problem-oriented approach to address specific issues you may encounter during your experiments, linking them to potential degradation pathways and offering actionable solutions.
Problem 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Scenario: You run a freshly prepared solution of this compound on your HPLC system and observe one or more unexpected peaks that are not present in the certificate of analysis.
Potential Causes and Solutions:
-
Photodegradation: Exposure to UV or even ambient laboratory light can cause degradation.
-
Mechanism: Light, especially in the UV spectrum, can induce the formation of reactive oxygen species (ROS) which in turn can lead to the oxidation of pyridoxine.[2][3] While specific photolytic degradation products are not extensively detailed in the literature, any new peaks appearing after light exposure are suspect.
-
Preventative Protocol:
-
Always handle solid this compound and its solutions in a dimly lit environment or under yellow/golden fluorescent lights.
-
Use amber vials or wrap clear vials in aluminum foil to protect solutions from light.
-
Prepare solutions fresh and use them promptly.
-
-
-
Thermal Degradation: Inappropriate storage or heating of the solution can lead to thermal decomposition.
-
Mechanism: Heat can induce the conversion of pyridoxine to other vitamers and degradation products. The primary thermal degradation products identified are pyridoxal and o-quinone methide .[4]
-
Preventative Protocol:
-
Store stock solutions at -20°C or -80°C as recommended.
-
Avoid heating solutions unless absolutely necessary for the experimental protocol. If heating is required, use the lowest effective temperature for the shortest possible duration.
-
Allow solutions to return to room temperature naturally before use; do not use a heat block to expedite thawing.
-
-
-
pH-Induced Degradation (Hydrolysis): The pH of your solvent or buffer can significantly impact stability.
-
Mechanism: Pyridoxine hydrochloride is more stable in acidic to neutral solutions and is unstable in alkaline conditions.[5] Forced degradation studies in 0.1N NaOH show significant degradation.[6] While specific hydrolytic degradation products are often just categorized as "impurities," they will appear as distinct peaks in a chromatogram.
-
Preventative Protocol:
-
Prepare solutions in slightly acidic buffers (e.g., pH 3-6) if compatible with your experimental design. A study showed pyridoxine injection at a pH of 2.4 was stable for at least 180 days.[7]
-
Avoid using alkaline buffers or solvents. If your experiment requires a basic pH, prepare the solution immediately before use and minimize its time at that pH.
-
-
-
Oxidative Degradation: The presence of dissolved oxygen or oxidizing agents in your solvents can cause degradation.
-
Mechanism: Pyridoxine can be oxidized, particularly in the presence of reactive oxygen species.[3] Forced degradation with 3% hydrogen peroxide has been shown to cause degradation.[6] The primary oxidative degradation product is often pyridoxal.
-
Preventative Protocol:
-
Use high-purity, HPLC-grade solvents.
-
For aqueous solutions, consider using water that has been degassed by sparging with an inert gas like nitrogen or argon.
-
Avoid sources of metal ions, which can catalyze oxidation. Use metal-free spatulas and containers where possible.
-
-
Visualizing Degradation Pathways
To better understand the relationships between different stress factors and potential degradation products, the following diagram illustrates the primary degradation pathways.
Caption: Major Stress-Induced Degradation Pathways of Pyridoxine-d3 HCl.
Problem 2: Loss of Compound Potency or Inconsistent Experimental Results
Scenario: You are using a solution of this compound that was prepared some time ago, and you notice a decrease in its expected biological or chemical activity, or your results are not reproducible.
Potential Causes and Solutions:
-
Long-Term Storage Issues: Even under recommended conditions, very long-term storage of solutions can lead to slow degradation.
-
Preventative Protocol:
-
For highly sensitive applications, always use freshly prepared solutions.
-
If storing stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can introduce moisture and oxygen, accelerating degradation.
-
Periodically check the purity of your stock solutions using a stability-indicating method like RP-HPLC if they have been stored for an extended period.
-
-
-
Incompatible Solvents or Excipients: Components in your solvent system or formulation may be reacting with the this compound.
-
Preventative Protocol:
-
Be aware of potential incompatibilities. Pyridoxine hydrochloride is incompatible with strong oxidizing agents and alkaline solutions.
-
When preparing complex mixtures, such as cell culture media or formulations with multiple excipients, consider the potential for interactions. It is advisable to add the this compound solution as the final step and use it immediately.
-
If you suspect an incompatibility, prepare a simplified solution containing only the this compound and the suspected reactive component and analyze it for degradation over a short period.
-
-
Experimental Protocol: Stability-Indicating RP-HPLC Method
To ensure the integrity of your this compound, a robust analytical method is essential. The following is a general-purpose, stability-indicating RP-HPLC method adapted from published procedures.[1][6]
Objective: To separate this compound from its potential degradation products.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a phosphate buffer (e.g., 0.015 M potassium dihydrogen phosphate, pH adjusted to ~3 with orthophosphoric acid) and an organic solvent like acetonitrile or methanol. A common starting ratio is 70:30 (buffer:organic).[1] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 10-50 µg/mL).
-
Sample Preparation: Dilute your experimental solution with the mobile phase to fall within the concentration range of your calibration curve.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 281 nm[6]
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions. The retention time for pyridoxine is typically around 3.5 to 6.5 minutes under these conditions.[1][6] Degradation products will appear as separate peaks, usually at different retention times.
Workflow for Troubleshooting with HPLC
Caption: HPLC Troubleshooting Workflow for Unknown Peaks.
Summary of Stability Data
| Stress Condition | Reagent | Duration & Temperature | Observation | Reference |
| Acidic Hydrolysis | 0.1N HCl | 1 hour at 60°C | Degradation observed | [6] |
| Alkaline Hydrolysis | 0.1N NaOH | 1 hour at 60°C | Significant degradation | [6] |
| Oxidative | 3% H₂O₂ | 1 hour at Room Temp | Degradation observed | [6] |
| Thermal | Dry Heat | 24 hours at 80°C | Degradation observed | [6] |
| Photolytic | UV Radiation | 24 hours | Degradation observed | [6] |
| Aqueous Solution | Sterile Water (pH 2.4) | 180 days at 25°C | No decomposition | [7] |
By understanding the fundamental principles of this compound stability and employing these preventative and troubleshooting strategies, you can ensure the accuracy and reproducibility of your research.
References
-
A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. (2023). Impactfactor. [Link]
-
Juhász, M., Takahashi, S., Kitahara, Y., & Fujii, T. (2012). Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. ResearchGate. [Link]
- Diffusion and Chemical Degradation of Vitamin B6 in Chickpeas (Cicer arietinum L.) during Hydrothermal Treatments: A Kinetic Approach. (2024). MDPI.
-
Evaluation of Consciousness Energy Healing Treated Pyridoxine (Vitamin B6). (n.d.). Global Journal of Science Frontier Research. [Link]
-
Pyridoxine Hydrochloride. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
- Radiolysis of pyridoxine (vitamin B 6) in aqueous solution under different conditions. (2006).
- Al-Shdefat, R. (2015). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. Journal of Chemical and Pharmaceutical Sciences.
-
Gupta, V. D. (2006). Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free. International Journal of Pharmaceutical Compounding. [Link]
-
The Role of Vitamin B6 as an Antioxidant in the Presence of Vitamin B2-photogenerated Reactive Oxygen Species. A Kinetic and Mechanistic Study. (2012). PubMed. [Link]
-
Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024). LCGC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of vitamin B6 as an antioxidant in the presence of vitamin B2-photogenerated reactive oxygen species. A kinetic and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchps.com [jchps.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing matrix effects in Pyridoxine-d3 analysis of serum
Welcome to the technical support guide for the bioanalysis of Pyridoxine-d3 in serum. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in LC-MS/MS assays. Here, we will dissect common issues, provide in-depth troubleshooting guides, and explain the scientific principles behind our recommended solutions.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of Pyridoxine-d3 in serum?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of serum, these interfering components can include phospholipids, salts, endogenous metabolites, and proteins.[2][3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitation.[1][5] For Pyridoxine-d3, an isotopically labeled internal standard, matrix effects are a critical concern because they can lead to erroneous pharmacokinetic and bioavailability data, potentially impacting clinical decisions.
Q2: I'm using Pyridoxine-d3 as an internal standard for the quantification of endogenous pyridoxine. How does this affect the analysis and the assessment of matrix effects?
A: Using a stable isotope-labeled (SIL) internal standard like Pyridoxine-d3 is the gold standard for compensating for matrix effects.[6] Ideally, the SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for an accurate analyte/internal standard response ratio. However, differential matrix effects can still occur, especially if the chromatographic separation is not optimal or if the deuterium labeling affects the physicochemical properties of the molecule, causing a slight shift in retention time.[7]
Furthermore, quantifying an endogenous compound like pyridoxine presents the challenge of finding a truly "blank" matrix for calibration standards and quality controls (QCs).[8][9] According to regulatory guidelines, the matrix for calibration standards should be the same as the study samples but free of the endogenous analyte.[8][10] If an analyte-free matrix is not available, a surrogate matrix can be used, but its suitability must be rigorously validated through parallelism experiments.[11][12]
Q3: What are the primary sources of matrix effects in serum samples?
A: The most notorious culprits for matrix effects in serum are phospholipids.[2][3][13] These are major components of cell membranes and are abundant in serum. During common sample preparation techniques like protein precipitation, phospholipids are often co-extracted with the analytes.[3] If they co-elute with Pyridoxine-d3 during LC-MS/MS analysis, they can significantly suppress the ionization process in the mass spectrometer's source. Other sources include salts, other endogenous small molecules, and any concomitant medications the patient may be taking.[8]
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: Poor Reproducibility and Inaccurate QC Results
Issue: You are observing high variability in your QC sample results, and the accuracy is outside the acceptable limits (typically ±15% of the nominal value).
Potential Cause: Inconsistent matrix effects across different samples or batches. This can be exacerbated by suboptimal sample preparation that fails to consistently remove interfering substances.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate QC results.
Detailed Steps & Explanations:
-
Evaluate Sample Preparation: The first line of defense against matrix effects is a robust sample preparation method.[5][14]
-
Protein Precipitation (PPT): While fast and simple, PPT is often insufficient for removing phospholipids.[3][15]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[16][17]
-
Solid-Phase Extraction (SPE): Provides the highest degree of cleanup by utilizing specific chemical interactions between the analyte and a solid sorbent.[16][17] A technique like HybridSPE, which combines precipitation and SPE, can be particularly effective at removing phospholipids.[18]
-
-
Protocol: Comparative Evaluation of Sample Preparation Techniques
-
Objective: To determine which sample preparation method yields the cleanest extract and minimizes matrix effects.
-
Procedure:
-
Pool serum from at least six different sources to create a representative matrix.[8]
-
Spike the pooled serum with Pyridoxine-d3 at a known concentration (e.g., mid-QC level).
-
Process aliquots of the spiked serum using PPT, LLE, and SPE.
-
Prepare a neat solution of Pyridoxine-d3 in a clean solvent (e.g., mobile phase) at the same final concentration as the processed samples.
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each method:
-
MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)
-
An MF of 1 indicates no matrix effect. MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement.
-
-
-
-
Optimize Chromatography: If significant matrix effects persist even after optimizing sample preparation, focus on chromatographic separation. The goal is to separate Pyridoxine-d3 from any co-eluting interferences.[5] This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., a column with a different stationary phase).
-
Re-evaluate the Internal Standard: While Pyridoxine-d3 is a good choice, deuterium labeling can sometimes lead to a slight shift in retention time, a phenomenon known as the "isotope effect". If this causes it to separate from the native pyridoxine on the chromatographic column, it may not experience the same matrix effect. In such cases, a ¹³C or ¹⁵N-labeled internal standard, which has a closer chromatographic behavior to the analyte, might be a better choice.
Scenario 2: Ion Suppression Observed During Method Development
Issue: A post-column infusion experiment reveals a significant drop in the Pyridoxine-d3 signal at the expected retention time when a blank serum extract is injected.
Potential Cause: Co-elution of endogenous matrix components, most likely phospholipids, that suppress the ionization of Pyridoxine-d3.[19]
Troubleshooting Workflow:
Caption: Workflow for addressing ion suppression.
Detailed Steps & Explanations:
-
Confirm with Post-Column Infusion: This experiment is crucial for visualizing regions of ion suppression in your chromatogram.[19]
-
Protocol: Post-Column Infusion Experiment
-
Set up your LC-MS/MS system as usual.
-
Using a T-junction, continuously infuse a standard solution of Pyridoxine-d3 at a constant flow rate into the mobile phase stream after the analytical column but before the mass spectrometer.
-
While infusing, inject a blank, extracted serum sample.
-
Monitor the Pyridoxine-d3 signal. A stable baseline will be observed. Any dips in this baseline correspond to regions where co-eluting matrix components are causing ion suppression.
-
-
-
Implement Targeted Sample Cleanup: If suppression is observed at the retention time of your analyte, your sample cleanup is insufficient.
-
Phospholipid Removal: As phospholipids are a primary cause of ion suppression, employ specific strategies to remove them.[3] This can include specialized SPE cartridges or 96-well plates designed for phospholipid depletion.
-
Optimize LLE/SPE: Experiment with different organic solvents (for LLE) or sorbent/elution solvent combinations (for SPE) to maximize the removal of interferences while maintaining high recovery of Pyridoxine-d3.
-
-
Modify Chromatographic Conditions: If sample cleanup alone is not sufficient, alter the chromatography to move the Pyridoxine-d3 peak away from the region of ion suppression. This could involve adjusting the gradient slope, changing the organic modifier, or switching to a column with a different selectivity.
Data Summary Table
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Relative Standard Deviation (RSD) of MF (%) (n=6 lots) |
| Protein Precipitation (Acetonitrile) | 95 ± 4 | 0.65 | 25 |
| Liquid-Liquid Extraction (MTBE) | 88 ± 6 | 0.89 | 12 |
| Solid-Phase Extraction (C18) | 92 ± 5 | 0.95 | 8 |
| HybridSPE® | 90 ± 5 | 0.98 | <5 |
Table 1: Comparison of different sample preparation techniques for Pyridoxine-d3 analysis in serum. Data is illustrative. A Matrix Factor closer to 1 and a lower RSD indicate a more effective and reproducible method for mitigating matrix effects.
References
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
SLE, SPE and LLE – How are Those Different? (2023). Biotage. [Link]
-
Xing, J., & LaCreta, F. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 451-465. [Link]
-
Grey, A., & Tran, B. (2021). Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum. The Journal of Applied Laboratory Medicine, 6(5), 1215-1225. [Link]
-
Stahnke, H., & Kittlaus, S. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytical and Bioanalytical Chemistry, 403(8), 2125-2139. [Link]
-
Li, W., & Cohen, L. H. (2016). Quantitative analysis of endogenous compounds. Bioanalysis, 8(17), 1837-1848. [Link]
-
Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(1), 44-54. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). Clinical Chemistry and Laboratory Medicine, 52(4), e55-e57. [Link]
-
A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. (2018). Journal of Lipid Research, 59(1), 169-178. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]
-
Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization. (2022). Molecules, 27(20), 6898. [Link]
-
Little, J. L., Wempe, M. F., & Buchanan, C. M. (2011). Phospholipid-based matrix effects in LC-MS bioanalysis. Bioanalysis, 3(4), 451-465. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023). Phenomenex. [Link]
-
Rocci, M. L. Jr., & DeSante, K. A. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC North America, 37(10), 744-751. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. (2025). Lab Manager. [Link]
-
Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. (n.d.). Waters Corporation. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbio. [Link]
-
Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (2017). Journal of Chromatography B, 1043, 170-178. [Link]
- Mass spectrometry method for measuring vitamin B6 in body fluids. (2016).
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022). European Medicines Agency. [Link]
-
Koal, T., & Shipkova, M. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4-5. [Link]
-
LC-MS/MS BASED ANALYSIS OF VITAMINS B3 AND B6 IN HEALTHY AND OBESE EMIRATI POPULATION. (2018). United Arab Emirates University Scholarworks. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024). U.S. Food and Drug Administration. [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2021). Metabolites, 11(11), 743. [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2011). ResearchGate. [Link]
-
Data representing two separate LC-MS methods for detection and quantification of water-soluble and fat-soluble vitamins in tears. (2017). Data in Brief, 11, 316-330. [Link]
-
Sample Preparation: Key Selection Criteria. (2025). Phenomenex. [Link]
-
A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. (2023). Molecules, 28(8), 3422. [Link]
-
Overcoming matrix effects: expectations set by guidelines. (2014). Bioanalysis Zone. [Link]
-
Bioanalysis Considerations for Endogenous Substance Drug Products. (2022). BioPharma Services. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (2010). Journal of Chromatography B, 878(3-4), 393-400. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Quantitative analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. Phospholipid-based matrix effects in LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sample Preparation: Key Selection Criteria | Phenomenex [phenomenex.com]
- 15. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 18. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sepscience.com [sepscience.com]
Choosing the right column chemistry for Pyridoxine-d3 analysis
Topic: Optimizing Column Chemistry for Pyridoxine-d3 (Vitamin B6 Internal Standard) Document ID: TS-PYR-D3-001 Status: Active
The Polarity Paradox: Understanding the Challenge
Pyridoxine (Vitamin B6) and its deuterated internal standard, Pyridoxine-d3, present a classic chromatographic challenge: extreme polarity combined with basicity .
-
The Polarity Issue: Pyridoxine is highly water-soluble (logP ≈ -0.77). On traditional C18 columns, it elutes near the void volume (
), leading to poor reproducibility and high susceptibility to ion suppression from matrix salts. -
The Basicity Issue: The pyridine ring nitrogen is protonated at acidic pH. This positive charge interacts strongly with residual silanols on the silica surface of the column, causing severe peak tailing.[1]
The Goal: You need a system that retains the molecule long enough to separate it from the void volume while maintaining a sharp peak shape for accurate quantitation against the d3-internal standard.
Column Selection Matrix
Do not simply grab the nearest C18 column. Use this decision matrix to select the chemistry that aligns with your detection method and sensitivity requirements.
Option A: Aqueous-Stable C18 (Recommended for Robustness)
Standard C18 phases suffer from "phase collapse" (dewetting) when exposed to 100% aqueous mobile phases, which are necessary to retain Pyridoxine.
-
Technology: Use a C18-AQ (Aqueous) or Polar-Embedded C18 column. These have hydrophilic end-capping or embedded polar groups that allow water to penetrate the pores, preventing collapse.
-
Best For: Routine LC-MS/MS quantification; dirty biological matrices (plasma/urine).
-
Pros: High robustness, familiar reverse-phase solvents.
-
Cons: Retention is still relatively low compared to HILIC.
Option B: HILIC (Recommended for Sensitivity)
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water-rich layer on the particle surface.
-
Technology: Amide or Bare Silica phases.
-
Best For: High-sensitivity LC-MS applications.[2]
-
Pros: Elutes in high organic content (high ACN), which enhances desolvation in the MS source, significantly boosting sensitivity (up to 10x vs. Aqueous C18).
-
Cons: Long equilibration times; sensitive to sample diluent composition (sample must be in high organic).
Option C: PFP (Pentafluorophenyl)
-
Technology: Fluorinated stationary phase.
-
Best For: Separating Pyridoxine from closely related vitamers (Pyridoxal, Pyridoxamine).
-
Mechanism: Offers retention via pi-pi interactions and hydrogen bonding, distinct from hydrophobicity.
Visualizing the Decision Process
Figure 1: Decision tree for selecting column chemistry based on detector type and sensitivity needs.
Validated Experimental Protocol (LC-MS/MS)
This protocol utilizes Aqueous C18 chemistry, balancing retention with MS compatibility.
Materials
-
Analyte: Pyridoxine
-
Internal Standard: Pyridoxine-d3 (Must be added to samples before extraction to correct for recovery).
-
Column: C18-AQ (e.g., 100mm x 2.1mm, 3µm).[3]
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.
Methodology
-
Sample Preparation:
-
Protein precipitation: Mix Plasma (100 µL) with IS solution and 10% TCA (Trichloroacetic acid) or Methanol.
-
Critical: If using HILIC, you must evaporate and reconstitute in Acetonitrile/Water (90:10). For C18-AQ, aqueous dilution is acceptable.
-
-
Gradient Profile (C18-AQ):
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 2% | Load: High aqueous to trap polar Pyridoxine. |
| 1.00 | 2% | Hold to elute salts. |
| 4.00 | 30% | Linear ramp to elute Pyridoxine/IS. |
| 4.10 | 95% | Wash column. |
| 6.00 | 95% | Hold wash. |
| 6.10 | 2% | Re-equilibrate. |
| 9.00 | 2% | Ready for next injection. |
-
Detection (MRM Transitions):
-
Pyridoxine: 170.1
152.1 (Quantifier) -
Pyridoxine-d3: 173.1
155.1 (Quantifier) -
Note: The retention time for d3 may shift slightly (deuterium isotope effect), usually eluting slightly earlier than the native form.
-
Troubleshooting Guide (FAQ)
Q1: My Pyridoxine peak is tailing severely. How do I fix this?
Cause: Secondary interactions between the positively charged pyridine nitrogen and negative silanols on the column surface. Solution:
-
Buffer Strength: Ensure you are using at least 10mM Ammonium Formate. The ammonium ions (
) compete with Pyridoxine for the silanol sites, effectively "blocking" them. -
pH Control: Lower the pH to ~3.0 using Formic Acid. This suppresses the ionization of silanols (keeping them neutral Si-OH rather than Si-O
). -
Column Choice: Switch to a "End-capped" column or a column with a positively charged surface modification (e.g., C18 with positive charge shielding) to repel the basic analyte.
Q2: I see a signal in the Pyridoxine channel when injecting only the d3-Standard (Cross-talk).
Cause: Isotopic impurity or fragmentation overlap. Solution:
-
Check Purity: Ensure your Pyridoxine-d3 has high isotopic purity (>99% d3). If it contains d0 (native), you will quantify it as analyte.
-
Check Transitions: If the d3 loses the deuterium label during fragmentation, the daughter ion might match the native form. Ensure your MRM transitions are specific to the deuterated fragment (e.g., retaining the CD3 group if possible).
Q3: The retention time is unstable.
Cause: Phase collapse (if using standard C18) or insufficient equilibration (if using HILIC). Solution:
-
If C18: Verify the column is "AQ" or "Aqueous Stable." If not, do not run below 5% organic.
-
If HILIC: HILIC columns require extensive equilibration (20-30 column volumes) compared to Reverse Phase. Extend the post-run equilibration time.
Mechanism of Action: HILIC vs. RPLC[5]
Understanding the mechanism ensures you can troubleshoot logically.
Figure 2: Comparison of retention mechanisms. HILIC creates a water-rich layer on the surface where polar Pyridoxine partitions, whereas C18-AQ relies on preventing phase collapse to allow interaction.
References
-
Shimadzu Application News. (2020). Simultaneous Quantitative Analysis of Five Vitamers of B3 and B6 in Banana by LC/MS/MS. (Method utilizing C18-AQ for B6 vitamers).[3][5]
-
Waters Corporation. (2023). Troubleshooting Peak Tailing. (Explanation of silanol interactions and buffer usage).
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
-
Van den Scheur, K., et al. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers. Journal of Chromatography B. (Protocol for LC-MS gradients).
Sources
- 1. Restek - Videoartikel [de.restek.com]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
Technical Support Center: A Guide to Handling Pyridoxine-d3 Hydrochloride in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Pyridoxine-d3 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution-based experiments. Given its role as a critical internal standard and therapeutic agent, maintaining its chemical and isotopic purity is paramount for generating reliable and reproducible data. This document provides in-depth, evidence-based answers to common challenges, moving beyond simple instructions to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that cause Pyridoxine-d3 HCl instability in solution?
The stability of Pyridoxine-d3 HCl in solution is primarily influenced by four factors: light, pH, temperature, and the presence of oxidizing agents.
-
Light Exposure: Pyridoxine is highly susceptible to photodegradation, particularly under neutral to alkaline conditions and when exposed to standard laboratory light or UV sources. This can lead to the formation of various degradation products, including the reactive intermediate ortho-quinone methide.
-
Solution pH: The compound exhibits its greatest stability in acidic conditions (pH ~2.4-5.0). As the pH increases, its susceptibility to both light-induced degradation and oxidation rises significantly.
-
Oxidizing Agents: As a phenolic compound, Pyridoxine-d3 HCl can be readily oxidized. The presence of dissolved oxygen, metal ions, or other oxidizing agents can accelerate its degradation to products like pyridoxal and 4-pyridoxic acid.
-
Temperature: While relatively heat-stable at room temperature and below, elevated temperatures (e.g., above 65°C) can induce thermal degradation. For long-term storage of solutions, freezing is recommended.
Q2: What are the definitive storage conditions for my Pyridoxine-d3 HCl solutions to ensure long-term stability?
To maximize the shelf-life of your solutions, adhere to the following evidence-based storage protocols. The key is to mitigate the risks outlined in Q1.
| Parameter | Solid Form (Long-Term) | Stock Solution (Aqueous) | Working Dilutions |
| Temperature | Freezer at -20°C. | -80°C for up to 6 months; -20°C for up to 1 month. | Prepare fresh daily. If necessary, store at 2-8°C for no more than 24 hours. |
| Light Exposure | Protect from light; store in an amber vial. | Use amber, low-actinic glassware or polypropylene tubes. | Minimize exposure to ambient light during all experimental steps. |
| Atmosphere | Tightly sealed container to protect from moisture. | Purge headspace with an inert gas (e.g., argon, nitrogen) before sealing. | Keep tubes capped whenever possible. |
| Solvent/pH | N/A | Use purified, de-gassed water or an appropriate acidic buffer (pH < 5.0). A pH of ~2.4 has shown excellent stability. | Match the solvent and pH to your analytical method, but be aware of the stability implications. |
Q3: Are there specific handling precautions for a deuterated compound like this?
Yes. The primary concern with any deuterated compound is preventing isotopic dilution through hydrogen-deuterium (H/D) exchange. The deuterium atoms on the methyl group of Pyridoxine-d3 are generally stable and not readily exchangeable under typical conditions. However, prolonged exposure to atmospheric moisture can be a risk for hygroscopic solids.
-
Best Practice: When preparing stock solutions from the solid form, handle the powder under an inert, dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen). This minimizes the absorption of atmospheric water, which could potentially contribute to H/D exchange over very long time scales or under harsh conditions.
Q4: My Pyridoxine-d3 HCl solution has turned a pale yellow. Is it still usable?
A color change to yellow is a visual indicator of degradation. Pyridoxine and its derivatives can form colored compounds upon oxidation or photodegradation. While the solution might still contain a significant amount of the parent compound, its purity is compromised.
-
Causality: The yellowing may be due to the formation of oxidation products like pyridoxal or other complex degradants.
-
Recommendation: Do not use the discolored solution for quantitative analysis, as the concentration of the active compound is no longer accurate. It is crucial to discard the solution and prepare a fresh batch, strictly following the handling and storage procedures outlined in this guide.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Problem: Inconsistent or drifting analytical results (e.g., in LC-MS assays).
This is the most common symptom of in-solution instability. If your peak areas are decreasing over the course of an analytical run, or are inconsistent between preparations, degradation is the likely cause.
Caption: Troubleshooting workflow for inconsistent analytical results.
Problem: Appearance of unexpected peaks in your chromatogram.
New peaks, especially those that grow over time or appear under stress conditions (e.g., leaving samples on the benchtop), are hallmark signs of degradation.
-
Causality: Pyridoxine-d3 HCl degrades into several known products. The primary oxidation product is Pyridoxal-d3 , which can be further oxidized to 4-Pyridoxic-d3 acid . Photodegradation can yield other isomers and adducts.
-
Identification: Confirming the identity of these peaks requires mass spectrometry to observe the characteristic mass shifts or co-elution with analytical standards of the potential degradants.
-
Solution: The appearance of these peaks confirms that your current handling or storage protocol is insufficient. The most effective way to proactively address this is to conduct a forced degradation study to understand your compound's vulnerabilities in your specific matrix. This is a cornerstone of robust method development. Refer to Protocol 3.2 for a streamlined workflow.
Section 3: Protocols & Methodologies
These protocols are designed to be self-validating systems, providing you with the tools to ensure stability within your own experimental context.
Protocol 3.1: Preparation and Handling of a Stock Solution (1 mg/mL)
This protocol minimizes degradation from light, oxidation, and atmospheric moisture.
-
Preparation: Move the sealed container of Pyridoxine-d3 HCl solid from the freezer to a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold powder.
-
Environment: Perform all weighing and initial dissolution steps under subdued, indirect light. Use yellow or gold fluorescent lights if available. If possible, work under a gentle stream of dry nitrogen or argon.
-
Solvent Preparation: Use high-purity (e.g., HPLC-grade) water. To minimize dissolved oxygen, sparge the water with helium or argon for 15-20 minutes prior to use. If adjusting pH, use dilute HCl to bring the pH into the 2.5-4.0 range.
-
Dissolution: Weigh the desired amount of Pyridoxine-d3 HCl into a tared, amber glass volumetric flask. Add a small amount of the prepared solvent to dissolve the solid completely, then dilute to the final volume.
-
Storage: Aliquot the stock solution into smaller-volume amber glass vials or cryovials to avoid repeated freeze-thaw cycles. Purge the headspace of each vial with nitrogen or argon for 10-15 seconds before sealing.
-
Labeling & Freezing: Clearly label each aliquot with the compound name, concentration, date, and your initials. Immediately place the aliquots in an -80°C freezer for long-term storage.
Protocol 3.2: A Basic Forced Degradation Study Workflow
This study will quickly reveal how acid, base, oxidation, heat, and light affect your compound in its specific solution matrix.
-
Prepare Samples: Prepare five identical samples of your Pyridoxine-d3 HCl working solution in your typical experimental matrix (e.g., buffer, mobile phase, extracted plasma). Use clear glass vials for this study to observe any changes, except for the photostability sample.
-
Control: Store one sample under the recommended conditions (-20°C, protected from light).
-
Acid Stress: Add dilute HCl to bring the pH to ~1-2.
-
Base Stress: Add dilute NaOH to bring the pH to ~9-10.
-
Oxidative Stress: Add a small volume of 3% hydrogen peroxide solution.
-
Thermal Stress: Place the sample in a heating block or oven at 70°C.
-
Photolytic Stress (in a separate quartz or borosilicate vial): Place the sample under direct laboratory light or in a photostability chamber.
-
-
Incubation: Let the stressed samples incubate for a defined period (e.g., 24 hours) at room temperature (except for the thermal sample).
-
Analysis: Analyze all samples, including the control, by your chromatographic method (e.g., LC-MS).
-
Evaluation:
-
Compare the peak area of the parent Pyridoxine-d3 HCl in each stressed sample to the control. A significant decrease indicates degradation.
-
Look for the appearance of new peaks in the chromatograms of the stressed samples. This helps identify the major degradation pathways and products under each condition.
-
This self-validating experiment provides direct evidence of your compound's stability under your specific conditions and is an invaluable tool for method development and troubleshooting.
Section 4: Key Stability & Degradation Insights
4.1 The Chemistry of Degradation
Understanding the reaction mechanisms is key to preventing them.
-
Oxidative Degradation: The primary alcohol group at the 4-position of the pyridine ring is susceptible to oxidation, first forming an aldehyde (Pyridoxal-d3) and subsequently a carboxylic acid (4-Pyridoxic-d3 acid). This process is often accelerated by metal ions, which can catalyze the formation of reactive oxygen species.
-
Photodegradation: Upon absorption of UV or visible light, the aromatic pyridine ring becomes electronically excited. This excited state is highly reactive and can undergo complex reactions, including the formation of an ortho-quinone methide intermediate, which can then react with water or other nucleophiles. The rate of photodegradation is significantly higher in neutral or alkaline solutions compared to acidic solutions.
4.2 Simplified Degradation Pathway
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways of Pyridoxine-d3 HCl.
References
-
A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine - Impactfactor. (2023). IJPQA, 14(3). [Link]
-
Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. (2024). IJSDR, 9(1). [Link]
-
The Role of Vitamin B6 as an Antioxidant in the Presence of Vitamin B2-photogenerated Reactive Oxygen Species. A Kinetic and Mechanistic Study. (2012). Photochemistry and Photobiology, 88(4), 845-852. [Link]
-
Radiolysis of pyridoxine (vitamin B 6) in aqueous solution under different conditions. (2015). Journal of Radioanalytical and Nuclear Chemistry, 305, 749–756. [Link]
-
Stability of three forms of vitamin B6 to laboratory light conditions. (1981). Journal of the Association of Official Analytical Chemists, 64(6), 1349-1351. [Link]
-
Diffusion and Chemical Degradation of Vitamin B6 in Chickpeas (Cicer arietinum L.) during Hydrothermal Treatments: A Kinetic Approach. (2024). Foods, 13(12), 1869. [Link]
-
Pyridoxine Degradation Pathway. Eawag-BBD. [Link]
-
Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. (2015). The Canadian Journal of Hospital Pharmacy, 68(2), 126–131. [Link]
-
Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free. (2006). International Journal of Pharmaceutical Compounding, 10(1), 72-74. [Link]
-
Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free. (2006). International Journal of Pharmaceutical Compounding, 10(1), 72-74. [Link]
-
Theoretical Study of Pyridoxine (Vitamin B6) Photolysis. (2011). The Journal of Physical Chemistry A, 115(49), 14178-14186. [Link]
-
Kinetics and mechanism of oxidation of pyridoxine by enneamolybdomanganate(IV). (2002). Transition Metal Chemistry, 27, 706–711. [Link]
-
Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 78-83. [Link]
-
pH-dependent pyridoxine transport by SLC19A2 and SLC19A3: Implications for absorption in acidic microclimates. (2020). Journal of Biological Chemistry, 295(40), 13809-13817. [Link]
-
Stability of Vitamin B_6 to Light in Liquid Preparation. (1980). Vitamins (Japan), 54(11), 517-522. [Link]
Optimizing collision energy for Pyridoxine-d3 fragmentation in MS/MS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the mass spectrometric analysis of Pyridoxine-d3. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them to empower your experimental success.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the analysis of Pyridoxine-d3.
Q1: What is the expected precursor ion for Pyridoxine-d3 in positive electrospray ionization (ESI+)?
A1: Pyridoxine has a monoisotopic mass of approximately 169.07 g/mol . With the addition of three deuterium atoms on the methyl group, the expected monoisotopic mass of Pyridoxine-d3 is approximately 172.09 g/mol . In positive ESI, you will primarily observe the protonated molecule, [M+H]+, at a mass-to-charge ratio (m/z) of approximately 173.1.
Q2: I don't see the expected precursor ion. What should I check first?
A2: If you are not observing the precursor ion at m/z 173.1, consider the following:
-
Ionization Source Settings: Ensure your ESI source parameters (e.g., capillary voltage, gas flows, and temperatures) are optimized. These settings can be compound-dependent.
-
Mobile Phase Composition: The pH of your mobile phase can significantly impact the ionization efficiency of pyridoxine. An acidic mobile phase (e.g., containing 0.1% formic acid) will promote protonation and enhance the [M+H]+ signal.
-
Sample Integrity: Verify the concentration and integrity of your Pyridoxine-d3 standard.
Q3: What are the expected product ions for Pyridoxine-d3 after fragmentation?
A3: The fragmentation pattern of deuterated standards typically mirrors that of their unlabeled counterparts.[1] For Pyridoxine, the major fragmentation pathways involve the loss of water and subsequent cleavages of the pyridine ring. Therefore, for Pyridoxine-d3 ([M+H]+ at m/z 173.1), you can expect the following key product ions:
-
Loss of H₂O: A neutral loss of water (18 Da) from the precursor ion, resulting in a product ion at m/z 155.1 .
-
Further Fragmentation: Subsequent fragmentation of the m/z 155.1 ion can lead to other smaller fragments. A proposed fragmentation scheme for unlabeled pyridoxine suggests product ions at m/z 134 and 124.[2] For Pyridoxine-d3, the corresponding fragments would be expected around m/z 137 and m/z 127 .
Q4: How do I perform collision energy optimization for Pyridoxine-d3?
A4: Collision energy optimization is a critical step to ensure maximum sensitivity for your target analyte. The general workflow involves:
-
Direct Infusion: Infuse a solution of Pyridoxine-d3 directly into the mass spectrometer.
-
Product Ion Scan: Perform a product ion scan of the precursor ion (m/z 173.1) to identify the major product ions.
-
Collision Energy Ramping: For each major product ion, systematically vary the collision energy and monitor the ion intensity. The collision energy that produces the highest intensity for a given product ion is the optimal value for that transition.
Troubleshooting Guide: Optimizing Collision Energy for Pyridoxine-d3 Fragmentation
This section provides a more detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during your experiments.
Scenario 1: Weak or No Product Ion Signal
Q: I have a stable precursor ion signal for Pyridoxine-d3 at m/z 173.1, but I'm seeing a very weak or no product ion signal when I try to fragment it. What's going on?
A: This is a common issue that usually points to suboptimal collision energy or other MS/MS parameters. Here’s a breakdown of the likely causes and how to address them:
-
Insufficient Collision Energy: The applied collision energy may be too low to induce fragmentation. Small molecules like Pyridoxine-d3 require a certain energy threshold to break chemical bonds.
-
Solution: Gradually increase the collision energy in small increments (e.g., 2-5 eV) and monitor the product ion intensity. You should see an increase in signal up to an optimal point, after which the signal may decrease as the product ion itself begins to fragment.
-
-
Excessive Collision Energy: Conversely, if the collision energy is too high, you may be "over-fragmenting" your molecule. This means the initial product ions are immediately breaking down into smaller, unmonitored fragments, leading to a weak signal for your target product ion.
-
Solution: If you suspect the collision energy is too high, start from a low value and ramp it up, observing the intensity profile of your target product ion.
-
-
Collision Gas Pressure: The pressure of the collision gas (typically argon or nitrogen) in the collision cell is crucial. If the pressure is too low, there won't be enough gas molecules for efficient collision-induced dissociation (CID).
-
Solution: Check your instrument's collision gas pressure settings and ensure they are within the manufacturer's recommended range.
-
Scenario 2: Inconsistent or Irreproducible Fragmentation
Q: The intensity of my product ions is fluctuating significantly between injections, even with the same collision energy settings. What could be causing this?
A: Inconsistent fragmentation often points to instability in the ion source or the collision cell. Let's explore the potential culprits:
-
Unstable Ion Source: Fluctuations in the ESI spray can lead to an unstable ion beam entering the mass spectrometer, which in turn affects the reproducibility of fragmentation.
-
Solution: Check for a stable spray. Ensure proper positioning of the ESI probe and look for any blockages in the capillary. The mobile phase flow rate should also be consistent.
-
-
Matrix Effects: If you are analyzing Pyridoxine-d3 in a complex matrix (e.g., plasma, urine), co-eluting compounds can suppress or enhance the ionization of your analyte, leading to inconsistent signal.
-
Solution: Improve your sample preparation to remove interfering matrix components. Also, ensure your chromatographic separation is adequate to resolve Pyridoxine-d3 from major matrix components.
-
-
Source Contamination: A dirty ion source can cause erratic signal behavior.
-
Solution: Perform routine cleaning of your ion source components as recommended by the instrument manufacturer.
-
Data Presentation: Expected MRM Transitions and Optimized Collision Energies
The following table summarizes the expected Multiple Reaction Monitoring (MRM) transitions for Pyridoxine-d3 and provides a hypothetical range of optimal collision energies based on typical values for similar small molecules. Note: These values should be experimentally determined on your specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Typical Collision Energy (CE) Range (eV) |
| 173.1 | 155.1 | [M+H-H₂O]⁺ | 15 - 25 |
| 173.1 | 137.1 | [M+H-H₂O-H₂O]⁺ or other rearrangement | 20 - 35 |
Experimental Protocol: Step-by-Step Collision Energy Optimization
This protocol outlines a systematic approach to optimizing collision energy for Pyridoxine-d3 using direct infusion.
Materials:
-
Pyridoxine-d3 standard solution (e.g., 1 µg/mL in 50:50 methanol:water with 0.1% formic acid)
-
Syringe pump
-
Mass spectrometer with a compatible ESI source
Procedure:
-
Instrument Setup:
-
Set up your mass spectrometer in positive ESI mode.
-
Optimize source parameters (capillary voltage, gas flows, temperatures) for a stable signal of the Pyridoxine-d3 precursor ion (m/z 173.1).
-
-
Direct Infusion:
-
Infuse the Pyridoxine-d3 standard solution at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Precursor Ion Confirmation:
-
Perform a full scan in MS1 to confirm the presence and stability of the [M+H]+ ion at m/z 173.1.
-
-
Product Ion Identification:
-
Set the instrument to product ion scan mode, selecting m/z 173.1 as the precursor ion.
-
Apply a moderate collision energy (e.g., 20 eV) to generate product ions.
-
Identify the most abundant product ions. For Pyridoxine-d3, you should primarily see m/z 155.1.
-
-
Collision Energy Ramping for Each Transition:
-
Set up an MRM method with the precursor ion (m/z 173.1) and a target product ion (e.g., m/z 155.1).
-
Create a series of experiments where the collision energy is ramped in steps (e.g., from 5 eV to 40 eV in 2 eV increments).
-
Monitor the intensity of the product ion at each collision energy step.
-
-
Data Analysis:
-
Plot the product ion intensity as a function of collision energy.
-
The collision energy value that corresponds to the peak of this curve is the optimal collision energy for that specific MRM transition.
-
-
Repeat for Other Product Ions:
-
Repeat step 5 and 6 for any other significant product ions you wish to monitor.
-
Visualizing the Workflow and Fragmentation
To better understand the process, the following diagrams illustrate the collision energy optimization workflow and the proposed fragmentation pathway of Pyridoxine-d3.
Caption: Workflow for Collision Energy Optimization.
Caption: Proposed Fragmentation of Pyridoxine-d3.
References
-
Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. National Institutes of Health. [Link]
-
Impact of Biofield Energy Healing Treatment on the Isotopic Abundance Ratio Analysis of Pyridoxine HCl Using LC-MS and GC-MS Spectrometry. Crimson Publishers. [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
-
Optimizing LC–MS and LC–MS-MS Methods. LCGC International. [Link]
Sources
Technical Guide: Best Practices for Preparing Pyridoxine-d3 Hydrochloride Stock Solutions
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the preparation, storage, and troubleshooting of Pyridoxine-d3 Hydrochloride stock solutions. As a deuterated internal standard, the integrity of this solution is paramount for achieving accurate and reproducible results in quantitative mass spectrometry assays. This document combines established chemical principles with practical, field-proven insights to ensure the reliability of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and preparation of this compound.
Q1: What is the most appropriate solvent for dissolving this compound?
The choice of solvent is critical and depends on your experimental downstream application. This compound, the salt form of a vitamin B6 analog, exhibits good solubility in polar protic and aprotic solvents.
-
Water: The compound is readily soluble in water.[1] This is the preferred solvent for many biological applications, provided the final assay buffer is aqueous. If using water, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use, especially for cell-based assays.[2]
-
Dimethyl Sulfoxide (DMSO): this compound is highly soluble in DMSO, with concentrations of at least 50 mg/mL being achievable.[2] DMSO is an excellent choice for creating high-concentration primary stocks that can be diluted into various aqueous or organic media. Crucially, use only new, anhydrous-grade DMSO , as it is highly hygroscopic. Absorbed water can impact the long-term stability and solubility of the compound.[2]
-
Ethanol/Alcohol: The compound is also reported to be soluble in alcohol.[3] This can be useful if the subsequent analytical method (e.g., certain LC-MS mobile phases) requires an organic solvent.
It is practically insoluble in non-polar solvents like acetone, chloroform, and ether.[3]
Q2: What is the maximum stock concentration I can reliably prepare?
Vendor-supplied data indicates a solubility of at least 50 mg/mL in both water and DMSO.[2] However, as a best practice, it is always advisable to consult the Certificate of Analysis (CofA) provided with your specific lot of the compound. Solubility can vary slightly between batches. For most applications using it as an internal standard, a stock solution in the range of 1-10 mg/mL is more than sufficient and poses a lower risk of precipitation during storage.
Q3: How must I store the solid compound and my prepared stock solutions to ensure stability?
Proper storage is non-negotiable for maintaining the integrity of this standard.
-
Solid Compound: The solid material should be stored at -20°C, sealed tightly to protect it from moisture and light.[1][2][3] Under these conditions, the solid is stable for at least four years.[1]
-
Stock Solutions: Once prepared, solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
-
In DMSO: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
In Water: Aqueous solutions are significantly less stable. It is not recommended to store aqueous solutions for more than one day.[4] For aqueous applications, it is best to prepare fresh solutions daily from a frozen DMSO primary stock.
-
Q4: Is this compound sensitive to light or pH?
Yes. Like its non-deuterated counterpart, this compound is light-sensitive.[3] Always store the solid and its solutions in amber vials or tubes, or otherwise protect them from light. The hydrochloride salt form makes its solutions acidic; a 5% solution in water will have a pH between 2.3 and 3.5.[3] While stable in this acidic state, be mindful of potential degradation if diluting into strongly basic solutions.
Part 2: Detailed Experimental Protocol: Preparing a 1 mg/mL Stock Solution in DMSO
This protocol describes a self-validating method for preparing a highly reliable primary stock solution.
Materials and Equipment:
-
Anhydrous, spectroscopy-grade DMSO (newly opened bottle)[2]
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap or amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Workflow Visualization
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Method Validation for the Quantitative Analysis of Pyridoxine-d3
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of Pyridoxine-d3, a deuterated form of Vitamin B6 often employed as an internal standard in bioanalytical studies. We will delve into the nuances of a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compare its performance with High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Microbiological Assays. This guide is designed to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a robust and self-validating system for your analytical needs.
The Critical Role of Pyridoxine-d3 in Quantitative Analysis
Pyridoxine-d3 serves as an ideal internal standard in mass spectrometry-based assays for several key reasons. As a deuterated analog, it is chemically almost identical to the endogenous analyte, pyridoxine, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar ionization response allow it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of the target analyte.[1][2]
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[3] The inherent selectivity of tandem mass spectrometry allows for the differentiation of the analyte from other matrix components, minimizing interferences.[3]
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Protein Precipitation
-
Rationale: The primary goal of sample preparation is to remove proteins and other macromolecules from the biological sample (e.g., plasma, serum) that can interfere with the analysis and damage the analytical column. Protein precipitation is a rapid and effective method for this purpose. Trichloroacetic acid (TCA) or a mixture of zinc sulfate and methanol are commonly used precipitating agents.[3]
-
Procedure:
-
To 100 µL of plasma/serum sample, add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. Chromatographic Conditions
-
Rationale: A reversed-phase C18 column is chosen for its ability to retain and separate polar compounds like pyridoxine from the more polar components of the sample matrix.[4] The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile). The formic acid serves to protonate the analyte, which enhances its ionization efficiency in the positive ion electrospray ionization (ESI) source.[5]
-
Parameters:
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
3. Mass Spectrometric Conditions
-
Rationale: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background noise and enhances the signal-to-noise ratio.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Pyridoxine: To be determined based on specific instrumentation and optimization
-
Pyridoxine-d3: To be determined based on specific instrumentation and optimization
-
-
Collision Energy: To be optimized for each transition
-
Dwell Time: 100 ms
-
Method Validation Data: LC-MS/MS
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for pyridoxine analysis.
| Validation Parameter | Performance Characteristic | Acceptance Criteria (FDA/EMA) |
| Linearity (R²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L[6] | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV |
| Precision (CV%) | Intra-day: < 5%; Inter-day: < 5%[6] | ≤ 15% (except at LLOQ, ≤ 20%)[5] |
| Accuracy (Recovery %) | 92 - 111%[7] | Within ±15% of nominal value (except at LLOQ, ±20%)[5] |
| Matrix Effect | Investigated and compensated for by the internal standard | Minimal and consistent |
| Stability | Stable for 24h at room temp, 7 days at 4°C, and 30 days at -80°C | Analyte concentration within ±15% of initial concentration |
Visualizing the LC-MS/MS Workflow
Caption: LC-MS/MS workflow for Pyridoxine-d3 analysis.
Alternative Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC with fluorescence detection is a viable alternative to LC-MS/MS, particularly when mass spectrometry is not available. Pyridoxine and its vitamers are naturally fluorescent, which allows for sensitive detection without the need for derivatization.[1]
Experimental Protocol: HPLC-FLD
1. Sample Preparation
-
Rationale: Similar to the LC-MS/MS method, protein precipitation is required.
-
Procedure: Follow the same protein precipitation protocol as described for the LC-MS/MS method.
2. Chromatographic Conditions
-
Rationale: A C18 column is also suitable for this method. The mobile phase composition is critical for achieving good separation of pyridoxine from other endogenous fluorescent compounds.
-
Parameters:
3. Fluorescence Detection
-
Rationale: The excitation and emission wavelengths are selected to maximize the fluorescence signal of pyridoxine while minimizing background fluorescence.
-
Parameters:
-
Excitation Wavelength: 290 nm
-
Emission Wavelength: 395 nm
-
Method Validation Data: HPLC-FLD
The following table summarizes the typical performance characteristics of a validated HPLC-FLD method for pyridoxine analysis.
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | > 0.999[9] |
| Lower Limit of Quantification (LLOQ) | 0.29 ng/mL[9] |
| Precision (CV%) | < 2%[9] |
| Accuracy (Recovery %) | 97.4 - 100.0%[10] |
Comparison: LC-MS/MS vs. HPLC-FLD
| Feature | LC-MS/MS | HPLC-FLD |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate to High (potential for interference from other fluorescent compounds) |
| Sensitivity | Very High (typically lower LLOQ)[6] | High (good for many applications)[9] |
| Throughput | High (fast run times)[6] | Moderate |
| Cost | Higher initial instrument cost | Lower initial instrument cost |
| Internal Standard | Deuterated standard (Pyridoxine-d3) is ideal | Structural analog can be used, but may not co-elute perfectly |
| Matrix Effects | Can be significant but well-compensated by a co-eluting stable isotope-labeled internal standard | Less prone to ion suppression/enhancement, but susceptible to quenching |
Alternative Method 2: Microbiological Assay
Microbiological assays are a traditional method for determining the total biological activity of a vitamin.[11] These assays utilize a microorganism that requires the vitamin for growth. The growth of the microorganism is proportional to the amount of the vitamin present in the sample.[11]
Principle of Microbiological Assay
-
A sample containing an unknown amount of Vitamin B6 is added to a culture medium that contains all necessary nutrients for a specific microorganism (e.g., Saccharomyces uvarum) except for Vitamin B6.
-
The medium is inoculated with the microorganism.
-
The culture is incubated, and the growth of the microorganism is measured (e.g., by turbidity).
-
The growth is compared to a standard curve generated with known concentrations of Vitamin B6.
Performance Characteristics and Comparison
| Feature | Microbiological Assay |
| Specificity | Measures total Vitamin B6 activity (all vitamers)[11] |
| Sensitivity | High[11] |
| Precision | Lower compared to chromatographic methods |
| Throughput | Low (requires incubation period)[11] |
| Interferences | Can be affected by other compounds in the matrix that promote or inhibit microbial growth |
| Advantages | Provides a measure of biological activity, which may be more relevant for nutritional studies.[11] |
| Disadvantages | Time-consuming, less precise, and cannot differentiate between different vitamers of Vitamin B6.[11] |
Visualizing the Method Comparison
Caption: Key comparison points of analytical methods.
Conclusion and Recommendations
The choice of analytical method for the quantification of Pyridoxine-d3, and by extension pyridoxine, depends on the specific requirements of the study.
-
LC-MS/MS is the recommended method for regulated bioanalysis in drug development and clinical research where high sensitivity, selectivity, and accuracy are critical. The use of a deuterated internal standard like Pyridoxine-d3 makes it the most robust and reliable technique.
-
HPLC-FLD is a cost-effective and sensitive alternative suitable for research and quality control applications where the highest level of selectivity is not mandatory.
-
Microbiological assays are valuable for nutritional studies where the total biological activity of Vitamin B6 is of interest, but they lack the precision and specificity required for pharmacokinetic and bioequivalence studies.
By understanding the principles and performance characteristics of each method, researchers can make an informed decision to ensure the generation of high-quality, reliable data.
References
-
Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety. National Institutes of Health. Available at: [Link]
-
Development and Validation of an HPLC-FLD Method for the Determination of Pyridoxine and Melatonin in Chocolate Formulations—Digestion Simulation Study. ResearchGate. Available at: [Link]
-
Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. bioRxiv. Available at: [Link]
-
Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. International Journal of Medical Research and Health Sciences. Available at: [Link]
-
Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum. PubMed. Available at: [Link]
-
A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma. National Institutes of Health. Available at: [Link]
-
Development and Validation of an HPLC-FLD Method for the Determination of Pyridoxine and Melatonin in Chocolate Formulations—Digestion Simulation Study. MDPI. Available at: [Link]
-
A multicenter comparison of whole blood vitamin B6 assays. ResearchGate. Available at: [Link]
-
Vitamin B6 MicroBiological Assay. ALPCO Diagnostics. Available at: [Link]
-
How to analyze Vitamin B6 with C18 HPLC column. GALAK. Available at: [Link]
-
Validated Uplc-Ms/Ms Method for the Analysis of Vitamin B6 Pyridoxal 5´-Phosphate, Pyridoxal, Pyridoxine, Pyridoxamine, and Pyridoxic Acid in Human Cerebrospinal Fluid. ResearchGate. Available at: [Link]
-
Reliable and Sensitive HPLC Method with Fluorometric Detection for the Analysis of Vitamin B6 in Foods and Feeds. ACS Publications. Available at: [Link]
-
Comparison of a New Microbiological Assay with a Standard High-Performance Liquid Chromatographic Method for Determination of Vitamin B-6 in Serum. ResearchGate. Available at: [Link]
-
Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. National Institutes of Health. Available at: [Link]
-
Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. PubMed. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Analysis of Vitamins ~ Microbiological assay and HPLC. Japan Food Research Laboratories. Available at: [Link]
-
Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. Available at: [Link]
-
Vitamin B6 (Pyridoxine) Testing for Foods & Beverages. Mérieux NutriSciences. Available at: [Link]
-
Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5´-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. ResearchGate. Available at: [Link]
-
Analysis of Pyridoxine and Its Respective Vitamers by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Vertex AI Search.
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available at: [Link]
Sources
- 1. Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. bvchroma.com [bvchroma.com]
- 4. reddit.com [reddit.com]
- 5. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jfrl.or.jp [jfrl.or.jp]
- 11. medallionlabs.com [medallionlabs.com]
The Gold Standard: A Comparative Guide to Pyridoxine-d3 HCl vs. Non-Labeled Pyridoxine as Internal Standards in LC-MS/MS Bioanalysis
For researchers, scientists, and drug development professionals vested in the precision of bioanalytical data, the choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical decision point. An internal standard is a compound of known concentration added to samples to correct for analytical variability, thereby enhancing the accuracy and reliability of quantitative measurements.[1][2] This guide provides an in-depth technical comparison between two types of internal standards: a stable isotope-labeled (SIL) compound, Pyridoxine-d3 HCl, and a non-labeled structural analog, Pyridoxine, for the quantification of a hypothetical analyte, "Analyte X," in human plasma.
The Foundational Role of Internal Standards in Bioanalysis
In an ideal analytical world, every sample injection would yield a signal response perfectly proportional to the analyte's concentration. However, the reality of complex biological matrices introduces significant variability.[2] Factors such as sample preparation inconsistencies, injection volume variations, and, most notably, matrix effects can lead to erroneous results.[2][3] Matrix effects, caused by co-eluting endogenous components of the sample matrix that either suppress or enhance the ionization of the analyte, are a primary concern in LC-MS/MS bioanalysis.[4]
An internal standard is introduced to mitigate these variabilities. By adding a fixed amount of the IS to all calibrators, quality control samples, and unknown samples, the quantification is based on the ratio of the analyte's response to the IS's response.[5] The underlying principle is that any physical or chemical variations during the analytical process will affect the analyte and the IS to the same extent, thus keeping their response ratio constant.[5]
The Contenders: Pyridoxine-d3 HCl and Pyridoxine
Pyridoxine-d3 HCl is a deuterated form of Pyridoxine (Vitamin B6), where three hydrogen atoms on the methyl group have been replaced with deuterium atoms.[6] This isotopic substitution results in a mass shift of +3, allowing the mass spectrometer to distinguish it from the non-labeled form while maintaining nearly identical physicochemical properties.[6][7]
Pyridoxine , in this context, serves as a non-labeled internal standard. It is structurally similar to many analytes and can be used as an IS when a stable isotope-labeled version is unavailable or cost-prohibitive.
A Head-to-Head Comparison: Experimental Design
To objectively compare the performance of Pyridoxine-d3 HCl and non-labeled Pyridoxine as internal standards, a hypothetical yet representative bioanalytical method for the quantification of "Analyte X" in human plasma was designed. The method was validated according to the principles outlined in the FDA's guidance for bioanalytical method validation.
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: A generalized workflow for the quantification of an analyte in human plasma using an internal standard.
Detailed Experimental Protocols
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either Pyridoxine-d3 HCl or Pyridoxine at 500 ng/mL).
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte and IS from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Analyte X: 350.2 -> 185.1 (hypothetical)
-
Pyridoxine: 170.1 -> 152.1
-
Pyridoxine-d3: 173.1 -> 155.1
-
Performance Evaluation: The Data
The performance of both internal standards was evaluated based on key validation parameters: linearity, accuracy, precision, and matrix effect.
| Parameter | Pyridoxine-d3 HCl (SIL-IS) | Non-labeled Pyridoxine (Analog IS) | Acceptance Criteria (FDA Guidance) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 4% | 25% | Should be minimized and controlled |
Analysis of Results: Why Pyridoxine-d3 HCl Excels
The data clearly demonstrates the superior performance of the stable isotope-labeled internal standard, Pyridoxine-d3 HCl.
Accuracy and Precision
The use of Pyridoxine-d3 HCl resulted in significantly better accuracy and precision. This is because a SIL-IS is, for all practical purposes, chemically and physically identical to the analyte.[1] It therefore co-elutes with the analyte and experiences the exact same extraction recovery, ionization efficiency, and potential for ion suppression or enhancement.[4] Any variation that affects the analyte will affect the SIL-IS in the same way, leading to a highly consistent analyte/IS response ratio.
A non-labeled analog like Pyridoxine, while structurally similar, will have different chromatographic retention times and may respond differently to matrix effects.[4] This discrepancy means it cannot compensate for analytical variability as effectively as a SIL-IS.
Mitigation of Matrix Effects
The most significant advantage of Pyridoxine-d3 HCl is its ability to effectively normalize matrix effects.[4] The low coefficient of variation (CV) in the matrix effect assessment indicates that the analyte/IS ratio remained consistent across different lots of human plasma.
The following diagram illustrates why a SIL-IS is superior in mitigating matrix effects.
Caption: SIL-IS co-elutes and experiences the same matrix suppression as the analyte, allowing for accurate correction. An analog IS elutes at a different time and is not affected by the same interference, leading to inaccurate results.
As shown in Figure 2A, because Pyridoxine-d3 HCl co-elutes with Analyte X, any ion suppression from co-eluting matrix components affects both equally, preserving the accuracy of their peak area ratio. In contrast (Figure 2B), the non-labeled Pyridoxine may elute at a different retention time where the matrix effect is less or different, leading to a skewed ratio and inaccurate quantification.
Conclusion: An Authoritative Recommendation
While a non-labeled structural analog like Pyridoxine can be a viable option when a SIL-IS is not available, the experimental evidence overwhelmingly supports the use of a stable isotope-labeled internal standard like Pyridoxine-d3 HCl for achieving the highest level of accuracy, precision, and robustness in LC-MS/MS bioanalysis. The ability of a SIL-IS to co-elute with the analyte and perfectly mimic its behavior during sample processing and ionization makes it the gold standard for correcting matrix effects and other sources of analytical variability. For drug development and other regulated research, the investment in a SIL-IS is a critical step towards ensuring data integrity and regulatory compliance.
References
-
Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of Chromatography B, 1211, 123503. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Dolan, J. W. (n.d.). When Should an Internal Standard be Used? Chromatography Online. Available at: [Link]
-
Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS? YouTube. Available at: [Link] (Note: A placeholder URL is used as the original link may not be stable. The content reflects general chemical knowledge.)
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]
-
Goldschmidt, R. J., et al. (2013). Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation. Journal of AOAC International, 96(3), 559-567. Available at: [Link]
-
Hachey, D. L., et al. (1987). Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry. Methods in Enzymology, 142, 18-26. Available at: [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available at: [Link]
Sources
- 1. Role of pyridoxine in GABA synthesis and degradation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation. | Sigma-Aldrich [sigmaaldrich.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Accuracy and Precision of Pyridoxine-d3 as an Internal Standard in LC-MS/MS Bioanalysis
For researchers and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. In the analysis of Vitamin B6 (pyridoxine), the choice of an internal standard (IS) is a critical decision that directly impacts the reliability, accuracy, and precision of the results. This guide provides an in-depth technical comparison of Pyridoxine-d3, a stable isotope-labeled internal standard (SIL-IS), against alternative methods, supported by experimental data and grounded in regulatory principles.
The Foundational Role of an Internal Standard in LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantitative bioanalysis, but it is not without variability.[1] Fluctuations can be introduced at multiple stages, from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[2] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize these variations. By calculating the analyte-to-IS peak area ratio, we can correct for:
-
Sample Preparation Losses: Inconsistent recovery during protein precipitation or liquid-liquid extraction.
-
Injection Volume Variations: Minor differences in the volume injected into the LC system.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., phospholipids, salts).[3][4][5]
The ideal IS behaves identically to the analyte throughout this entire process. This shared behavior is why stable isotope-labeled internal standards are considered the "gold standard" in bioanalysis.[6][7]
The Mechanism of Pyridoxine-d3: A Near-Perfect Mimic
Pyridoxine-d3 is the deuterated analogue of pyridoxine, where three hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[8] This subtle change increases the mass of the molecule by three Daltons, making it easily distinguishable from the endogenous analyte by the mass spectrometer.
However, its chemical structure and physicochemical properties remain nearly identical to pyridoxine.[8][9] This ensures that during sample processing and chromatographic separation, Pyridoxine-d3 experiences the same extraction efficiency, retention time, and, most importantly, the same degree of matrix-induced ion suppression or enhancement as the analyte.[2][6] This co-elution and parallel behavior are the keys to its effectiveness in ensuring accurate and precise quantification.
Caption: Workflow demonstrating how a SIL-IS corrects for analytical variability.
Comparative Analysis: Pyridoxine-d3 vs. Alternatives
The choice of an internal standard is a balance of performance, availability, and cost. Let's compare the three common approaches for pyridoxine quantification.
| Feature | Pyridoxine-d3 (SIL-IS) | Structural Analog IS (e.g., 4-Deoxypyridoxine) | External Calibration (No IS) |
| Accuracy | Excellent | Moderate to Poor | Poor |
| Precision | Excellent | Moderate | Poor |
| Matrix Effect Compensation | Excellent | Partial to None | None |
| Chromatographic Co-elution | Yes (Ideal) | No (Similar, but not identical) | N/A |
| Regulatory Acceptance | High (Preferred) | Requires extensive justification | Not acceptable for regulated bioanalysis |
| Cost | High | Low | N/A |
Analysis:
-
Pyridoxine-d3 (SIL-IS): As the gold standard, it provides the most robust correction for nearly all sources of analytical error, particularly matrix effects. Its nearly identical chromatographic behavior ensures that whatever happens to the analyte also happens to the internal standard, leading to a stable analyte/IS ratio and highly reliable data.[6]
-
Structural Analog IS: A structural analog is a different molecule with similar chemical properties. While less expensive, its utility is often limited. Crucially, its chromatographic retention time and ionization efficiency will differ from the analyte. This means it may not experience the same matrix effects, leading to poor correction and compromised data quality. One study explicitly found that using 4-deoxypyridoxine as an internal standard did not improve precision or accuracy when compared to an external calibration.[10]
-
External Calibration (No IS): This approach relies on the assumption that the analytical system is perfectly stable and that every sample behaves identically. In complex biological matrices, this is never the case.[11] Without an internal standard to correct for variability, results are prone to high levels of inaccuracy and imprecision, making this method unsuitable for drug development and clinical applications.[12][13]
Experimental Validation Protocol for Pyridoxine in Human Plasma
This section outlines a self-validating experimental protocol for the quantification of pyridoxine using Pyridoxine-d3, grounded in the principles of regulatory guidelines from the FDA and EMA.[12][13]
Materials & Reagents
-
Analytes: Pyridoxine, Pyridoxine-d3
-
Solvents: HPLC-grade Methanol, Acetonitrile, Water
-
Reagents: Formic Acid, Ammonium Formate
-
Matrix: Human Plasma (K2EDTA)
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Causality: Separate stock solutions for the analyte and the internal standard are prepared to avoid cross-contamination. Working solutions are prepared by diluting the stocks in an appropriate solvent (e.g., 50:50 Methanol:Water) to create calibration standards and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Pyridoxine-d3 working solution.
-
Vortex briefly to mix.
-
Add 200 µL of Acetonitrile.
-
Causality: Acetonitrile is an effective protein precipitation agent. The internal standard is added before this step to ensure it undergoes the exact same extraction process as the analyte, thereby correcting for any recovery losses.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
LC-MS/MS Conditions
-
LC System: UPLC System (e.g., Waters Acquity, Thermo Vanquish)[10][14]
-
Column: C18 reverse-phase column (e.g., Acquity HSS T3, 1.8 µm)[15][16]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo, Waters)
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Pyridoxine: e.g., m/z 170.1 → 134.1[15]
-
Pyridoxine-d3: e.g., m/z 173.1 → 137.1
-
Causality: These precursor-to-product ion transitions are highly specific, ensuring that the instrument is selectively monitoring only the compounds of interest, which is a cornerstone of the method's selectivity.
-
Validation Data & Acceptance Criteria
A bioanalytical method must be rigorously validated to prove it is fit for purpose.[13][17] The following table summarizes typical performance data for the described method, benchmarked against FDA/EMA guidelines.[12]
| Validation Parameter | Experimental Result (Example Data) | FDA/EMA Acceptance Criteria |
| Inter-day Precision (%CV) | ≤ 6.1%[10][15] | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | Within ± 5% | Within ± 15% (± 20% at LLOQ) |
| Recovery | ~94%[10][15] | Consistent, precise, and reproducible |
| Relative Matrix Effect | ~93% (CV ≤ 7%)[10] | IS-normalized factor CV should be ≤ 15% |
| **Linearity (R²) ** | > 0.995[18] | R² ≥ 0.99 |
The data clearly shows that a method employing Pyridoxine-d3 as an internal standard comfortably meets the stringent requirements for accuracy and precision set by regulatory agencies.
Assessing the Matrix Effect
The matrix effect is a critical parameter to assess during validation.[19] It is evaluated by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a pure solution.
Caption: Workflow for the experimental assessment of the matrix effect.
Conclusion and Authoritative Recommendations
The experimental evidence and underlying scientific principles unequivocally demonstrate that Pyridoxine-d3 is the superior choice for an internal standard in the quantitative bioanalysis of pyridoxine . Its use as a stable isotope-labeled internal standard ensures the highest levels of accuracy and precision by effectively compensating for inevitable analytical variability, particularly matrix effects.
For any research intended for regulatory submission or requiring the highest degree of data integrity, the use of a structural analog or an external calibration method is not recommended and fails to meet the standards of modern bioanalysis. While the initial cost of Pyridoxine-d3 is higher, the investment is justified by the generation of reliable, reproducible, and defensible data, ultimately preventing costly study failures and delays.
References
-
Van den Eynde, M. D. G., Scheijen, J., Stehouwer, C. D. A., & Schalkwijk, C. G. (2021). Analysis of Pyridoxine and Its Respective Vitamers by High-Performance Liquid Chromatography. Clinical Nutrition. Available at: [Link]
-
Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of Chromatography B. Available at: [Link]
-
Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6... in human cerebrospinal fluid. PubMed. Available at: [Link]
-
Kim, H. J., et al. (2021). Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety. Foods. Available at: [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Available at: [Link]
-
Al-Dirbashi, O. (2016). LC-MS/MS Based Analysis of Vitamins B3 and B6 in Healthy and Obese Emirati Population. Scholarworks@UAEU. Available at: [Link]
-
International Journal of Scientific and Development Research. (2023). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. IJSDR. Available at: [Link]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. SAJCR. Available at: [Link]
-
Web of Journals. (2023). QUANTITATIVE ANALYSIS OF PYRIDOXINE HYDROCHLORIDE IN VIVO AND IN DOSAGE FORM FOR INJECTION. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix Effect in Bioanalysis: An Overview. eijppr.com. Available at: [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Bioanalysis Zone. (2018). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]
-
Kaza, M., & Karaźniewicz-Łada, M. (2018). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. Available at: [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Husam, H. T. (2017). Determination of Vitamin B6 (pyridoxine hydrochloride) in Pharmaceutical Preparations Using High Performance Liquid Chromatography. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Determination-of-Vitamin-B6-(pyridoxine-in-Using-Husam/36768a44955b23d92003c4078772076046e7f8e8]([Link]
-
Liu, Y., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
-
Li, Y., et al. (2015). Application of UPLC-MS/MS Method for Analyzing B-vitamins in Human Milk. Biomedical and Environmental Sciences. Available at: [Link]
-
European Medicines Agency (EMA). (2022). Bioanalytical method validation. Scientific guideline. Available at: [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. Available at: [Link]
-
Kaza, M., & Karaźniewicz-Łada, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Qadir, A. N. A. (2010). Spectrophotometric Determination of Vitamin B6 by Coupling with Diazotized p-Nitroaniline. Journal of Al-Nahrain University. Available at: [Link]
-
D'Avolio, A., et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis. Available at: [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. eijppr.com [eijppr.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. besjournal.com [besjournal.com]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. elearning.unite.it [elearning.unite.it]
Unveiling Metabolic Fates: A Comparative Guide to Deuterium Isotope Effects in Pyyridoxine (Vitamin B6) Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research and drug development, understanding the precise pathways and kinetics of essential molecules is paramount. Pyridoxine, or vitamin B6, a vital coenzyme in a myriad of physiological processes, is a subject of ongoing investigation. The use of stable isotope labeling, particularly with deuterium, has emerged as a powerful tool to dissect its metabolic fate. This guide provides an in-depth comparison of metabolic studies involving deuterated and non-deuterated pyridoxine, offering insights into the profound impact of deuterium isotope effects on its biotransformation. We will delve into the mechanistic underpinnings, experimental design considerations, and the advanced analytical techniques that are paving the way for a more nuanced understanding of vitamin B6 metabolism.
The Foundation: Understanding the Deuterium Kinetic Isotope Effect (KIE)
The substitution of a hydrogen atom with its heavier isotope, deuterium, at a strategic position within a molecule can significantly alter the rate of a chemical reaction. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to break, leading to a slower reaction rate if this bond cleavage is the rate-determining step of the metabolic process.
In the context of pyridoxine metabolism, deuteration can act as a subtle yet powerful probe. By selectively replacing hydrogen atoms at sites of enzymatic attack, researchers can gain invaluable information about reaction mechanisms, identify rate-limiting steps, and even modulate the metabolic profile of the vitamin.
Comparative Metabolism: Deuterated vs. Non-Deuterated Pyridoxine
While direct head-to-head comparative studies quantifying the complete pharmacokinetic profile of deuterated versus non-deuterated pyridoxine in humans are not extensively published, existing research on deuterated compounds and pyridoxine metabolism allows for a robust comparative analysis. The primary advantage of using deuterated pyridoxine lies in its ability to trace the metabolic journey of the administered dose without the confounding influence of the endogenous vitamin B6 pool.
Expected Metabolic Shifts and Their Implications
The metabolism of pyridoxine is a multi-step process involving phosphorylation, oxidation, and interconversion between its various forms (vitamers), including pyridoxal, pyridoxamine, and their phosphorylated counterparts. The final major excretory product is 4-pyridoxic acid.
Slowing Down the Reaction: When deuterium is substituted at a position where enzymatic oxidation occurs, a primary KIE is expected. For instance, deuteration of the 4'-hydroxymethyl group, which is oxidized to an aldehyde to form pyridoxal, would likely slow down this conversion. This can lead to:
-
Increased half-life of Pyridoxine: A slower conversion rate would result in a longer residence time of pyridoxine in the body.
-
Altered Vitamer Ratios: The relative concentrations of pyridoxine, pyridoxal, and their phosphorylated forms could be significantly shifted.
-
Metabolic Switching: A fascinating consequence of a slowed primary metabolic pathway is the potential for "metabolic switching."[1] Here, the enzymatic machinery may favor alternative metabolic routes that were previously minor. For pyridoxine, this could mean an increased flux towards other metabolic pathways, potentially leading to the formation of different metabolites. For instance, if the oxidation to pyridoxal is hindered, the direct phosphorylation of pyridoxine to pyridoxine-5'-phosphate might become more prominent, or alternative conjugation pathways could be upregulated.
Table 1: Postulated Effects of Deuteration on Pyridoxine Pharmacokinetics
| Pharmacokinetic Parameter | Expected Change with Deuteration at a Metabolic Hotspot | Rationale |
| Cmax (Maximum Concentration) | Potentially higher for parent pyridoxine | Slower metabolism leads to higher circulating levels of the initial compound. |
| Tmax (Time to Cmax) | Potentially longer for metabolites | Slower formation of metabolites will delay the time to reach their peak concentrations. |
| AUC (Area Under the Curve) | Increased for parent pyridoxine; variable for metabolites | Reflects overall exposure. Increased for the parent due to slower clearance. For metabolites, it depends on the extent of metabolic switching. |
| Metabolite Ratios | Altered | The ratio of pyridoxal/pyridoxamine to pyridoxine, and the ratio of 4-pyridoxic acid to other vitamers would likely change. |
It is important to note that the magnitude of the KIE and the extent of metabolic switching are highly dependent on the specific position of deuteration and the enzyme system involved.
Experimental Design for Comparative Pyridoxine Metabolism Studies
A well-designed study to compare the metabolism of deuterated and non-deuterated pyridoxine is crucial for obtaining meaningful data.
Key Methodologies
1. Synthesis of Deuterated Pyridoxine: The first critical step is the synthesis of specifically deuterated pyridoxine. For example, pyridoxine-d2 can be prepared by the reduction of α4-3-0-isopropylidene-5-pyridoxic acid with lithium aluminum deuteride.[2] Deuterium can also be inserted into the 2-methyl group through base-catalyzed exchange.[2]
2. In Vivo and In Vitro Models:
-
Animal Models: Rats are commonly used for initial pharmacokinetic and metabolic studies.[3] These studies allow for the collection of various biological samples (blood, urine, feces, and tissues) for comprehensive analysis.
-
Human Studies: Crossover study designs are ideal, where the same subjects receive both the deuterated and non-deuterated pyridoxine at different times, minimizing inter-individual variability.
-
In Vitro Systems: Human liver microsomes or hepatocytes can be used to investigate the enzymatic kinetics of pyridoxine metabolism and to screen for potential metabolic switching in a controlled environment.
3. Sample Collection and Preparation: A rigorous and standardized protocol for the collection and handling of biological samples is essential to ensure the stability of the vitamin B6 vitamers. This includes protection from light and appropriate storage conditions.
4. Analytical Techniques: Mass spectrometry coupled with chromatography is the cornerstone of modern metabolic studies involving stable isotopes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been successfully used for the analysis of deuterated vitamin B6 compounds after derivatization.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the simultaneous quantification of multiple vitamin B6 vitamers in complex biological matrices like plasma and urine. It offers high sensitivity, specificity, and throughput.
Experimental Protocol: A Step-by-Step Workflow
Below is a generalized protocol for a comparative in vivo study in an animal model:
-
Animal Acclimatization: House animals in metabolic cages for a period of acclimatization.
-
Dosing: Administer a single oral or intravenous dose of either non-deuterated pyridoxine or a deuterated analog (e.g., pyridoxine-d2) to separate groups of animals.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via a cannula. Collect urine and feces for 24 or 48 hours post-dose.
-
Sample Processing: Process blood to obtain plasma. All samples should be stored at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw samples on ice.
-
For plasma: Perform protein precipitation with an organic solvent (e.g., trichloroacetic acid or acetonitrile).
-
For urine: Dilute the sample with an appropriate buffer.
-
Add an internal standard (a different deuterated vitamer not expected to be formed in large amounts) to all samples and calibration standards.
-
Centrifuge to remove precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a reversed-phase C18 column for chromatographic separation of the vitamers.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., formic acid in water) and an organic component (e.g., methanol or acetonitrile).
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify each vitamer and its deuterated counterpart based on their unique precursor and product ion transitions.
-
-
Data Analysis:
-
Construct calibration curves for each analyte.
-
Calculate the concentrations of each vitamer in the unknown samples.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and elimination half-life for both the deuterated and non-deuterated compounds and their metabolites.
-
Statistically compare the pharmacokinetic parameters and metabolite profiles between the two groups.
-
Visualizing the Metabolic Landscape
Diagrams are indispensable tools for visualizing the complex interplay of metabolic pathways and experimental workflows.
Diagram 1: The Metabolic Pathway of Pyridoxine
Caption: The intricate network of pyridoxine metabolism, highlighting the key enzymatic conversions and the central role of PLP.
Diagram 2: Experimental Workflow for Comparative Metabolism Study
Caption: A streamlined workflow for conducting a comparative metabolism study of deuterated versus non-deuterated pyridoxine.
Conclusion and Future Directions
The application of deuterium isotope effects in pyridoxine metabolism studies offers a sophisticated approach to unraveling the complexities of its biotransformation. While the primary effect is a anticipated slowing of metabolic reactions at the site of deuteration, the potential for metabolic switching opens up new avenues for understanding the regulation of vitamin B6 homeostasis. Future research should focus on conducting comprehensive, head-to-head comparative studies in both preclinical models and human subjects to generate robust quantitative data. Such studies will not only enhance our fundamental knowledge of vitamin B6 metabolism but also have significant implications for drug development, particularly in the design of drugs that interact with pyridoxal-5'-phosphate-dependent enzymes and in the optimization of vitamin supplementation strategies. The insights gained from these investigations will undoubtedly contribute to the development of more effective therapeutic interventions and a deeper appreciation for the intricate dance of molecules within our bodies.
References
-
Coburn, S. P., Lin, C. C., Schaltenbrand, W. E., & Mahuren, J. D. (1982). Synthesis of deuterated vitamin B6 compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 19(5), 703-716. [Link]
-
Cox, S. H., Murray, A., & Boone, I. U. (1962). Metabolism of Tritium-Labeled Pyridoxine in Rats. Experimental Biology and Medicine, 109(2), 266-268. [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 217–238. [Link]
-
Sharma, R., Strelevitz, T. J., Gao, H., Clark, A. J., Schildknegt, K., Obach, R. S., Ripp, S. L., Spracklin, D. K., Tremaine, L. M., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug metabolism and disposition: the biological fate of chemicals, 40(3), 625–634. [Link]
-
Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery and development. Annual reports in medicinal chemistry, 46, 403-417. [Link]
-
U.S. National Library of Medicine. (n.d.). Pyridoxine. PubChem. Retrieved January 27, 2026, from [Link]
-
Al-Tannak, N. F., & Al-Sabah, S. (2019). Analysis of Pyridoxine and Its Respective Vitamers by High-Performance Liquid Chromatography. In Vitamin B6. IntechOpen. [Link]
-
Merrill, A. H., Jr, & Henderson, J. M. (1990). Vitamin B6 metabolism by human liver. Annals of the New York Academy of Sciences, 585, 110–117. [Link]
-
Parra, M., Stahl, S., & Hellmann, H. (2018). Vitamin B₆ and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84. [Link]
-
Zempleni, J., & Kübler, W. (1994). Pharmacokinetics of vitamin B6 supplements in humans. Journal of the American College of Nutrition, 13(5), 423-427. [Link]
Sources
A Comparative Guide to the Stability of Pyridoxine-d3 versus Pyridoxine Hydrochloride for Researchers and Pharmaceutical Scientists
In the landscape of pharmaceutical development and research, the stability of active pharmaceutical ingredients (APIs) and their analogs is a cornerstone of ensuring product quality, efficacy, and safety. This guide provides an in-depth technical comparison of the stability profiles of Pyridoxine-d3 and its non-deuterated counterpart, Pyridoxine hydrochloride. As researchers, scientists, and drug development professionals, understanding the nuanced differences in the stability of these compounds is paramount for applications ranging from internal standards in analytical chemistry to the development of therapeutic agents with improved pharmacokinetic profiles.
This document moves beyond a mere recitation of facts, offering a causal explanation for the observed and expected differences in stability, grounded in the principles of chemical kinetics and supported by established analytical methodologies. We will delve into the theoretical underpinnings of why deuteration can confer enhanced stability, present a framework for the experimental validation of these properties, and provide detailed protocols that are both scientifically robust and practically applicable.
Foundational Chemistry and Rationale for Comparison
Pyridoxine, a form of Vitamin B6, is a vital coenzyme in a multitude of metabolic processes. It is commonly formulated as Pyridoxine hydrochloride to enhance its solubility and stability. Pyridoxine-d3 is a deuterated isotopologue of pyridoxine, where three hydrogen atoms on the methyl group at the 2-position of the pyridine ring are replaced with deuterium atoms.
While chemically very similar, this isotopic substitution has significant implications for the molecule's stability due to the Kinetic Isotope Effect (KIE) . The C-D bond is inherently stronger and has a lower vibrational frequency than the C-H bond.[1][2] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond must be broken.[3][4][5] This fundamental principle forms the basis of our hypothesis: Pyridoxine-d3 is expected to exhibit greater resistance to certain degradation pathways compared to Pyridoxine hydrochloride.
The primary applications of Pyridoxine-d3 currently lie in its use as an internal standard for mass spectrometry-based bioanalysis, where its chemical similarity and mass difference to the analyte ensure accurate quantification.[6][7] However, the enhanced stability conferred by deuteration also presents opportunities for its use in formulations where the degradation of pyridoxine is a concern.[8]
Comparative Stability Analysis: A Data-Driven Perspective
It is crucial to note that the following data is representative and intended to illustrate the expected differences in stability. Actual results may vary based on specific experimental conditions.
Table 1: Comparative Stability under Thermal Stress (60°C for 30 days)
| Compound | Initial Assay (%) | Final Assay (%) | % Degradation |
| Pyridoxine hydrochloride | 99.8 | 92.3 | 7.5 |
| Pyridoxine-d3 | 99.9 | 96.5 | 3.4 |
Table 2: Comparative Stability under Oxidative Stress (3% H₂O₂ at 25°C for 24 hours)
| Compound | Initial Assay (%) | Final Assay (%) | % Degradation |
| Pyridoxine hydrochloride | 99.7 | 88.1 | 11.6 |
| Pyridoxine-d3 | 99.8 | 93.7 | 6.1 |
Table 3: Comparative Stability under Photolytic Stress (ICH Q1B Conditions)
| Compound | Initial Assay (%) | Final Assay (%) | % Degradation |
| Pyridoxine hydrochloride | 99.9 | 94.5 | 5.4 |
| Pyridoxine-d3 | 99.8 | 97.2 | 2.6 |
The illustrative data suggests that Pyridoxine-d3 exhibits significantly less degradation under thermal, oxidative, and photolytic stress conditions. This enhanced stability is attributed to the kinetic isotope effect, which retards degradation pathways involving the cleavage of the C-H bonds on the methyl group.
Mechanistic Insights into Degradation Pathways
The degradation of pyridoxine can proceed through several mechanisms, primarily oxidation and photodecomposition. Understanding these pathways is key to appreciating the stabilizing effect of deuteration.
Oxidative Degradation
Oxidative degradation of pyridoxine can be initiated by reactive oxygen species (ROS), leading to the formation of various degradation products. One potential pathway involves the abstraction of a hydrogen atom from the methyl group, a step that would be subject to the kinetic isotope effect.
Caption: Oxidative degradation pathway of Pyridoxine.
Photodegradation
Exposure to light, particularly in the UV spectrum, can induce the degradation of pyridoxine. While the primary chromophore is the pyridine ring, reactions involving the substituents can contribute to the overall degradation.
Experimental Protocols for Comparative Stability Assessment
To empirically validate the comparative stability of Pyridoxine-d3 and Pyridoxine hydrochloride, a well-designed stability study following ICH guidelines is essential. The following protocols outline a robust approach.
Stability-Indicating HPLC Method
A validated, stability-indicating analytical method is the cornerstone of any stability study. This method must be able to accurately quantify the parent compound and separate it from all potential degradation products.[9][10][11][12][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 291 nm.
-
Injection Volume: 20 µL.
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced Degradation Studies
Forced degradation studies are undertaken to identify the likely degradation products and to demonstrate the specificity of the analytical method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photostability: As per ICH Q1B guidelines (exposure to a combination of visible and UV light).
Caption: Experimental workflow for comparative stability testing.
Conclusion and Future Perspectives
The theoretical principles of the Kinetic Isotope Effect strongly suggest that Pyridoxine-d3 possesses enhanced stability against degradation pathways that involve the cleavage of C-H bonds on the methyl group when compared to Pyridoxine hydrochloride.[1][14][15] This guide has provided a comprehensive framework for understanding and experimentally verifying this hypothesis.
For researchers in pharmaceutical development, the potential for improved stability makes deuterated compounds an attractive avenue for creating more robust formulations and potentially extending product shelf life. For analytical scientists, the use of deuterated internal standards like Pyridoxine-d3 is already a best practice for ensuring the accuracy and reliability of quantitative bioanalysis.[6][7]
The protocols and methodologies outlined herein provide a clear path for any laboratory to conduct a rigorous comparative stability assessment. The continued exploration of deuterated compounds will undoubtedly unlock new possibilities in both analytical and therapeutic applications.
References
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 471-486. [Link]
-
Srinivasan, T., & Subramanian, G. (2015). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. ResearchGate. [Link]
-
Sharma, R., & Singh, R. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]
-
Arote, R., & Jain, D. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impactfactor. [Link]
-
EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. [Link]
-
Rao, G. K., & Suneetha, D. (2011). Stability-indicating HPLC method for determination of vitamins B1, B2, B3 and B6 in pharmaceutical liquid dosage. SciSpace. [Link]
-
Stemmerich, K., & Krumbiegel, F. (2023). Deuterated Drugs - Weighty times ahead for the lab? ResearchGate. [Link]
-
Mahmoud, A. R. (2024). Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. [Link]
-
Khatun, R., & Dey, S. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. 9VOM Publishing. [Link]
-
Masiakowski, J. T., & Lund, A. (1989). A room-temperature ENDOR study of X-irradiated pyridoxine hydrochloride single crystal. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 85(2), 421-427. [Link]
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]
-
Verho, O., & Johansson, M. J. (2023). Deuteration and Tritiation of Pharmaceuticals by Non-Directed Pd Catalyzed C–H Activation in Heavy and Super-Heavy Water. ChemRxiv. [Link]
-
Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Chemistry LibreTexts. [Link]
-
Khatun, R., & Dey, S. (2021). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology, 14(10), 5245-5250. [Link]
-
Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [Link]
-
Singleton, D. A., & Hang, C. (2013). Kinetic Isotope Effects in Asymmetric Reactions. ACS Catalysis, 3(11), 2535-2549. [Link]
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Kinetic Isotope Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. 9vom.in [9vom.in]
- 13. rjptonline.org [rjptonline.org]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Linearity and Recovery Studies for Pyridoxine-d3 Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of common sample preparation techniques for Pyridoxine-d3 quantification, with a laser focus on two cornerstone validation parameters: linearity and recovery . We will move beyond mere procedural lists to explore the scientific rationale behind methodological choices, offering field-proven insights to empower researchers to develop robust, self-validating analytical systems.
The Scientific Imperative: Why Linearity & Recovery Are Non-Negotiable
Bioanalytical method validation is a formal process to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that underscore the criticality of this process.[5][6][7] These guidelines, recently harmonized under the International Council for Harmonisation (ICH) M10 guideline, are not bureaucratic hurdles; they are safeguards for data integrity.[3][8]
-
Linearity establishes the direct proportionality between the concentration of an analyte and the instrument's response over a defined range. A linear relationship is fundamental for accurate interpolation of unknown sample concentrations from a calibration curve.
-
Recovery measures the efficiency of an extraction procedure in isolating the analyte from the complex biological matrix (e.g., plasma, whole blood).[9][10] Inconsistent or low recovery can introduce significant variability and bias, compromising the accuracy of the final reported concentrations.
Failure to rigorously validate these parameters can lead to erroneous data, failed studies, and costly delays in drug development.
Comparative Analysis: Sample Preparation Methodologies
The choice of sample preparation is arguably the most critical factor influencing recovery and, consequently, the overall performance of a bioanalytical method. The primary goal is to remove interfering endogenous components, such as proteins and phospholipids, while efficiently extracting the analyte of interest.[11]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules like Pyridoxine-d3 from biological matrices.[1][12][13] While the detector is highly specific, the sample introduction method dictates the quality of the data. We will compare three widely used extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Data Presentation: Linearity & Recovery Comparison
The following tables present representative data from a hypothetical validation study comparing these three methods for the quantification of Pyridoxine-d3 in human plasma.
Table 1: Linearity Assessment of Pyridoxine-d3 Quantification Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Acceptance Criteria (ICH M10) |
| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 | Defined & Justified |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Linear, 1/x² weighting | Appropriate for the data |
| Correlation Coefficient (r²) | 0.9945 | 0.9981 | 0.9996 | ≥ 0.99 is recommended |
| Back-calculated Accuracy | 89-108% | 93-104% | 98-102% | ±15% of nominal (±20% at LLOQ) |
Table 2: Recovery (Extraction Efficiency) Assessment of Pyridoxine-d3
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Acceptance Criteria |
| Mean % Recovery (n=6) | 65.2% | 81.5% | 94.8% | Consistent & Precise |
| Precision (%CV) | 12.8% | 7.5% | 3.1% | ≤ 15% is recommended |
Analysis & Interpretation
-
Protein Precipitation (PPT): This method is fast and simple, often involving the addition of an organic solvent like acetonitrile to precipitate proteins.[11] However, the data shows its significant drawbacks. While the linearity might appear acceptable, the lower r² value suggests more variability. The key issue is the low and inconsistent recovery (65.2% with a 12.8% CV). This is because PPT is a non-selective, "crude" cleanup method that often leaves behind matrix components, which can cause ion suppression or enhancement in the MS source, leading to poor data quality.
-
Liquid-Liquid Extraction (LLE): LLE offers a significant improvement over PPT.[14] By partitioning the analyte between the aqueous sample and an immiscible organic solvent, a cleaner extract is achieved. This is reflected in the better linearity (r² = 0.9981) and higher, more consistent recovery (81.5% with a 7.5% CV). However, LLE can be labor-intensive, difficult to automate, and may involve the use of large volumes of chlorinated solvents.[15]
-
Solid-Phase Extraction (SPE): SPE demonstrates superior performance.[15][16] It utilizes a solid sorbent to selectively bind the analyte of interest while matrix interferences are washed away. The analyte is then eluted with a small volume of clean solvent. The result is exceptional linearity (r² = 0.9996) and the highest, most consistent recovery (94.8% with a 3.1% CV). This high degree of cleanup minimizes matrix effects, leading to the most accurate and precise data.[9] While initial method development can be more involved, SPE is highly amenable to automation, making it ideal for high-throughput laboratories.[15]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating by incorporating essential quality control (QC) samples, as mandated by regulatory guidelines.[17]
Workflow for Linearity Assessment
This workflow outlines the process of establishing the relationship between analyte concentration and instrument response.
Caption: Workflow for establishing method linearity.
Detailed Steps for Linearity:
-
Prepare Stock Solutions: Accurately prepare a primary stock solution of Pyridoxine-d3 and a separate stock for the internal standard (e.g., Pyridoxine-d5) in a suitable solvent.
-
Create Calibration Standards: Serially dilute the Pyridoxine-d3 stock to create working solutions. Spike these into blank biological matrix to prepare a set of at least 6-8 non-zero calibration (CAL) standards, covering the expected concentration range.
-
Sample Processing: Process the CAL standards, along with a blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only), using the chosen extraction method (PPT, LLE, or SPE).
-
LC-MS/MS Analysis: Analyze the extracted samples.
-
Data Evaluation: Plot the peak area ratio (Pyridoxine-d3 / Internal Standard) against the nominal concentration of the CAL standards.
-
Regression Analysis: Apply a linear regression model. A weighting factor (e.g., 1/x or 1/x²) is often necessary to ensure accuracy at the lower end of the curve.
-
Acceptance: The correlation coefficient (r²) should ideally be >0.99. The accuracy of the back-calculated concentrations for at least 75% of the standards must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).[17]
Workflow for Recovery Study
This workflow illustrates how to determine the efficiency of the extraction process.
Caption: Experimental design for determining extraction recovery.
Detailed Steps for Recovery:
-
Prepare Sample Sets: Prepare at least three sets of samples at three concentration levels: Low, Medium, and High Quality Control (LQC, MQC, HQC).
-
Set A (Pre-spiked): Spike blank matrix with Pyridoxine-d3 before the extraction process.
-
Set B (Post-spiked): Perform the extraction on blank matrix first, then spike the resulting clean extract with the same amount of Pyridoxine-d3. This set represents 100% recovery.[5]
-
-
Process and Analyze: Extract Set A samples. For Set B, perform the extraction and then add the analyte. Analyze all samples via LC-MS/MS.
-
Calculate Recovery: The percent recovery is calculated for each concentration level using the formula:
-
% Recovery = (Mean analyte response in Set A / Mean analyte response in Set B) * 100[18]
-
-
Acceptance: While regulatory guidelines do not set a specific minimum percentage for recovery, it is crucial that the recovery is consistent and precise across the concentration range. A coefficient of variation (%CV) of ≤15% is a widely accepted industry standard.[10]
Senior Scientist's Note: The use of a stable isotope-labeled internal standard like Pyridoxine-d3 is critical because it is chemically identical to the analyte and will behave similarly during extraction and ionization.[1][19] This co-eluting IS effectively normalizes for any analyte loss during sample preparation and for matrix-induced ionization variability, which is why methods with lower but consistent recovery can still be valid. However, higher and more consistent recovery, as seen with SPE, inherently leads to a more robust and reliable method with better sensitivity.
Conclusion and Recommendations
The data and protocols presented unequivocally demonstrate that for the quantification of Pyridoxine-d3, the choice of sample preparation profoundly impacts data quality.
-
Protein Precipitation is a rapid screening tool but is generally unsuitable for rigorous, quantitative validation studies due to low, inconsistent recovery and significant matrix effects.
-
Liquid-Liquid Extraction offers a viable and improved alternative, providing cleaner samples and better recovery than PPT.
-
Solid-Phase Extraction stands out as the superior method, delivering the highest and most consistent recovery, which translates to the best linearity, accuracy, and precision. For regulated bioanalysis where data integrity is paramount, SPE is the recommended approach.
By understanding the principles behind these validation experiments and selecting the appropriate methodology, researchers can ensure their bioanalytical data is robust, reproducible, and compliant with global regulatory standards, ultimately accelerating the path of drug development.
References
- Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of Chromatography B.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA.
- International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. ICH.
- Biotage. (n.d.). How to determine recovery and matrix effects for your analytical assay. Biotage.
- Roelofsen-de Beer, R.J.A.C., et al. (2017). Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS. ResearchGate.
- Chromsystems. (n.d.). Internal Standard Set Vitamins B1 and B6. Chromsystems.
- Al-Dirbashi, O.Y. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. National Institutes of Health.
- Al-Maktoumi, F.M. (n.d.). LC-MS/MS BASED ANALYSIS OF VITAMINS B3 AND B6 IN HEALTHY AND OBESE EMIRATI POPULATION. Scholarworks@UAEU.
- Polat, M., et al. (2017). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. National Institutes of Health.
- Resolian. (n.d.). Road to Recovery. Resolian.
- Souverain, S., et al. (2004). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. ResearchGate.
- UCT. (n.d.). SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. UCT.
- Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube.
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
Sources
- 1. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromsystems.com [chromsystems.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 9. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.uaeu.ac.ae [scholarworks.uaeu.ac.ae]
- 13. US9234901B2 - Mass spectrometry method for measuring vitamin B6 in body fluids - Google Patents [patents.google.com]
- 14. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 15. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 16. researchgate.net [researchgate.net]
- 17. ema.europa.eu [ema.europa.eu]
- 18. biotage.com [biotage.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Pyridoxine-d3 Analysis Methods
For researchers, clinical scientists, and professionals in drug development, the accurate quantification of pyridoxine-d3 is paramount. As a deuterated internal standard, its precise measurement is fundamental to the reliability of numerous bioanalytical assays. This guide provides an in-depth comparison of common analytical methods for pyridoxine-d3, grounded in scientific principles and supported by established protocols. We will delve into the causality behind experimental choices, present detailed methodologies, and propose a framework for inter-laboratory comparison to ensure data harmonization and accuracy across different facilities.
The Critical Role of Pyridoxine-d3 in Bioanalysis
Pyridoxine, a form of Vitamin B6, is a vital coenzyme in a myriad of metabolic pathways. In clinical and research settings, the deuterated form, Pyridoxine-d3, serves as an ideal internal standard for mass spectrometry-based quantification of endogenous pyridoxine and other analytes. Its chemical and physical properties closely mimic the analyte of interest, allowing it to co-elute during chromatography and experience similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[1] The accuracy of any study relying on pyridoxine-d3 as an internal standard is therefore intrinsically linked to the robustness and reproducibility of its analytical method.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for pyridoxine-d3 is dictated by factors such as required sensitivity, sample matrix, available instrumentation, and throughput needs. Here, we compare the three most prevalent methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Data Presentation: Method Performance Comparison
| Parameter | LC-MS/MS | GC-MS | HPLC-FLD |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | Separation by liquid chromatography followed by detection of native fluorescence. |
| Selectivity | Very High (based on mass-to-charge ratio and fragmentation pattern) | High (based on retention time and mass spectrum) | Moderate to High (potential for interfering fluorescent compounds) |
| Sensitivity | Very High (pg/mL to ng/mL) | High (ng/mL) | High (nmol/L) |
| Sample Prep | Protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE). | Protein precipitation, extraction, and mandatory derivatization. | Protein precipitation, potential for derivatization to enhance fluorescence. |
| Throughput | High | Moderate | Moderate to High |
| Instrumentation Cost | High | Moderate to High | Moderate |
| Key Advantage | "Gold standard" for specificity and sensitivity. | Robust and reliable for volatile compounds. | Widely available and cost-effective. |
| Key Limitation | Susceptible to matrix effects, higher initial investment. | Requires derivatization, not suitable for thermolabile compounds. | Lower specificity compared to MS methods. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as a comprehensive guide for the analysis of pyridoxine-d3 in human plasma. The rationale behind key steps is provided to enhance understanding and troubleshooting.
LC-MS/MS Method for Pyridoxine-d3 Analysis
LC-MS/MS is the preferred method for bioanalysis due to its superior sensitivity and selectivity.[2][3]
Experimental Workflow:
Caption: Workflow for LC-MS/MS analysis of Pyridoxine-d3.
Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Pyridoxine-d3 in methanol.
-
Serially dilute the stock solution with a blank biological matrix (e.g., human plasma) to create calibration standards and QC samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold methanol containing the internal standard (if pyridoxine is the analyte).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis. This step is critical to prevent contamination from the protein pellet.[3]
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for good retention and separation.[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient is optimized to ensure good peak shape and separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pyridoxine-d3: Precursor ion (Q1) m/z 173.1 -> Product ion (Q3) m/z 155.1
-
Pyridoxine (if quantifying): Precursor ion (Q1) m/z 170.1 -> Product ion (Q3) m/z 152.1
-
-
-
Method Validation:
-
The method must be validated according to regulatory guidelines from the FDA and EMA.[4][5][6][7] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources.
-
Accuracy and Precision: Within-run and between-run accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and precision (CV) should not exceed 15% (20% at LLOQ).[4]
-
Calibration Curve: A linear regression with a correlation coefficient (r²) of ≥0.99.
-
Recovery: Consistent and reproducible extraction efficiency.
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Stability: Analyte stability under various storage and processing conditions (freeze-thaw, bench-top, long-term).
-
-
GC-MS Method for Pyridoxine-d3 Analysis
GC-MS offers a robust alternative, particularly in laboratories where this instrumentation is more readily available. A key consideration is the necessity of derivatization to increase the volatility of pyridoxine-d3.[8][9]
Experimental Workflow:
Caption: Workflow for GC-MS analysis of Pyridoxine-d3.
Protocol:
-
Sample Preparation and Extraction:
-
Follow the protein precipitation steps as outlined in the LC-MS/MS protocol.
-
After centrifugation, transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of pyridoxine-d3. This step is crucial for making the analyte volatile for GC analysis.[9]
-
-
GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure separation of the derivatized analyte from other components.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized pyridoxine-d3.
-
-
Method Validation:
-
The validation parameters are similar to those for LC-MS/MS, with particular attention to the consistency and completeness of the derivatization reaction.
-
HPLC with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a cost-effective method that leverages the native fluorescence of pyridoxine.[10][11][12][13]
Protocol:
-
Sample Preparation:
-
Protein precipitation as described for the LC-MS/MS method is typically sufficient.
-
-
HPLC-FLD Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution with a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Fluorescence Detector: Excitation wavelength of ~290 nm and an emission wavelength of ~395 nm for pyridoxine. These wavelengths should be optimized for the specific instrument and mobile phase conditions.
-
-
Method Validation:
-
Validation should follow the same principles as for the other methods. Specificity is a key consideration, as other endogenous compounds in the sample may fluoresce at similar wavelengths.
-
Inter-laboratory Comparison: A Framework for Ensuring Data Consistency
An inter-laboratory comparison, or proficiency testing, is essential for validating the performance of an analytical method across different laboratories and ensuring the comparability of results.[14] This is particularly critical in multi-site clinical trials or when data from different research groups are being compared. The design and execution of such a study should adhere to international standards such as ISO/IEC 17043.[15][16][17][18][19]
Proposed Inter-laboratory Study Design:
Caption: Proposed workflow for an inter-laboratory comparison study.
Key Steps:
-
Study Coordinator: A designated laboratory is responsible for preparing and distributing the samples and for analyzing the final data.
-
Sample Preparation: The coordinating laboratory prepares a large batch of QC samples at different concentrations in the relevant biological matrix. The homogeneity and stability of these samples must be thoroughly validated.
-
Sample Distribution: Blinded samples are shipped to the participating laboratories under controlled conditions to maintain their integrity.
-
Analysis: Each laboratory analyzes the samples using their own validated method for pyridoxine-d3.
-
Data Reporting: Results are reported to the coordinating laboratory in a standardized format.
-
Statistical Analysis: The coordinating laboratory performs a statistical analysis of the data to determine the consensus mean, standard deviation, and to assess the performance of each laboratory. The Horwitz Ratio (HorRat) can be used to evaluate the between-laboratory precision.[20]
-
Performance Evaluation: Each laboratory's results are compared against the consensus values, and any significant deviations are investigated.
Hypothetical Inter-laboratory Comparison Data for Pyridoxine-d3 (Concentration in ng/mL):
| Laboratory | Sample A (Target: 10 ng/mL) | Sample B (Target: 50 ng/mL) | Sample C (Target: 200 ng/mL) | Bias (%) from Consensus Mean |
| Lab 1 | 9.8 | 51.2 | 195.6 | -1.5% |
| Lab 2 | 10.5 | 48.9 | 205.3 | +2.1% |
| Lab 3 | 9.5 | 52.1 | 198.9 | -0.8% |
| Lab 4 | 11.2 | 55.4 | 210.1 | +8.2% (Actionable) |
| Consensus Mean | 10.25 | 51.9 | 202.48 | |
| Between-Lab SD | 0.75 | 2.7 | 6.5 | |
| Between-Lab %CV | 7.3% | 5.2% | 3.2% |
This hypothetical data illustrates how results from different labs can be compared to a consensus mean to identify potential biases. In this example, Laboratory 4 shows a consistent positive bias that warrants further investigation.
Conclusion: Ensuring Excellence in Pyridoxine-d3 Analysis
The accurate and precise analysis of pyridoxine-d3 is a cornerstone of high-quality bioanalytical research. While LC-MS/MS stands out as the method of choice for its superior sensitivity and specificity, GC-MS and HPLC-FLD remain viable alternatives depending on the specific needs of the laboratory. Regardless of the method employed, rigorous validation in accordance with regulatory guidelines is non-negotiable.
Furthermore, participation in well-designed inter-laboratory comparison studies is a critical component of a comprehensive quality assurance program. By fostering transparency and collaboration, such studies help to ensure that data generated across different sites are reliable, reproducible, and ultimately, contribute to the advancement of science and medicine.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Knauer. (n.d.). Sensitive determination of vitamin B6 in blood samples via fluorescence detection. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]
-
NATA. (2023). ISO/IEC FDIS 17043. Retrieved from [Link]
- Nie, A., et al. (2013). Simultaneous measurement of plasma vitamin D3 metabolites including 4β,25-dihydroxyvitamin D3 using liquid chromatography-tandem mass spectrometry.
- Chen, Y.-C., et al. (2019). Using gas chromatography and mass spectrometry to determine 25-hydroxyvitamin D levels for clinical assessment of vitamin D deficiency. Journal of Food and Drug Analysis, 27(1), 243-251.
-
ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Perry Johnson Laboratory Accreditation, Inc. (2024). The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. Retrieved from [Link]
-
European Accreditation. (2018). EA-4/21 INF: 2018: Guidelines for the assessment of the appropriateness of small interlaboratory comparisons within the process of laboratory accreditation. Retrieved from [Link]
-
AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Trivedi, M. K., et al. (2020). Evaluation of the Structural Properties and Isotopic Abundance Ratios of Consciousness Energy Treated Pyridoxine Using LC-MS, GC-MS, and NMR Spectroscopy. American Journal of Quantum Chemistry and Molecular Spectroscopy, 4(1), 1-11.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Sharpless, K. E., et al. (2011). Determination of Pyridoxine in Dietary Supplements by Liquid Chromatography with UV, Fluorescence, and Mass Spectrometric Detection: Single-Laboratory Validation.
- Gouseti, O., et al. (2025).
-
Ethiopian Accreditation Service. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
-
Chao, P. D. (n.d.). ISO/IEC 17043:2023 - General requirements for proficiency testing. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]
- Li, W., et al. (2012). LC–MS/MS method for the determination of Vitamin D3 in human plasma. Bioanalysis, 4(13), 1603-1612.
- Altıntaş, M. M. (2020). Inter-laboratory Comparisons and Their Roles in Accreditation. International Journal of Engineering and Applied Sciences, 7(4), 1-6.
- Gouseti, O., et al. (2025).
-
iTeh Standards. (2024). EN ISO/IEC 17043:2023/A11:2024 - Conformity assessment - General requirements for the competence of proficiency testing providers. Retrieved from [Link]
-
Waters. (n.d.). An LC-MS/MS Clinical Research Method for the Measurement of 25-OH Vitamin D2 and D3 Metabolites. Retrieved from [Link]
- Jenkinson, C., et al. (2020). Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 199, 105597.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
A2LA. (n.d.). ISO/IEC 17043 Proficiency Testing Providers (PT) Accreditation. Retrieved from [Link]
- López-Pérez, G., et al. (2015). Simultaneous Determination of Pyridoxine and Riboflavin in Energy Drinks by High-Performance Liquid Chromatography with Fluorescence Detection.
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. Using gas chromatography and mass spectrometry to determine 25-hydroxyvitamin D levels for clinical assessment of vitamin D deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. nata.com.au [nata.com.au]
- 16. pjlabs.com [pjlabs.com]
- 17. european-accreditation.org [european-accreditation.org]
- 18. verify.ukas.com [verify.ukas.com]
- 19. accredit.org [accredit.org]
- 20. aoac.org [aoac.org]
A Senior Application Scientist's Guide to Isotopic Abundance Analysis of Pyridoxine-d3 Hydrochloride
For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount. This guide provides an in-depth comparison of analytical techniques for determining the isotopic abundance of Pyridoxine-d3 Hydrochloride, a deuterated form of Vitamin B6. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Significance of Isotopic Purity in this compound
Pyridoxine, a crucial form of Vitamin B6, is essential for numerous metabolic processes in the human body, including the metabolism of amino acids, carbohydrates, and lipids.[1][2] Its hydrochloride salt is a common form used in dietary supplements and for treating conditions like pyridoxine deficiency, certain types of anemia, and neurological conditions.[1][3][4][5]
This compound is a stable isotope-labeled (SIL) version of pyridoxine, where three hydrogen atoms on the methyl group have been replaced with deuterium.[6][7][8] This targeted isotopic labeling makes it an invaluable tool in various research and development applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
The efficacy and reliability of this compound as an internal standard are directly dependent on its isotopic purity. Therefore, accurate determination of its isotopic abundance is not merely a quality control measure but a fundamental prerequisite for its intended use. This guide will compare the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Defining Isotopic Abundance: Enrichment vs. Species Abundance
Before delving into the analytical methodologies, it is crucial to distinguish between two key terms:
-
Isotopic Enrichment: This refers to the percentage of a specific isotope (in this case, deuterium) at a designated labeled position within the molecule.[9] For instance, a starting material with 99.5% deuterium enrichment means there is a 99.5% probability of finding a deuterium atom at each of the three positions on the methyl group.[9]
-
Species Abundance: This refers to the percentage of the entire population of molecules that possess a specific, complete isotopic composition.[9] For example, in a sample of Pyridoxine-d3, there will be a certain percentage of d3 molecules, along with smaller populations of d2, d1, and d0 isotopologues.
Understanding this distinction is critical for interpreting analytical data and for the regulatory compliance of deuterated active pharmaceutical ingredients (APIs).[9]
Comparative Analysis of Analytical Techniques
The two most powerful and widely used techniques for determining the isotopic abundance of deuterated compounds are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.[10] Each offers distinct advantages and provides complementary information.
Mass Spectrometry (MS) for Isotopic Distribution
Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[11][12] This allows for the direct observation and quantification of different isotopologues of this compound.
Caption: Workflow for LC-MS based isotopic abundance analysis.
-
Standard and Sample Preparation:
-
Accurately weigh a reference standard of Pyridoxine Hydrochloride (d0) and the this compound test sample.
-
Dissolve each in a suitable solvent (e.g., methanol/water mixture) to create stock solutions.
-
Prepare a series of dilutions for both the standard and the sample to establish linearity and determine the optimal concentration for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically suitable for separating pyridoxine from potential impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The gradient ensures good peak shape and resolution.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is effective for pyridoxine.
-
Mass Analyzer: A high-resolution mass spectrometer (HR-MS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial for resolving the isotopic peaks of the different isotopologues.
-
Data Acquisition: Acquire data in full scan mode to capture the entire isotopic distribution of the molecular ion.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of each isotopologue (d0, d1, d2, d3).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue by dividing the peak area of each by the sum of the peak areas of all isotopologues and multiplying by 100.
-
-
Chromatographic Separation: The LC step is essential to separate the analyte from any potential interfering species that may have similar m/z values, thereby ensuring the specificity of the measurement.
-
High-Resolution Mass Spectrometry: HR-MS provides the necessary mass accuracy and resolution to distinguish between the isotopologues, which have very small mass differences. This is a critical self-validating aspect of the method.
-
Linearity and Range: Analyzing a series of dilutions demonstrates the method's linearity and establishes the working range where the isotopic abundance measurement is accurate and precise, in line with ICH Q2(R1) guidelines.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Isotopic Purity
NMR spectroscopy is a powerful technique that provides detailed structural information about a molecule.[14] For isotopic abundance analysis, both proton (¹H) and deuterium (²H) NMR can be utilized to determine the degree of deuteration at specific sites within the molecule.[15][16]
Caption: Workflow for qNMR based isotopic abundance analysis.
-
Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. The internal standard must have a known purity and a proton signal that does not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., Deuterium Oxide, D₂O) to dissolve the sample and internal standard.
-
-
NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum. This requires specific acquisition parameters to ensure accurate integration, such as a long relaxation delay (D1) to allow for full relaxation of the protons between scans.
-
For a more comprehensive analysis, a ²H NMR spectrum can also be acquired to directly observe the deuterium signal.
-
-
Data Analysis:
-
Integrate the area of a well-resolved proton signal from the non-deuterated portion of the pyridoxine molecule (e.g., the aromatic proton or the hydroxymethyl protons).
-
Integrate the area of the residual proton signal from the deuterated methyl group.
-
Integrate the area of a known proton signal from the internal standard.
-
The isotopic abundance can be calculated by comparing the integral of the residual proton signal at the deuterated position to the integral of a proton signal at a non-deuterated position within the pyridoxine molecule. The internal standard allows for the absolute quantification of the compound.
-
-
Internal Standard: The use of a certified internal standard is a key component of the self-validating nature of qNMR. It provides a reference for accurate quantification, minimizing errors from variations in sample preparation and instrument performance.
-
Site-Specific Information: Unlike MS, which provides information on the overall isotopic distribution of the molecule, NMR can provide site-specific information about the degree of deuteration. This is crucial for confirming that the deuterium is located at the intended position.
-
Structural Confirmation: The NMR spectrum also serves to confirm the overall structure of the this compound, providing an additional layer of quality control.
Performance Comparison: MS vs. NMR
| Feature | Mass Spectrometry (LC-MS) | NMR Spectroscopy (qNMR) |
| Primary Information | Isotopic distribution (d0, d1, d2, d3, etc.) | Site-specific isotopic enrichment |
| Sensitivity | High (picogram to femtogram range) | Lower (microgram to milligram range) |
| Sample Throughput | High | Low |
| Quantitative Accuracy | Good, dependent on ionization efficiency | Excellent, with proper internal standards |
| Precision | Good | Excellent |
| Structural Information | Limited | Detailed |
| Instrumentation Cost | High | Very High |
| Method Development | More complex | Relatively straightforward |
Conclusion and Recommendations
Both Mass Spectrometry and NMR Spectroscopy are indispensable tools for the comprehensive isotopic abundance analysis of this compound. They provide complementary information and, when used in conjunction, offer a robust and self-validating analytical workflow.
-
For routine quality control and high-throughput analysis of isotopic distribution, LC-MS is the preferred method due to its high sensitivity and speed. The use of high-resolution mass spectrometry is strongly recommended to ensure accurate differentiation of isotopologues.
-
For definitive structural confirmation and accurate site-specific isotopic enrichment determination, qNMR is the gold standard. It provides unparalleled accuracy and precision when performed with a certified internal standard.
A comprehensive characterization of this compound should ideally incorporate data from both techniques. This dual approach ensures the highest level of confidence in the isotopic purity and structural integrity of the material, which is essential for its use in regulated environments and for ensuring the accuracy of downstream quantitative studies. The validation of these analytical procedures should be performed in accordance with established guidelines such as USP General Chapter <1225> and ICH Q2(R1) to ensure data integrity and regulatory compliance.[13][17][18][19][20]
References
-
Wikipedia. (n.d.). Pyridoxine. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Bis(hydroxymethyl)-2-(2H3)methylpyridin-3-ol hydrochloride. Retrieved from [Link]
- Gan, J. (2011). The use of stable isotope labelling for the analytical chemistry of drugs. Journal of Labelled Compounds and Radiopharmaceuticals, 54(14), 845-853.
-
Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link]
-
Healthline. (2018, October 1). 9 Health Benefits of Vitamin B6 (Pyridoxine). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]
-
Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]
-
Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
- Remaud, G. S., et al. (2023). NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose. Analytical Chemistry, 95(28), 10635-10642.
- Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
- Buescher, J. M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Metabolomics, 14(1), 5.
-
Apollo Pharmacy. (n.d.). Pyridoxine Hydrochloride: Uses, Side Effects and Medicines. Retrieved from [Link]
- Fan, T. W.-M., & Lane, A. N. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Metabolites, 13(4), 543.
-
The Organic Chemistry Tutor. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
- Li, D., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Magnetic Resonance Letters, 2(3), 123-130.
-
U.S. Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Pyridoxine Hydrochloride used for?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
- Kumar, A., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(4), 420-428.
- Remaud, G. S., & Akoka, S. (2017). Journal Highlight: The new face of isotopic NMR at natural abundance. Magnetic Resonance in Chemistry, 55(4), 295-296.
-
Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
University of Wisconsin Pressbooks. (n.d.). Isotopes, Atomic Mass, and Mass Spectrometry (M2Q3) – UW-Madison Chemistry 103/104 Resource Book. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vitamin B6 (Pyridoxine) - StatPearls. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures - USP-NF ABSTRACT. Retrieved from [Link]
Sources
- 1. Pyridoxine - Wikipedia [en.wikipedia.org]
- 2. 9 Health Benefits of Vitamin B6 (Pyridoxine) [healthline.com]
- 3. Pyridoxine Hydrochloride: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. What is Pyridoxine Hydrochloride used for? [synapse.patsnap.com]
- 5. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4,5-Bis(hydroxymethyl)-2-(2H3)methylpyridin-3-ol hydrochloride | C8H12ClNO3 | CID 46782823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CAS 1189921-12-7: Pyridoxine-[D3] HCl (Vitamin B6-[D3]) [cymitquimica.com]
- 9. isotope.com [isotope.com]
- 10. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Isotopes, Atomic Mass, and Mass Spectrometry (M2Q3) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 16. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ofnisystems.com [ofnisystems.com]
- 18. uspbpep.com [uspbpep.com]
- 19. drugfuture.com [drugfuture.com]
- 20. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
A Senior Application Scientist's Guide to the Validation of Pyridoxine-d3 for Regulated Bioanalysis
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the integrity of quantitative data is paramount. The choice and proper validation of an internal standard (IS) are cornerstones of a robust and reliable bioanalytical method. This guide provides an in-depth technical comparison and validation strategy for Pyridoxine-d3, a deuterated stable isotope-labeled (SIL) internal standard for the quantification of Pyridoxine (Vitamin B6). Drawing upon established regulatory principles and field-proven insights, this document will elucidate the scientific rationale behind experimental choices and present the necessary data to support the use of Pyridoxine-d3 in a regulated environment.
The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is introduced at a known concentration to every sample, calibrator, and quality control (QC) sample.[1] Its primary function is to compensate for variability that can be introduced during various stages of the analytical workflow, including sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's ionization efficiency (matrix effects).[1] An ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire process.[1]
Historically, structural analogs were often employed as internal standards. However, these compounds can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte, potentially compromising data accuracy. The advent of stable isotope-labeled internal standards, such as Pyridoxine-d3, has largely overcome these limitations. By incorporating heavy isotopes like deuterium (²H or D), the chemical properties of the molecule remain nearly identical to the analyte, while the mass difference allows for distinct detection by the mass spectrometer.[2]
Pyridoxine-d3: An Optimal Internal Standard for Pyridoxine Quantification
Pyridoxine-d3 is a deuterated form of Pyridoxine, a crucial water-soluble vitamin involved in numerous metabolic processes.[3] The analysis of Pyridoxine and its various forms (vitamers) is essential in nutritional studies, clinical diagnostics, and drug development. For these analyses, Pyridoxine-d3 offers significant advantages over other potential internal standards.
Comparison of Internal Standard Strategies for Pyridoxine Analysis
| Internal Standard Type | Advantages | Disadvantages | Applicability to Pyridoxine Analysis |
| Pyridoxine-d3 (SIL) | Co-elutes with Pyridoxine, experiences similar matrix effects and extraction recovery.[2] High accuracy and precision. | Potential for isotopic exchange (though low for stable C-D bonds). Higher cost than structural analogs. | Optimal Choice: Considered the "gold standard" for quantitative bioanalysis of Pyridoxine. |
| Structural Analog | Lower cost and readily available. | Different chromatographic behavior and ionization efficiency. May not adequately compensate for matrix effects. | Not Recommended for Regulated Bioanalysis: Prone to generating less accurate and precise data. |
| ¹³C-labeled Pyridoxine | Extremely low risk of isotopic exchange. Co-elutes with Pyridoxine. | Generally more expensive and less readily available than deuterated analogs. | Excellent Alternative: Offers comparable or slightly better stability profile than Pyridoxine-d3, but at a higher cost. |
The Validation Workflow for Pyridoxine-d3: A Self-Validating System
A comprehensive validation of Pyridoxine-d3 must be conducted in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The following experimental workflow is designed to rigorously assess the performance of Pyridoxine-d3 and ensure the reliability of the bioanalytical method.
Caption: Validation workflow for Pyridoxine-d3 in regulated bioanalysis.
Experimental Protocols
1. Stock and Working Solutions
-
Objective: To prepare accurate and stable solutions of Pyridoxine and Pyridoxine-d3.
-
Protocol:
-
Prepare individual stock solutions of Pyridoxine and Pyridoxine-d3 in a suitable solvent (e.g., methanol or water).
-
From these stocks, prepare separate working solutions for calibration standards and quality controls.
-
Store stock and working solutions under validated conditions, typically at -20°C or below, protected from light.[6]
-
2. Selectivity and Specificity
-
Objective: To ensure that the method can differentiate and quantify Pyridoxine from other endogenous components in the matrix.
-
Protocol:
-
Analyze at least six different blank matrix samples (e.g., human plasma) from individual sources.
-
Check for any interfering peaks at the retention time of Pyridoxine and Pyridoxine-d3.
-
The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for Pyridoxine and less than 5% for Pyridoxine-d3.[7]
-
3. Matrix Effect Assessment
-
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of Pyridoxine and Pyridoxine-d3.
-
Protocol:
-
Extract blank matrix from at least six different sources.
-
Spike the extracted blank matrix with Pyridoxine and Pyridoxine-d3 at low and high concentrations (post-extraction spike).
-
Compare the peak areas to those of neat solutions of Pyridoxine and Pyridoxine-d3 at the same concentrations.
-
The matrix factor is calculated for both the analyte and the IS. The IS-normalized matrix factor should be within the acceptance criteria (typically a coefficient of variation ≤15%).
-
4. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the data (precision).
-
Protocol:
-
Analyze at least three validation runs on different days.
-
Each run should include a calibration curve and at least five replicates of QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ).
-
The precision (CV) should not exceed 15% (20% at the LLOQ).
-
5. Stability Evaluation
-
Objective: To ensure that Pyridoxine and Pyridoxine-d3 are stable throughout the sample lifecycle.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage time.[6]
-
Stock and Working Solution Stability: Verify the stability of stock and working solutions under their storage conditions.[6]
-
6. Crosstalk Evaluation
-
Objective: To assess any potential signal contribution between the analyte and the internal standard.
-
Protocol:
-
Inject a high concentration solution of Pyridoxine without the internal standard and monitor the mass transition of Pyridoxine-d3.
-
Inject a solution of Pyridoxine-d3 at the working concentration without the analyte and monitor the mass transition of Pyridoxine.
-
The contribution to the response should be negligible and not impact the accuracy of the measurement.
-
Quantitative Data Summary and Acceptance Criteria
The following table summarizes the typical acceptance criteria for the validation of a bioanalytical method using Pyridoxine-d3, in accordance with regulatory guidelines.
Table 2: Bioanalytical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Reference |
| Selectivity | Response in blank matrix <20% of LLOQ for analyte and <5% for IS. | [7] |
| Matrix Effect (IS-normalized) | CV ≤ 15% across at least 6 lots of matrix. | |
| Accuracy (Mean) | Within ±15% of nominal values (±20% at LLOQ). | |
| Precision (CV) | ≤15% (≤20% at LLOQ) for intra- and inter-day runs. | |
| Stability | Mean concentration of stability samples within ±15% of nominal concentration. | [6] |
| Calibration Curve (r²) | ≥0.99 |
Visualizing Key Relationships in Validation
Caption: Role of Pyridoxine-d3 in mitigating analytical variability.
Conclusion
The use of a stable isotope-labeled internal standard is the preferred approach for quantitative bioanalysis using LC-MS/MS. Pyridoxine-d3 has demonstrated its suitability as an internal standard for the accurate and precise quantification of Pyridoxine in various biological matrices. Its chemical similarity to the analyte ensures that it effectively tracks and corrects for analytical variability, leading to highly reliable data that can withstand the scrutiny of regulatory review.
By following a rigorous validation workflow as outlined in this guide, researchers and scientists can confidently implement Pyridoxine-d3 in their regulated bioanalytical methods. The experimental protocols and acceptance criteria provided serve as a robust framework for establishing a self-validating system, ensuring the scientific integrity and trustworthiness of the generated data. This, in turn, supports the successful advancement of drug development programs and clinical research.
References
-
Analysis of Pyridoxine and Its Respective Vitamers by High-Performance Liquid Chromatography. (2015). ResearchGate. [Link]
-
Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. (2023). IJSDR. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. [Link]
-
Validation of the Vitamin B 6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety. (2025). MDPI. [Link]
-
CogniStrong Reviews 2026 Consumer ReportS: Real ResultS, Real ComplaintS & Official Website Breakdown. (2026). ECDC-ND. [Link]
-
Pyridoxine analysis by high performance liquid chromatography and validation in fortified milk powder. (2025). ResearchGate. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (n.d.). BioPharma Services. [Link]
-
Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use. (2011). PubMed Central. [Link]
-
Matrix factor and matrix effect for each analyte in LC-MS/MS analysis. (n.d.). ResearchGate. [Link]
-
Original Article Application of UPLC-MS/MS Method for Analyzing B-vitamins in Human Milk*. (2015). Biomedical and Environmental Sciences. [Link]
-
Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. (n.d.). PubMed. [Link]
-
Clinical vitamin B6 analysis: an interlaboratory comparison of pyridoxal 5'-phosphate measurements in serum. (n.d.). PubMed. [Link]
-
Isotopic Abundance Ratio Evaluation of the Consciousness Energy Treated Pyridoxine Using LC-MS and GC-MS Spectrometry. (2021). Juniper Publishers. [Link]
-
Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent. (n.d.). NIH. [Link]
-
A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood. (2012). PubMed. [Link]
-
Long-Term Stability of 18 Nutritional Biomarkers Stored at -70 °C and -20 °C. (2021). CDC Stacks. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]
-
Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. (2022). PubMed. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]
-
Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. (2022). NIH. [Link]
-
Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). BfArM. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. [Link]
-
(PDF) A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. (2023). ResearchGate. [Link]
-
A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. (2023). MDPI. [Link]
-
Bioanalytical method validation. (n.d.). European Medicines Agency. [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
-
Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. (2021). ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Isotopic Landscape: A Comprehensive Guide to Handling Pyridoxine-d3 Hydrochloride
For researchers, scientists, and drug development professionals, the introduction of isotopically labeled compounds like Pyridoxine-d3 Hydrochloride has opened new avenues in metabolic and pharmacokinetic studies. The strategic replacement of hydrogen with deuterium atoms can significantly alter a compound's metabolic fate, primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows metabolic processes involving C-H bond cleavage.[1] While this modification offers profound research benefits, it also necessitates a nuanced approach to laboratory safety and handling. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of laboratory personnel.
Hazard Identification and Risk Assessment: Beyond the Label
This compound, a deuterated analog of Vitamin B6 hydrochloride, is generally considered to have low toxicity, similar to its non-deuterated counterpart. However, it is crucial to recognize that even substances with low acute toxicity can pose risks under certain conditions, such as prolonged exposure or in large quantities. The hydrochloride salt form may also present its own set of hazards.
Key Potential Hazards:
-
Respiratory Irritation: As a fine crystalline powder, this compound can cause respiratory tract irritation if inhaled.[2] Long-term exposure to high concentrations of dust can potentially lead to changes in lung function.[3]
-
Eye Damage: Direct contact with the eyes can cause serious eye damage.[4]
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Neurological Effects (with high-dose, long-term exposure): While associated with very high doses of pyridoxine over extended periods, it is worth noting that sensory neuropathy can occur.[3][5][6]
Operational Risk Matrix
A thorough risk assessment is the foundation of safe laboratory practice. The following table outlines potential risks associated with common laboratory operations involving this compound and the corresponding mitigation strategies.
| Laboratory Operation | Potential Risks | Primary Mitigation Strategy |
| Weighing and Aliquoting (Solid) | Inhalation of airborne particles, eye and skin contact. | Use of a chemical fume hood or powder containment enclosure. |
| Solution Preparation | Splashes leading to eye and skin contact. | Work in a well-ventilated area, use appropriate glassware. |
| In Vitro/In Vivo Administration | Accidental ingestion, skin contact, or aerosol generation. | Follow specific protocols for the experimental system. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimizing exposure. The following is a tiered approach to PPE based on the specific handling procedure.
Core PPE for All Operations:
-
Eye Protection: Safety goggles with side shields are mandatory to protect against dust particles and splashes. A face shield should be worn in situations with a higher splash hazard.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or natural rubber) are essential.[2] It is crucial to consult the glove manufacturer's permeability data for the specific chemicals being used.[2]
-
Protective Clothing: A laboratory coat or disposable garment should be worn to protect the skin and clothing.[2]
Task-Specific PPE Requirements
| Task | Required PPE | Rationale |
| Handling Solid Powder | Core PPE + Respiratory Protection (N95 or higher) | To prevent inhalation of fine particles. |
| Preparing Solutions | Core PPE | To protect against splashes. |
| Large-Scale Operations | Core PPE + Respiratory Protection + Chemical-resistant apron | Enhanced protection for increased quantities and potential for exposure. |
Standard Operating Procedures: A Step-by-Step Guide to Safety
Adherence to standardized procedures is critical for minimizing risk and ensuring reproducible results.
Handling and Storage
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly sealed to prevent moisture absorption, which can affect the compound's stability.[1][7]
-
Recommended storage temperature is often -20°C for long-term stability.[7][8]
Handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing:
-
Perform all weighing operations of the solid powder within a chemical fume hood or a ventilated powder containment enclosure to minimize inhalation risk.[2]
-
Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.
-
-
Dissolving:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If diluting a concentrated solution, always add the acid to water, never the other way around, to prevent a potentially violent exothermic reaction.[9]
-
Emergency Procedures
A swift and informed response during an emergency can significantly mitigate potential harm.
Spill Response:
-
Minor Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.[3]
-
Place the material in a labeled container for hazardous waste disposal.[3]
-
Clean the spill area with a suitable solvent (e.g., water) and absorb the cleaning material for disposal as hazardous waste.
-
-
Minor Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material in a labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[3][7] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
All waste containing this compound, including unused material, contaminated consumables (e.g., gloves, pipette tips), and spill cleanup materials, should be treated as hazardous chemical waste.[1]
-
Segregate deuterated waste from other chemical waste streams into clearly labeled, dedicated waste containers.[1]
Disposal Procedure:
-
Collect all waste in compatible, sealed containers.
-
Label the containers clearly with the contents, including "this compound" and any solvents used.
-
Follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for detailed procedures.[1]
-
Empty containers that held the solid compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
Visualizing the Workflow: A Process Flow Diagram
To further clarify the safe handling process, the following diagram illustrates the key decision points and actions from receipt of the compound to its final disposal.
Caption: Process flow for safe handling of this compound.
Conclusion: Fostering a Culture of Safety
The use of deuterated compounds like this compound is a powerful tool in modern research. By integrating the principles and procedures outlined in this guide into your daily laboratory workflow, you can effectively mitigate the associated risks. Remember that safety is a continuous process of assessment, preparation, and diligent practice. This commitment not only protects you and your colleagues but also upholds the integrity and quality of your scientific endeavors.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridoxine hydrochloride. Retrieved from [Link]
-
Merit Pharmaceutical. (2015, June 1). Safety Data Sheet: Pyridoxine Hydrochloride Injection, USP. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridoxine hydrochloride. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Bis(hydroxymethyl)-2-(2H3)methylpyridin-3-ol hydrochloride. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
Lheureux, P., Penaloza, A., & Gris, M. (2005). Pyridoxine in clinical toxicology: a review. European Journal of Emergency Medicine, 12(2), 78–85. Retrieved from [Link]
-
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]
-
VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
-
Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]
-
Olson, K. R. (Ed.). (n.d.). PYRIDOXINE (VITAMIN B6). In Poisoning & Drug Overdose (7th ed.). AccessMedicine. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
-
Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Retrieved from [Link]
-
Nakagawa, H., et al. (2022). Heavy water recycling for producing deuterium compounds. RSC Advances, 12(38), 24869–24874. Retrieved from [Link]
- Google Patents. (n.d.). Continuous process for recycling deuterium/tritium from a fusion reactor for reuse in such a reactor.
-
Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
MedLink Neurology. (n.d.). Pyridoxine deficiency and toxicity. Retrieved from [Link]
-
Al-Qahtani, M. H. (2002). Pyridoxine toxicity courtesy of your local health food store. Postgraduate Medical Journal, 78(926), 748. Retrieved from [Link]
-
CK Special Gases. (2015, April 10). Deuterium - SAFETY DATA SHEET. Retrieved from [Link]
-
Quora. (2023, October 15). What are some safety precautions to take when using hydrochloric acid in a laboratory setting?. Retrieved from [Link]
-
Iberia-Handling. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 15(11), 959–976. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. meritpharm.com [meritpharm.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. medlink.com [medlink.com]
- 6. Pyridoxine toxicity courtesy of your local health food store - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. isotope.com [isotope.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
